Rabeprazole-thioether
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfanyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-13-16(19-9-8-17(13)23-11-5-10-22-2)12-24-18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXAHDOWMOSVAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433250 | |
| Record name | 2-({[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117977-21-6 | |
| Record name | Rabeprazole-thioether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117977-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rabeprazole thioether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117977216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-({[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methylthio)-1H-benzo[d]imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.796 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RABEPRAZOLE THIOETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/304S7E320P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Non-Enzymatic Reduction of Rabeprazole to Rabeprazole Thioether
Abstract
Rabeprazole, a second-generation proton pump inhibitor (PPI), is a cornerstone in the management of acid-related gastrointestinal disorders.[1][2] Its metabolic fate is complex, involving both enzymatic pathways primarily mediated by cytochrome P450 isoenzymes and a significant non-enzymatic reduction pathway. This guide provides an in-depth technical exploration of the non-enzymatic conversion of rabeprazole to its primary metabolite, rabeprazole thioether. This transformation is not only a key event in the drug's in vivo pharmacokinetics but is also a critical reaction for the synthesis of analytical reference standards required for quality control and metabolic studies. We will dissect the underlying chemical principles of sulfoxide reduction, present a detailed, field-proven laboratory protocol for the synthesis, and discuss robust analytical methods for monitoring and validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding and practical execution of this important chemical process.
Introduction: Rabeprazole and its Metabolic Landscape
Rabeprazole: A Potent Inhibitor of the Gastric Proton Pump
Rabeprazole is a substituted benzimidazole that belongs to the class of proton pump inhibitors.[3] Like other PPIs, it is an acid-activated prodrug that selectively accumulates in the acidic environment of the parietal cells in the stomach lining.[4][5] There, it undergoes an acid-catalyzed conversion to a reactive sulfenamide species, which then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase (the proton pump).[6] This irreversible inhibition effectively shuts down gastric acid secretion, providing therapeutic relief for conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.[2][6]
The Duality of Rabeprazole Metabolism: Enzymatic and Non-Enzymatic Pathways
The biotransformation of rabeprazole is unique among PPIs. While liver cytochrome P450 enzymes (CYP2C19 and CYP3A4) are involved in oxidative metabolism, a substantial portion of rabeprazole is metabolized via a non-enzymatic pathway.[1] Specifically, rabeprazole is converted to rabeprazole thioether (also known as rabeprazole sulfide) through a non-enzymatic reduction of its sulfoxide group.[1][3][7] This pathway is significant because it is independent of the CYP2C19 genetic polymorphism that can cause variability in the metabolism of other PPIs, making rabeprazole's effects more predictable across different patient populations.[1][3] The thioether metabolite itself is pharmacologically active and can be re-oxidized back to rabeprazole, primarily by CYP3A4.[1][7]
Significance of Rabeprazole Thioether
The rabeprazole thioether metabolite is of critical importance for several reasons:
-
Pharmacokinetics: As a major metabolite, its formation and subsequent metabolism are central to the overall pharmacokinetic profile of rabeprazole.[1][8]
-
Analytical Reference Standard: High-purity rabeprazole thioether is essential as a reference standard for the quantitative analysis of rabeprazole and its metabolites in biological matrices during preclinical and clinical studies.[9] It is also used to identify and quantify impurities in the active pharmaceutical ingredient (API).
-
Synthetic Intermediate: The thioether is the direct precursor to rabeprazole itself. The final step in many commercial syntheses of rabeprazole is the controlled oxidation of the thioether to the sulfoxide.[10][11]
The Chemistry of Non-Enzymatic Sulfoxide Reduction
General Principles of Sulfoxide Deoxygenation
The conversion of a sulfoxide to a sulfide (thioether) is a deoxygenation reaction. This transformation is fundamental in organic synthesis and can be achieved using a variety of reducing agents.[12][13] The choice of reagent depends on factors like substrate tolerance to functional groups, reaction conditions (temperature, pH), and desired selectivity. Common classes of reagents for sulfoxide reduction include:
-
Phosphorus-based reagents: Triphenylphosphine (PPh₃) is a classic reagent that forms the sulfoxide's oxygen into triphenylphosphine oxide.
-
Low-valent metal systems: Reagents like titanium tetrachloride/sodium iodide or niobium(V) chloride/indium can effectively deoxygenate sulfoxides.[14]
-
Thiol-based reductants: In biological systems and under specific chemical conditions, thiols like glutathione can act as reducing agents.
-
Acid-catalyzed reductions: Certain combinations, such as triflic anhydride and potassium iodide, can facilitate the reduction under acidic conditions.[13]
The mechanism often involves the activation of the sulfoxide oxygen, making it a better leaving group, followed by nucleophilic attack or a single-electron transfer process from the reducing agent.
The Rabeprazole Sulfoxide: A Case Study
The sulfoxide group in rabeprazole is situated between a benzimidazole ring and a substituted pyridine ring. This chemical environment influences its reactivity. The non-enzymatic reduction in vivo is thought to be facilitated by endogenous reducing agents, potentially including thiols present in gastric juice or cells.[15] In a laboratory setting, this reduction can be mimicked and controlled to efficiently produce the thioether. The protocol detailed below utilizes a robust and high-yielding chemical method.
Experimental Protocol: Synthesis of Rabeprazole Thioether
This protocol describes a common and effective method for the non-enzymatic reduction of rabeprazole to its thioether for use as an analytical standard or synthetic intermediate.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| Rabeprazole Sodium | >99% Purity | Sigma-Aldrich, USP | Starting material |
| Toluene | Anhydrous | Acros Organics | Reaction solvent |
| Phosphorus Tribromide (PBr₃) | ≥99% | Alfa Aesar | Reducing agent |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | Extraction solvent |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | For aqueous wash |
| Brine (Saturated NaCl) | ACS Grade | Lab Prepared | For aqueous wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | EMD Millipore | Drying agent |
| Methanol | HPLC Grade | J.T. Baker | For purification |
| Diethyl Ether | ACS Grade | Fisher Scientific | For precipitation |
Step-by-Step Reduction Procedure
Rationale: This procedure uses Phosphorus Tribromide (PBr₃) as a powerful deoxygenating agent for the sulfoxide. The reaction is performed in an inert solvent under controlled temperature to ensure selectivity and minimize side reactions.
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, suspend Rabeprazole Sodium (5.0 g, 13.18 mmol) in anhydrous toluene (100 mL).
-
Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to create an inert atmosphere. This is crucial to prevent moisture from reacting with the PBr₃.
-
Cooling: Cool the suspension to 0-5 °C using an ice-water bath. Maintaining a low temperature is essential to control the reactivity of PBr₃.
-
Reagent Addition: Slowly add Phosphorus Tribromide (1.5 mL, 15.9 mmol) dropwise to the stirred suspension over 20-30 minutes. An exothermic reaction may be observed; maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical TLC system would be DCM:Methanol (95:5), visualizing with UV light (254 nm). The product (thioether) will have a higher Rf value than the starting material (rabeprazole). The reaction is complete when the rabeprazole spot has disappeared.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a cold (0 °C) saturated solution of sodium bicarbonate (100 mL). Caution: This should be done slowly and with vigorous stirring as gas evolution (CO₂) will occur.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). The brine wash helps to remove residual water from the organic phase.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid or oil.
-
Purification: Dissolve the crude product in a minimal amount of methanol and precipitate the pure thioether by slowly adding cold diethyl ether. Filter the resulting solid, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure rabeprazole thioether.
Visualization of the Process
The chemical transformation and the laboratory workflow are depicted below.
Caption: Non-enzymatic reduction of rabeprazole to its thioether.
Caption: Experimental workflow for rabeprazole thioether synthesis.
Characterization and Analysis
Validation of the final product's identity and purity is a non-negotiable step in any chemical synthesis.
Techniques for Structural Confirmation
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. Rabeprazole thioether has a molecular weight of 343.44 g/mol . Electrospray ionization (ESI-MS) should show a prominent [M+H]⁺ ion at m/z 344.1.
-
Nuclear Magnetic Resonance (¹H NMR): Confirms the chemical structure by showing the specific chemical shifts and coupling constants of protons. The key change from rabeprazole to its thioether is the disappearance of the sulfoxide chirality and subtle shifts in the protons on the methylene bridge and adjacent aromatic rings.
-
Fourier-Transform Infrared Spectroscopy (FTIR): The characteristic S=O stretch in rabeprazole (typically around 1035 cm⁻¹) will be absent in the spectrum of the thioether.[16]
Purity Assessment: The Role of HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing the purity of rabeprazole and its related substances.[17][18]
| HPLC Parameter | Typical Condition | Rationale |
| Column | C18 (e.g., Waters Symmetry, 250 x 4.6 mm, 5 µm) | Provides excellent separation for benzimidazole-type compounds.[17][18] |
| Mobile Phase | Gradient of Acetonitrile and Phosphate Buffer (pH ~6.5-7.0) | Allows for the elution and separation of compounds with varying polarities.[17][19] |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations.[17] |
| Detection | UV at 280-290 nm | Wavelength at which both rabeprazole and its thioether show strong absorbance. |
| Expected Results | Rabeprazole Thioether is less polar and will have a longer retention time than Rabeprazole. | The sulfoxide group increases polarity, leading to earlier elution from a C18 column. |
A successful synthesis should yield rabeprazole thioether with a purity of >99.0% as determined by HPLC area percentage.
Troubleshooting and Method Optimization
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reducing agent; reaction time too short; low temperature. | Increase stoichiometry of PBr₃ slightly (e.g., to 1.5 eq); extend reaction time; ensure the reaction reaches room temperature. |
| Low Yield | Loss during work-up (e.g., incomplete extraction); degradation. | Ensure pH of the aqueous layer is basic (>8) during extraction; perform extractions thoroughly; avoid excessive heat during solvent evaporation. |
| Impure Product | Over-reduction or side reactions; insufficient purification. | Ensure controlled, dropwise addition of PBr₃ at low temperature; optimize the precipitation/crystallization step (e.g., try different solvent systems like DCM/Hexane). |
Conclusion
The non-enzymatic reduction of rabeprazole to rabeprazole thioether is a pivotal transformation in both the drug's metabolic pathway and its chemical synthesis. Understanding the principles of sulfoxide deoxygenation allows for the rational design of laboratory protocols to produce this key compound. The method presented in this guide, utilizing phosphorus tribromide, is a robust and efficient procedure for generating high-purity rabeprazole thioether. Rigorous analytical characterization by techniques such as HPLC and mass spectrometry is imperative to validate the outcome. This guide serves as a comprehensive resource for scientists and researchers, providing both the theoretical foundation and the practical steps necessary to successfully navigate this important chemical process in a drug development and quality control setting.
References
- 1. ClinPGx [clinpgx.org]
- 2. jocpr.com [jocpr.com]
- 3. Rabeprazole | C18H21N3O3S | CID 5029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioengineer.org [bioengineer.org]
- 6. Role of Acid Suppression in Acid-related Diseases: Proton Pump Inhibitor and Potassium-competitive Acid Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective metabolism of rabeprazole-thioether to rabeprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Production of an O-desmethylated product, a major human metabolite, of rabeprazole sulfide by bacterial P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of rabeprazole and its active metabolite, rabeprazole thioether in human plasma by column-switching high-performance liquid chromatography and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NEW PROCESS FOR SYNTHESIS OF PROTON PUMP INHIBITORS - Patent 1851212 [data.epo.org]
- 11. Synthesis and Antiproliferative Activities of Benzimidazole-Based Sulfide and Sulfoxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reduction of Sulfoxides [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. The Phylogeny and Biological Function of Gastric Juice—Microbiological Consequences of Removing Gastric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients [kci.go.kr]
- 17. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. rjptonline.org [rjptonline.org]
A Technical Guide to Rabeprazole-Thioether: The Keystone Metabolite in Rabeprazole's Unique Pharmacokinetic Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rabeprazole, a second-generation proton pump inhibitor (PPI), is distinguished from its class by a unique metabolic profile that confers significant clinical advantages.[1][2] Unlike other PPIs that are heavily reliant on the polymorphic cytochrome P450 (CYP) enzyme system, rabeprazole undergoes extensive non-enzymatic metabolism to its major metabolite, rabeprazole-thioether.[3][4] This guide provides a comprehensive technical overview of this pivotal metabolic pathway. It delves into the causality behind rabeprazole's distinct pharmacokinetics, explores the clinical and pharmacological relevance of this compound, and furnishes detailed, field-proven methodologies for its bioanalysis. The content herein is structured to provide drug development professionals with the foundational knowledge and practical protocols necessary for robustly characterizing rabeprazole and its primary metabolite.
The Metabolic Landscape of Rabeprazole: A Tale of Two Pathways
The biotransformation of rabeprazole is a compelling narrative of parallel pathways: a minor enzymatic route and a dominant non-enzymatic chemical reduction. This duality is the cornerstone of its predictable clinical performance.[2] While other PPIs like omeprazole and lansoprazole are primarily metabolized by CYP2C19 and CYP3A4, rabeprazole's clearance is less dependent on these enzymes.[5][6] This distinction mitigates the impact of genetic polymorphisms in CYP2C19, which can cause significant inter-individual variability in the efficacy and pharmacokinetics of other PPIs.[2][6]
The Dominant Non-Enzymatic Pathway
The principal metabolic fate of rabeprazole in humans is a non-enzymatic reduction of the sulfoxide moiety to form this compound.[1][5] This chemical conversion is a key determinant of the drug's overall clearance and contributes more significantly to its metabolism than the CYP enzyme system.[4] This pathway's independence from enzymatic activity is the primary reason for rabeprazole's consistent pharmacokinetic profile across different patient populations, including those with varying CYP2C19 metabolizer statuses.[2][7]
The Enzymatic Contribution
While the non-enzymatic route is primary, the cytochrome P450 system does play a role.
-
CYP3A4 and CYP2C19: These enzymes are involved in the minor oxidative metabolism of rabeprazole to rabeprazole-sulfone and desmethyl-rabeprazole, respectively.[1][8]
-
Metabolism of this compound: The thioether metabolite is not inert and re-enters the enzymatic system. It can be stereoselectively re-oxidized back to rabeprazole, primarily by CYP3A4.[5][9] Furthermore, this compound serves as a substrate for CYP2C19 and CYP2D6, leading to the formation of desmethyl-rabeprazole-thioether.[5][9]
The complete metabolic cascade is a dynamic interplay between chemical and enzymatic processes, as illustrated below.
References
- 1. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: relationship between the metabolism and efficacy of proton pump inhibitors--focus on rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring Differences in Pharmacometrics of Rabeprazole between Genders via Population Pharmacokinetic–Pharmacodynamic Modeling [mdpi.com]
- 5. ClinPGx [clinpgx.org]
- 6. Review article: cytochrome P450 and the metabolism of proton pump inhibitors--emphasis on rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass balance study of [14C] rabeprazole following oral administration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rabeprazole: Package Insert / Prescribing Information / MOA [drugs.com]
- 9. Stereoselective metabolism of this compound to rabeprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Formation of Rabeprazole-Thioether
Executive Summary
Rabeprazole, a second-generation proton pump inhibitor (PPI), is a cornerstone in the management of acid-related gastrointestinal disorders[1]. Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which is notably distinct from other PPIs like omeprazole and lansoprazole. The primary metabolic fate of rabeprazole is its conversion to rabeprazole-thioether. Uniquely, this conversion predominantly occurs via a non-enzymatic reduction pathway, a characteristic that significantly reduces its dependence on the polymorphic cytochrome P450 (CYP) enzyme system, particularly CYP2C19[2][3]. This guide provides a comprehensive technical overview of the mechanisms governing the in vitro formation of this compound, outlines robust experimental protocols for its investigation, details analytical methodologies for its quantification, and discusses the profound implications of this metabolic pathway in drug development and clinical pharmacology.
The Unique Metabolic Fate of Rabeprazole
Overview of Proton Pump Inhibitor (PPI) Metabolism
Most PPIs are extensively metabolized in the liver by CYP enzymes, primarily CYP2C19 and CYP3A4[3]. Genetic polymorphisms in the CYP2C19 gene can lead to significant inter-individual variability in drug clearance, affecting both efficacy and safety[4].
Rabeprazole's Divergence: The Predominance of a Non-Enzymatic Pathway
Rabeprazole distinguishes itself by undergoing extensive metabolism through a non-enzymatic chemical reduction to its thioether metabolite[1][2]. This pathway accounts for the major route of its clearance, making its pharmacokinetics more predictable and less susceptible to the genetic variations that plague other PPIs[1][4]. While enzymatic pathways do contribute to a lesser extent—oxidation to rabeprazole sulfone by CYP3A4 and demethylation by CYP2C19—they are considered minor routes[5][6].
The Dual Nature of this compound: Metabolite and Precursor
The metabolic story of this compound is complex; it is not merely an endpoint metabolite. In vitro studies have demonstrated that this compound can be stereoselectively re-oxidized back to the parent drug, primarily (R)-rabeprazole, by CYP3A4[7][8]. This metabolic cycling adds a layer of complexity to its pharmacokinetic profile. Furthermore, the thioether metabolite itself serves as a substrate for subsequent enzymatic reactions, including demethylation by CYP2C19 and CYP2D6[2][7].
Core Mechanisms of this compound Formation
The Primary Pathway: Non-Enzymatic Reduction
The principal mechanism for this compound formation is a chemical reduction of the sulfoxide moiety of the parent drug. This reaction is facilitated by endogenous reducing agents, with glutathione (GSH) being a key physiological mediator[9]. The rate of this non-enzymatic conversion is notably faster for rabeprazole compared to other PPIs, contributing to its unique metabolic signature[9].
Contextual Role of Enzymatic Pathways
While the formation of the thioether is non-enzymatic, the complete in vitro metabolic landscape is a composite of both chemical and enzymatic processes. As illustrated in the diagram below, CYP enzymes play a critical role in the disposition of both rabeprazole and its thioether metabolite. Understanding this interplay is essential for accurately interpreting in vitro data. The re-oxidation of the thioether back to rabeprazole is catalyzed by CYP3A4, while the formation of rabeprazole sulfone is also a CYP3A4-mediated oxidative pathway[5][7][10].
Chemical Degradation vs. Biotransformation: The Influence of pH
A critical consideration in any in vitro study of rabeprazole is its inherent chemical instability in acidic conditions (pH < 7). Acid-catalyzed degradation can also yield this compound, which can be a significant experimental artifact if not properly controlled[11][12][13]. Therefore, all in vitro incubations and sample processing steps must be conducted in a buffered, alkaline environment (typically pH 7.4 or higher) to ensure that the observed formation of thioether is a result of biotransformation rather than chemical decay.
Diagram 1: Rabeprazole Metabolic Pathways
Caption: Metabolic pathways of rabeprazole.
Designing In Vitro Experiments for Thioether Formation
Rationale for System Selection
Choosing the appropriate in vitro system is paramount for dissecting the mechanisms of thioether formation.
-
Human Liver Cytosol (HLC): This is the ideal system for studying the primary non-enzymatic pathway. The cytosol is rich in glutathione (GSH) and other soluble reducing agents but lacks the membrane-bound CYP enzymes found in microsomes.
-
Chemical Systems (GSH Buffer): To isolate the chemical kinetics of the non-enzymatic reduction, incubations can be performed in a simple buffered solution containing a known concentration of GSH[9]. This allows for the determination of reaction rates independent of any biological matrix effects.
-
Human Liver Microsomes (HLM): While not the primary system for studying thioether formation, HLMs are essential for studying the subsequent enzymatic fate of the thioether (re-oxidation by CYP3A4) and the minor oxidative pathways of the parent drug[7]. Experiments typically require an NADPH-regenerating system to support CYP activity.
Self-Validating Experimental Design
To ensure the integrity of the results, a robust, self-validating experimental design is crucial. This involves a comprehensive set of controls:
-
Control 1 (T=0): Rabeprazole is added to the incubation mixture and immediately quenched to establish the baseline concentration and account for any instantaneous degradation.
-
Control 2 (No Substrate): The biological matrix is incubated without rabeprazole to check for any interfering peaks during analytical quantification.
-
Control 3 (Matrix-Free): Rabeprazole is incubated in buffer alone to measure the rate of non-enzymatic degradation under the experimental conditions (pH, temperature).
-
Control 4 (Heat-Inactivated Matrix): The biological matrix (HLC or HLM) is boiled prior to the experiment to denature all proteins. This control helps differentiate between protein-facilitated non-enzymatic reactions and purely chemical degradation.
Diagram 2: Experimental Workflow
Caption: Workflow for in vitro rabeprazole metabolism studies.
Detailed Experimental Protocols
Protocol 1: Non-Enzymatic Formation in Human Liver Cytosol
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of rabeprazole in DMSO.
-
Thaw pooled human liver cytosol on ice. Determine protein concentration via a Bradford or BCA assay.
-
Prepare an internal standard (IS) solution (e.g., 100 ng/mL omeprazole-thioether) in ice-cold acetonitrile for reaction termination.
-
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, add potassium phosphate buffer.
-
Add human liver cytosol to a final protein concentration of 1 mg/mL.
-
The total volume should be adjusted to allow for the addition of the substrate (e.g., 198 µL for a final 200 µL reaction).
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiate the reaction by adding 2 µL of the 10 mM rabeprazole stock solution to achieve a final concentration of 100 µM.
-
Incubate at 37°C. Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination:
-
At each time point, transfer a 50 µL aliquot of the incubation mixture to a new tube containing 100 µL of ice-cold acetonitrile with the internal standard.
-
-
Sample Processing:
-
Vortex the terminated samples vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
Analytical Quantification of this compound
Principle of Chromatographic Separation and Detection
High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection is the gold standard for accurately quantifying rabeprazole and its metabolites[14]. LC-MS/MS offers superior sensitivity and selectivity, allowing for precise measurement even at low concentrations.
Protocol 2: LC-MS/MS Method for Simultaneous Quantification
-
Chromatographic System: A validated HPLC or UPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to ensure separation of rabeprazole, this compound, and other metabolites.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM). Optimized MRM transitions for rabeprazole, this compound, and the internal standard must be determined.
Method Validation: Ensuring Data Trustworthiness
The analytical method must be fully validated according to regulatory guidelines. This includes assessing linearity, accuracy, precision, recovery, and stability.
| Parameter | Typical Acceptance Criteria | Reference |
| Linearity (r²) | ≥ 0.99 | [15] |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10; RSD ≤ 20% | [14][15] |
| Intra- & Inter-day Precision (%CV) | < 15% (except LLOQ < 20%) | [14] |
| Accuracy (% Bias) | Within ±15% of nominal (except LLOQ ±20%) | [15] |
| Mean Absolute Recovery | Consistent and reproducible (>75%) | [14] |
| Table 1: Representative HPLC/LC-MS/MS Method Validation Parameters. |
Data Analysis and Interpretation
Calculating the Rate of Formation
The concentration of this compound is determined at each time point by comparing its peak area ratio (analyte/IS) to a standard curve. The initial rate of formation is calculated from the linear portion of the concentration vs. time plot, typically expressed as pmol of metabolite formed per minute per mg of protein.
Interpreting Kinetic Data
While the primary formation of thioether is non-enzymatic, the subsequent re-oxidation to rabeprazole is an enzymatic process that follows Michaelis-Menten kinetics. Understanding these parameters is crucial for building comprehensive pharmacokinetic models.
| Reaction | Enzyme | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Thioether → (R)-Rabeprazole | CYP3A4 | 6.6 | 92 | [7] |
| Thioether → (S)-Rabeprazole | CYP3A4 | 5.1 | 21 | [7] |
| Total Enzymatic Metabolism of Rabeprazole | HLM | 10.39 µg/mL | 5.07 µg/mL/h | [5][16] |
| Table 2: Published Kinetic Parameters for Rabeprazole Metabolism. |
Significance in Drug Development
Implications for Pharmacokinetics and Predictability
The dominant non-enzymatic clearance pathway makes rabeprazole's pharmacokinetics highly predictable across different patient populations, including those with varying CYP2C19 metabolizer statuses[1][17]. This is a significant clinical advantage over other PPIs.
Assessing Drug-Drug Interaction (DDI) Potential
Because rabeprazole metabolism is less dependent on CYP enzymes, it has a lower potential for clinically significant drug-drug interactions compared to other PPIs that are potent inhibitors or substrates of these enzymes[1][18].
Role in Understanding Inter-Individual Variability
While the non-enzymatic pathway reduces variability, the minor involvement of CYP2C19 and the CYP3A4-mediated re-oxidation of the thioether can still contribute to some level of pharmacokinetic variability[2][4]. In vitro studies are essential to quantify the contribution of each pathway to the overall disposition of the drug.
Conclusion
The in vitro formation of this compound is a fascinating and clinically relevant process dominated by a non-enzymatic reduction mechanism. This unique characteristic sets rabeprazole apart from other proton pump inhibitors, affording it a more predictable pharmacokinetic profile and a lower propensity for certain drug-drug interactions. For researchers in drug development, a thorough understanding of this pathway is critical. By employing robust in vitro systems, self-validating experimental designs, and highly sensitive analytical methods, scientists can accurately characterize the formation and fate of this compound, generating crucial data for pharmacokinetic modeling, DDI risk assessment, and ultimately, safer and more effective therapeutic strategies.
References
- 1. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Pharmacodynamics, pharmacokinetics, interactions with other drugs, toxicity and clinical effectiveness of proton pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective disposition of lansoprazole and rabeprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Stereoselective metabolism of this compound to rabeprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ClinPGx [clinpgx.org]
- 11. Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients -Journal of Pharmaceutical Investigation | Korea Science [koreascience.kr]
- 12. researchgate.net [researchgate.net]
- 13. Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients [kci.go.kr]
- 14. Determination of rabeprazole and its active metabolite, rabeprazole thioether in human plasma by column-switching high-performance liquid chromatography and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. s3.pgkb.org [s3.pgkb.org]
An In-depth Technical Guide to the Physicochemical Characteristics of Rabeprazole-Thioether
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the core physicochemical characteristics of rabeprazole-thioether, a primary metabolite and degradation product of the proton pump inhibitor (PPI) rabeprazole. An understanding of these properties is critical for researchers and professionals involved in drug development, quality control, and metabolic studies of rabeprazole. This document moves beyond a simple listing of data points to explain the causality behind experimental choices and to provide actionable protocols for characterization.
Introduction: The Significance of this compound
Rabeprazole, a substituted benzimidazole, is a widely prescribed medication for the treatment of acid-related gastrointestinal disorders. Its therapeutic efficacy is intrinsically linked to its chemical stability and metabolic pathway. Rabeprazole is known to be highly unstable in acidic environments, where it undergoes non-enzymatic degradation to form this compound (also known as rabeprazole sulfide).[1][2] This conversion is a critical factor in the formulation of rabeprazole, necessitating enteric coatings to protect the active pharmaceutical ingredient (API) from the acidic milieu of the stomach.
Furthermore, this compound is a significant human metabolite of rabeprazole. The metabolic pathway involves the non-enzymatic reduction of rabeprazole to its thioether form.[3] Consequently, a thorough characterization of this compound is essential for comprehensive pharmacokinetic and metabolic studies, as well as for impurity profiling in the manufacturing of rabeprazole.
This guide will delve into the key physicochemical properties of this compound, providing both established data and experimental protocols for their determination.
Chemical Identity and Molecular Structure
A foundational understanding of a molecule begins with its chemical identity.
| Identifier | Value | Source |
| IUPAC Name | 2-[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methylsulfanyl]-1H-benzimidazole | [4] |
| CAS Number | 117977-21-6 | [5] |
| Molecular Formula | C18H21N3O2S | [5][6] |
| Molecular Weight | 343.45 g/mol | [5][6] |
| Synonyms | Rabeprazole sulfide, Rabeprazole impurity E, H 295/43 | [5][7] |
The molecular structure of this compound is central to its chemical behavior. It comprises a benzimidazole ring system linked via a methylsulfanyl bridge to a substituted pyridine ring.
Caption: Chemical structure of this compound.
Solubility Profile
| Solvent | Solubility | Source |
| Methanol | Soluble | [7] |
| Dimethylformamide (DMF) | 1 mg/mL | [5] |
| Chloroform | Soluble | [8] |
| Dichloromethane | Soluble | [8] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [8] |
Insights and Experimental Causality:
The solubility of this compound in polar organic solvents like methanol, DMF, and DMSO is expected due to the presence of polar functional groups, including the benzimidazole and pyridine nitrogens, and the ether linkage. Its solubility in chlorinated solvents like chloroform and dichloromethane further highlights its organic-soluble nature.
Experimental Protocol: Equilibrium Solubility Determination
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in various solvents.
Objective: To quantify the solubility of this compound in a selected panel of pharmaceutically relevant solvents.
Materials:
-
This compound reference standard
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetonitrile, polyethylene glycol 400)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
HPLC system with UV detector
-
Syringe filters (0.45 µm)
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each solvent in a vial. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot from the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved solid.
-
Dilution: Dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L.
Caption: Workflow for equilibrium solubility determination.
Ionization Constant (pKa) and Lipophilicity (logP)
The pKa and logP are fundamental parameters that govern the absorption, distribution, metabolism, and excretion (ADME) properties of a drug molecule.
pKa (Predicted):
-
Predicted Basic pKa (Pyridine Nitrogen): ~4.0 - 5.0
-
Predicted Acidic pKa (Benzimidazole N-H): > 9.0
Insight: The predicted basic pKa suggests that this compound will be partially protonated in the acidic environment of the stomach, which could influence its absorption and interaction with biological membranes.
logP (Predicted):
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A predicted logP value for this compound is approximately 3.3.[4]
Insight: A logP value in this range indicates that this compound is a moderately lipophilic compound, suggesting it can readily cross biological membranes.
Solid-State Characterization
The solid-state properties of a pharmaceutical compound, including its crystalline form and thermal behavior, are critical for its stability, manufacturability, and bioavailability.
Physical Form: this compound is described as an off-white or white to yellowish-white solid.[7][9]
Crystallinity: There is a lack of specific information in the public domain regarding the crystalline or amorphous nature of this compound. The synthesis and purification methods will significantly influence the resulting solid form.
Experimental Protocols for Solid-State Characterization
Objective: To characterize the solid-state properties of this compound using X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
a) X-ray Powder Diffraction (XRPD)
Principle: XRPD is a powerful technique for identifying the crystalline or amorphous nature of a solid and for characterizing different polymorphic forms.
Methodology:
-
Sample Preparation: Gently grind a small amount of the this compound sample to a fine powder.
-
Data Acquisition: Mount the powdered sample on a sample holder and analyze it using an X-ray diffractometer. Collect the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) with a defined step size and scan speed.
-
Data Analysis: An amorphous solid will produce a broad halo, while a crystalline solid will exhibit a series of sharp peaks at specific 2θ angles.
b) Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transition temperature, and to study thermal events like crystallization and degradation.
Methodology:
-
Sample Preparation: Accurately weigh a small amount (2-5 mg) of the this compound sample into an aluminum DSC pan.
-
Data Acquisition: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge over a specified temperature range (e.g., 25 °C to 250 °C).
-
Data Analysis: Analyze the resulting thermogram for endothermic (melting, glass transition) and exothermic (crystallization, degradation) events.
c) Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to quantify volatile components like water or residual solvents.
Methodology:
-
Sample Preparation: Accurately weigh a small amount (5-10 mg) of the this compound sample into a TGA pan.
-
Data Acquisition: Place the sample pan in the TGA furnace. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge over a specified temperature range (e.g., 25 °C to 400 °C).
-
Data Analysis: Analyze the TGA curve for mass loss, which indicates decomposition or volatilization.
Caption: Workflow for solid-state characterization.
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and functional groups of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are invaluable for confirming the chemical structure of this compound.
-
¹³C NMR: Spectral data for this compound is available in the PubChem database.[4]
-
¹H NMR: Detailed ¹H NMR spectral data for rabeprazole sodium impurities, including the thioether, have been reported, often using solvents like DMSO-d6 and CDCl3.[10]
Infrared (IR) Spectroscopy:
FT-IR spectroscopy can be used to identify the functional groups present in this compound. A key characteristic of the conversion of rabeprazole to its thioether is the disappearance of the S=O stretching band, which is present in the IR spectrum of rabeprazole.[11]
Stability Profile
The stability of this compound is a critical consideration, particularly as it is a degradation product of rabeprazole.
pH-Dependent Stability: Rabeprazole is known to be unstable in acidic and neutral pH, leading to the formation of this compound.[12] The stability of this compound itself under various pH conditions is an important parameter for understanding its persistence and further degradation pathways.
Forced Degradation Studies:
Forced degradation studies are essential for identifying potential degradation products and for developing stability-indicating analytical methods.
Experimental Protocol: Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).
Materials:
-
This compound solution of known concentration
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC system with a photodiode array (PDA) detector
Methodology:
-
Acid Hydrolysis: Treat the this compound solution with an appropriate concentration of HCl (e.g., 0.1 M) and heat at a controlled temperature (e.g., 60 °C) for a specified time.
-
Base Hydrolysis: Treat the solution with an appropriate concentration of NaOH (e.g., 0.1 M) and heat at a controlled temperature.
-
Oxidative Degradation: Treat the solution with H₂O₂ (e.g., 3%) at room temperature.
-
Photolytic Degradation: Expose the solution to UV and visible light in a photostability chamber according to ICH guidelines.
-
Thermal Degradation: Expose the solid sample or a solution to elevated temperatures (e.g., 80 °C) in an oven.
-
Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC-PDA method to separate the parent compound from any degradation products. The PDA detector is crucial for assessing peak purity.
References
- 1. Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients [kci.go.kr]
- 2. Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients -Journal of Pharmaceutical Investigation | Korea Science [koreascience.kr]
- 3. Desmethyl Rabeprazole Thioether|CAS 117976-91-7 [benchchem.com]
- 4. This compound | C18H21N3O2S | CID 9949996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. GSRS [precision.fda.gov]
- 7. Rabeprazole sulfide (Rabeprazole Related Compound E) - Daicel Pharma Standards [dev.daicelpharmastandards.com]
- 8. usbio.net [usbio.net]
- 9. Rabeprazole | C18H21N3O3S | CID 5029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the pH-Dependent Stability Profile of Rabeprazole-Thioether
Abstract
Rabeprazole, a second-generation proton pump inhibitor (PPI), is a cornerstone in treating acid-related gastrointestinal disorders. As an acid-labile prodrug, its conversion to the active sulfenamide is pH-dependent. A primary metabolite, formed via non-enzymatic reduction, is rabeprazole-thioether.[1] While often considered a stable, inactive endpoint, the stability of the thioether itself is a critical parameter that is highly influenced by pH. Misunderstanding this profile can lead to significant errors in bioanalytical quantification, pharmacokinetic modeling, and formulation development. This technical guide provides an in-depth examination of the pH-dependent stability of this compound, offering a theoretical framework, a detailed and validated experimental protocol for stability assessment, and field-proven insights to ensure data integrity in research and development settings.
Introduction: The Chemical Context of Rabeprazole and its Thioether Metabolite
Rabeprazole: A Proton Pump Inhibitor
Rabeprazole belongs to the benzimidazole class of drugs, which act by irreversibly inhibiting the H+/K+-ATPase (the proton pump) in gastric parietal cells.[[“]] This action effectively shuts down the final step of acid secretion, leading to profound and long-lasting acid suppression.
The Acid-Catalyzed Activation & Degradation Pathway
Like all PPIs, rabeprazole is a prodrug that requires an acidic environment to become active.[3] It is administered in a delayed-release formulation to bypass the stomach's acidic lumen.[4] Upon absorption and delivery to the parietal cell's secretory canaliculus (a highly acidic space), rabeprazole undergoes a rapid, acid-catalyzed conversion. This process forms a reactive tetracyclic sulfenamide intermediate, which then covalently binds to cysteine residues on the proton pump.[5] However, this same acid sensitivity also makes rabeprazole prone to degradation into various products if not protected.[6]
Formation of the this compound Metabolite
Rabeprazole is primarily metabolized in the liver by CYP2C19 and CYP3A4 enzymes. However, a significant pathway is the non-enzymatic reduction of the parent drug to this compound.[1][7] This thioether is a major circulating metabolite and is often monitored in pharmacokinetic studies.[8] While rabeprazole itself is highly unstable in acidic conditions, its thioether derivative is generally more stable.[9] This relative stability, however, is not absolute and varies significantly across the physiological pH range.
Rationale for Stability Profiling
A comprehensive understanding of the this compound stability profile is paramount for several reasons:
-
Bioanalytical Accuracy: During blood sample collection, processing, and storage, pH shifts can occur. If the thioether is unstable at the sample's pH, its concentration can artificially decrease, leading to erroneous pharmacokinetic data.
-
Metabolic Studies: In vitro metabolism studies (e.g., using liver microsomes) are conducted in buffered solutions. Knowledge of the thioether's stability in these buffers is essential to distinguish between metabolic conversion and chemical degradation.
-
Formulation Development: For any formulation where the thioether might be present as a degradant, understanding its stability profile is crucial for setting appropriate specifications and storage conditions.
The pH-Dependent Degradation Mechanism
Chemical Structures
-
Rabeprazole: 2-([4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl)-1H-benzo[d]imidazole
-
This compound: 2-([4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylthio)-1H-benzo[d]imidazole
The key structural difference is the sulfoxide (S=O) group in rabeprazole, which is reduced to a sulfide (S) group in the thioether.
The Conversion Pathway
The conversion of rabeprazole is a complex, acid-catalyzed process. The initial protonation leads to the active sulfenamide, which can then be reduced to the more stable thioether.
Caption: Acid-catalyzed activation of Rabeprazole and formation of Thioether.
While the thioether is a product of this pathway, it can also be susceptible to degradation, particularly under strongly acidic or oxidative conditions.
Quantitative Analysis of this compound Stability
Experimental Design and Rationale
To quantitatively assess stability, a systematic study is required. The core principle involves incubating a known concentration of this compound in buffers of varying pH over a time course at a controlled temperature (e.g., 37°C to simulate physiological conditions). The remaining concentration of the thioether is then quantified at each time point using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Summary of Stability Data (Illustrative)
The following table represents illustrative data from a hypothetical stability study. It demonstrates the expected trend of this compound stability across a range of pH values.
| Time (Hours) | % Remaining at pH 2.0 | % Remaining at pH 4.0 | % Remaining at pH 6.8 | % Remaining at pH 7.4 | % Remaining at pH 9.0 |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 1 | 91.5 | 98.2 | 99.8 | 99.9 | 100.0 |
| 2 | 84.1 | 96.5 | 99.7 | 99.8 | 100.0 |
| 4 | 70.3 | 93.1 | 99.5 | 99.7 | 99.9 |
| 8 | 51.2 | 87.0 | 99.1 | 99.5 | 99.8 |
| 24 | 15.8 | 65.4 | 98.0 | 98.9 | 99.6 |
Analysis: This data clearly illustrates that this compound exhibits significant degradation under strongly acidic conditions (pH 2.0) and moderate degradation at pH 4.0. Conversely, it demonstrates excellent stability at neutral and alkaline pH values (6.8, 7.4, and 9.0).
A Validated Protocol for pH-Dependent Stability Assessment
This section provides a robust, self-validating protocol for determining the stability of this compound. The protocol is designed to meet the stringent requirements of regulatory guidelines such as those from the International Council for Harmonisation (ICH).[10][11][12]
Core Principle
The integrity of a stability study hinges on meticulous control over variables (pH, temperature, concentration) and the use of a validated, stability-indicating analytical method capable of separating the analyte of interest from any potential degradants.[13]
Materials and Reagents
-
This compound reference standard (≥99% purity)
-
HPLC-grade Acetonitrile and Methanol
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Sodium Phosphate Dibasic (Na₂HPO₄)
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Deionized water (18.2 MΩ·cm)
-
Class A volumetric flasks and pipettes
-
Calibrated pH meter
-
Thermostatically controlled incubator or water bath
-
HPLC system with UV detector
-
Amber autosampler vials to prevent potential photodegradation[14]
Preparation of pH Buffers (50 mM Phosphate Buffers)
-
pH 2.0 & 4.0: Prepare using a standard HCl/KCl or citrate buffer system as per USP guidelines.
-
pH 6.8: Dissolve 6.8 g of KH₂PO₄ in 1 L of deionized water. Adjust pH to 6.8 with 1M NaOH.
-
pH 7.4: Prepare two solutions: (A) 0.2 M NaH₂PO₄ and (B) 0.2 M Na₂HPO₄. Mix 19.0 mL of A with 81.0 mL of B and dilute to 200 mL. Verify and adjust pH as needed.
-
pH 9.0: Prepare using a standard borate buffer system as per USP guidelines.
-
Verification: Calibrate the pH meter before use and verify the final pH of each buffer.
Stability Study Execution
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Spiking: For each pH buffer, pipette 9.9 mL into a labeled amber flask. Spike with 100 µL of the 1 mg/mL stock solution to achieve a final concentration of 10 µg/mL. Mix thoroughly. This is the T=0 sample for that pH.
-
Incubation: Place the flasks in an incubator set to 37°C.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 500 µL) from each flask.
-
Quenching (Critical Step): Immediately mix the aliquot with an equal volume of a quenching solution (e.g., mobile phase or a buffer at pH 10) to halt any further degradation. Transfer to an amber autosampler vial and place in a cooled autosampler (4°C).
-
Analysis: Analyze all samples by HPLC as described below.
Bioanalytical Workflow: HPLC-UV Method
A stability-indicating Reverse-Phase HPLC (RP-HPLC) method is essential.[15]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Isocratic mixture of 45% Acetonitrile and 55% 25 mM Potassium Phosphate buffer (pH adjusted to 7.0).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 288 nm[8]
-
Run Time: Approximately 10 minutes (ensure baseline separation from any degradants).
References
- 1. ClinPGx [clinpgx.org]
- 2. consensus.app [consensus.app]
- 3. An in vitro investigation on acid catalyzed reactions of proton pump inhibitors in the absence of an electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 6. researchgate.net [researchgate.net]
- 7. Rabeprazole - Wikipedia [en.wikipedia.org]
- 8. Determination of rabeprazole and its active metabolite, rabeprazole thioether in human plasma by column-switching high-performance liquid chromatography and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 11. ICH Official web site : ICH [ich.org]
- 12. database.ich.org [database.ich.org]
- 13. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural elucidation of rabeprazole sodium photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
The Role of Rabeprazole-Thioether in Modern Drug Metabolism Studies: A Mechanistic and Methodological Whitepaper
An In-Depth Technical Guide for Drug Development Professionals
Abstract
In the landscape of preclinical drug development, a thorough understanding of a new chemical entity's metabolic fate is paramount for predicting its pharmacokinetic profile, safety, and potential for drug-drug interactions (DDIs). Cytochrome P450 (CYP) reaction phenotyping, the process of identifying which CYP isoforms are responsible for a drug's metabolism, is a cornerstone of this investigation. While numerous tools exist for this purpose, the selection of appropriate chemical inhibitors is critical for generating reliable in vitro data. This technical guide delves into the specific and potent role of rabeprazole-thioether, the primary metabolite of the proton pump inhibitor (PPI) rabeprazole, as a key tool in drug metabolism studies. We will explore its unique formation, its inhibitory profile against critical CYP enzymes, and provide detailed, field-proven protocols for its application in reaction phenotyping, grounding our discussion in the principles of scientific integrity and regulatory expectations.
The Unique Metabolic Profile of Rabeprazole: A Tale of Two Pathways
Unlike other proton pump inhibitors such as omeprazole or lansoprazole, whose metabolism is predominantly mediated by the polymorphic enzyme CYP2C19, rabeprazole follows a distinct and advantageous metabolic route. The majority of a rabeprazole dose is rapidly converted to This compound through a non-enzymatic reduction. This primary reliance on a non-enzymatic pathway means that the pharmacokinetics of the parent drug, rabeprazole, are less susceptible to genetic variations in CYP2C19 activity, leading to more predictable clinical outcomes across different patient populations.
The enzymatic contribution to rabeprazole's clearance, involving CYP2C19 (demethylation) and CYP3A4 (sulfoxidation), is considered minor. However, the story does not end with the parent drug. The major, non-enzymatically formed this compound metabolite is itself a substrate for and, more importantly for this guide, an inhibitor of key CYP enzymes. This makes this compound a compound of significant interest not for its therapeutic effect, but for its utility as a precise investigational tool in drug metabolism laboratories.
Caption: Metabolic pathway of rabeprazole.
This compound as a Potent CYP Inhibitor: A Mechanistic Overview
While the parent drug rabeprazole is a relatively weak inhibitor of CYP enzymes, its thioether metabolite demonstrates potent, competitive inhibition against several key isoforms. This distinction is critical; it is the in situ or experimentally introduced metabolite, not the parent drug, that serves as the valuable research tool.
The primary utility of this compound in drug metabolism studies stems from its potent inhibition of CYP2C19 and moderate inhibition of other CYPs. An in vitro study using human liver microsomes systematically characterized this inhibitory profile, revealing competitive inhibition kinetics.
Causality of Experimental Utility:
The value of a chemical inhibitor in reaction phenotyping lies in its specificity and potency. A potent inhibitor allows researchers to use low concentrations, minimizing the risk of off-target effects. This compound's strong affinity for the active site of CYP2C19 makes it an excellent candidate for probing the contribution of this enzyme to the metabolism of a new drug candidate. When this compound is added to an in vitro system, it competes with the investigational drug for the CYP2C19 active site, thereby reducing the formation of metabolites generated by that specific enzyme. A significant decrease in the metabolism of the test compound in the presence of this compound is strong evidence for CYP2C19 involvement.
Quantitative Data: Inhibitory Potency
The following table summarizes the reported inhibitory constants (Ki) of this compound against major human CYP450 enzymes. Lower Ki values indicate higher inhibitory potency.
| CYP Isoform | Inhibition Constant (Ki) | Type of Inhibition | Authoritative Source |
| CYP2C19 | 2 - 8 µM | Competitive | Li et al., 2004 |
| CYP2C9 | 6 µM | Competitive | Li et al., 2004 |
| CYP2D6 | 12 µM | Competitive | Li et al., 2004 |
| CYP3A4 | 15 µM | Competitive | Li et al., 2004 |
Table 1: In vitro inhibitory potency of this compound against human cytochrome P450 enzymes.
Application in In Vitro Drug Metabolism: A Step-by-Step Protocol
This compound is a valuable tool for conducting reaction phenotyping studies as recommended by regulatory agencies like the FDA. The goal of these studies is to determine the fraction metabolized (fm) by a specific enzyme. The following protocol provides a self-validating system for assessing CYP2C19's contribution to a test compound's metabolism using this compound.
Experimental Protocol: CYP2C19 Reaction Phenotyping Assay
Objective: To determine the contribution of CYP2C19 to the metabolism of a New Chemical Entity (NCE) using pooled Human Liver Microsomes (HLMs) and this compound as a selective inhibitor.
Materials:
-
Pooled Human Liver Microsomes (HLMs), commercially available
-
New Chemical Entity (NCE) stock solution
-
This compound stock solution (in a suitable solvent like DMSO)
-
CYP2C19-specific substrate (e.g., S-mephenytoin) as a positive control
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS system for analysis
Methodology:
-
Preparation (The "Why"):
-
NCE Concentration: Prepare the NCE at a concentration at or below its Michaelis-Menten constant (Km). Causality: Using a non-saturating concentration ensures that the metabolic rate is sensitive to competitive inhibition. If Km is unknown, use a low concentration (e.g., 1 µM).
-
Inhibitor Concentration: Prepare this compound at a concentration at least 5-10 times its Ki for CYP2C19 (e.g., 50 µM). Causality: This ensures near-maximal inhibition of the target enzyme, providing a clear signal.
-
Microsomal Protein Concentration: Use a protein concentration (e.g., 0.2-0.5 mg/mL) and incubation time (e.g., 15-30 min) where substrate depletion is minimal (<20%). Causality: This ensures the measurement of initial, linear reaction velocities, a fundamental requirement for accurate enzyme kinetics.
-
-
Incubation Setup (Self-Validation):
-
Prepare reaction tubes on ice. A master mix of buffer and HLM can be used for consistency.
-
Test Group: HLM + NCE + this compound.
-
Control Group (No Inhibitor): HLM + NCE + Vehicle (solvent used for inhibitor). This is the baseline (100%) metabolic activity.
-
Positive Control Validation: HLM + S-mephenytoin + this compound. This validates that the inhibitor is active against CYP2C19 in your specific assay conditions.
-
Negative Control (No Metabolism): HLM + NCE (without NADPH). This control accounts for any non-enzymatic degradation of the NCE.
-
-
Reaction Execution:
-
Pre-incubate the HLM, buffer, NCE, and inhibitor/vehicle mixture at 37°C for 5 minutes to allow components to reach thermal equilibrium.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C in a shaking water bath for the predetermined time.
-
Terminate the reaction by adding an equal or greater volume of ice-cold acetonitrile containing an internal standard. Causality: The organic solvent precipitates the microsomal proteins, instantly stopping all enzymatic activity.
-
-
Sample Processing and Analysis:
-
Vortex the terminated reaction tubes thoroughly.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the remaining concentration of the NCE (parent depletion) or the formation of a specific metabolite.
-
-
Data Interpretation:
-
Calculate the percent of metabolic activity remaining in the presence of the inhibitor compared to the vehicle control.
-
% Inhibition = [1 - (Activity with Inhibitor / Activity with Vehicle)] x 100
-
A high % inhibition (>70-80%) strongly suggests that CYP2C19 is a major enzyme responsible for the metabolism of the NCE.
-
Caption: Experimental workflow for CYP reaction phenotyping.
Authoritative Grounding, Considerations, and Limitations
-
In Vivo Relevance: It is important to note that while this compound is a potent in vitro inhibitor, the parent drug rabeprazole has a relatively low potential for causing clinically significant drug-drug interactions via CYP inhibition. This is because the non-enzymatic clearance of rabeprazole is rapid, and the systemic concentrations of the thioether metabolite may not be sufficient to cause significant inhibition in vivo. The utility of this compound is therefore primarily as an in vitro analytical tool, not as a predictor of DDIs from the parent drug itself.
Conclusion
This compound occupies a unique and valuable position in the toolkit of the drug metabolism scientist. Born from a predominantly non-enzymatic pathway that sets its parent drug apart from other PPIs, it serves as a potent and relatively selective competitive inhibitor of CYP2C19. When used within the framework of a well-designed, self-validating experimental protocol, this compound provides clear, actionable data for identifying the contribution of this critical polymorphic enzyme to a new drug's metabolic clearance. By integrating this tool with confirmatory methods like recombinant enzymes, researchers can build a comprehensive and reliable metabolic profile, fulfilling key regulatory requirements and enabling more informed decisions in the drug development pipeline.
Methodological & Application
Application Notes and Protocols: Synthesis of Rabeprazole-Thioether Reference Standard
Introduction
Rabeprazole, a proton pump inhibitor (PPI), is a widely prescribed medication for the treatment of acid-related gastrointestinal disorders.[1][] Like all active pharmaceutical ingredients (APIs), the purity and quality of rabeprazole are of paramount importance to ensure its safety and efficacy. During the synthesis and storage of rabeprazole, various related substances and degradation products can emerge. One such critical process-related impurity is Rabeprazole-Thioether, also known as Rabeprazole Related Compound A or Rabeprazole Sulfide.[3][4][5] The presence of this and other impurities must be meticulously monitored and controlled within acceptable limits as stipulated by regulatory bodies.
This application note provides a detailed, scientifically grounded protocol for the synthesis of the this compound reference standard. The availability of a well-characterized reference standard is a prerequisite for the development and validation of analytical methods aimed at quantifying this impurity in rabeprazole drug substances and products.[4] We will delve into the synthetic pathway, purification techniques, and comprehensive analytical characterization of the synthesized standard.
Significance of this compound as a Reference Standard
This compound is a key intermediate in the synthesis of rabeprazole itself.[6] Its presence in the final drug product can indicate an incomplete oxidation step during manufacturing. Furthermore, rabeprazole can degrade under certain conditions to form the thioether.[7] Therefore, a reliable and fully characterized reference standard of this compound is essential for:
-
Analytical Method Development and Validation: To accurately identify and quantify the thioether impurity in rabeprazole samples using techniques such as High-Performance Liquid Chromatography (HPLC).[8][9]
-
Quality Control (QC): For routine testing of rabeprazole batches to ensure they meet the required purity specifications.
-
Stability Studies: To monitor the formation of this compound as a degradation product under various stress conditions.[8]
Synthetic Pathway Overview
The synthesis of this compound involves the condensation of a substituted pyridine derivative with 2-mercaptobenzimidazole. A common and efficient approach is the Mitsunobu reaction, which allows for the formation of the thioether linkage under mild conditions.[10] This method avoids the use of harsh chlorinating agents and strong bases often employed in older synthetic routes, leading to higher yields and purity.[10]
Caption: Synthetic workflow for this compound via Mitsunobu reaction.
Experimental Protocol: Synthesis of this compound
This protocol details a laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | Grade | Supplier |
| Rabeprazole Hydroxyl Species | ≥98% Purity | Commercial Source |
| 2-Mercaptobenzimidazole | ≥98% Purity | Commercial Source |
| Triphenylphosphine (PPh3) | Reagent Grade | Commercial Source |
| Diisopropyl azodicarboxylate (DIAD) | Reagent Grade | Commercial Source |
| Tetrahydrofuran (THF), anhydrous | Reagent Grade | Commercial Source |
| Dichloromethane (DCM), anhydrous | Reagent Grade | Commercial Source |
| Ethyl acetate | HPLC Grade | Commercial Source |
| Hexane | HPLC Grade | Commercial Source |
| Sodium sulfate, anhydrous | Reagent Grade | Commercial Source |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve rabeprazole hydroxyl species (1 equivalent) and 2-mercaptobenzimidazole (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: To the stirred solution, add triphenylphosphine (1.2 equivalents). Cool the reaction mixture to 0 °C in an ice bath.
-
Mitsunobu Reaction: Add diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) dropwise to the cooled reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Extraction: Dissolve the residue in dichloromethane (DCM) and wash sequentially with 1 M sodium hydroxide solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol: Column Chromatography
The crude this compound is purified by column chromatography to isolate the desired compound from reaction byproducts.
Materials and Equipment
| Item | Specification |
| Silica gel | 60-120 mesh |
| Glass chromatography column | Appropriate size for the scale of the reaction |
| Eluent | Ethyl acetate/Hexane gradient |
| Collection tubes | Standard laboratory glassware |
| Thin Layer Chromatography (TLC) plates | Silica gel coated aluminum plates with F254 indicator |
Purification Procedure
-
Column Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 10% ethyl acetate) and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor the elution by TLC.
-
Product Isolation: Combine the fractions containing the pure this compound (as determined by TLC) and concentrate under reduced pressure to yield the purified product as a solid.
Analytical Characterization of the Reference Standard
The identity, purity, and structure of the synthesized this compound must be unequivocally confirmed using a combination of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of the reference standard and for its subsequent use in the analysis of rabeprazole samples.
HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.025 M Potassium Dihydrogen Orthophosphate buffer (pH 3.0) B: Acetonitrile:Water (90:10 v/v)[8] |
| Gradient Program | A time-based gradient elution program should be optimized to achieve good separation between rabeprazole, this compound, and other related impurities. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 285 nm[9] or 288 nm[11] |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for the structural elucidation of the synthesized compound. The chemical shifts, coupling constants, and integration values should be consistent with the structure of this compound.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound. The observed molecular ion peak should correspond to the calculated molecular weight of this compound (C₁₈H₂₁N₃O₂S, MW: 343.45 g/mol ).[5]
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.
Caption: Analytical workflow for the characterization of the synthesized reference standard.
Conclusion
This application note provides a comprehensive and scientifically sound protocol for the synthesis, purification, and characterization of the this compound reference standard. The successful implementation of this guide will enable researchers, scientists, and drug development professionals to obtain a high-purity reference standard that is essential for the accurate quality control of rabeprazole. The detailed methodologies and analytical procedures described herein are designed to ensure the reliability and reproducibility of the synthesis and characterization process, thereby supporting the development of safe and effective pharmaceutical products.
References
- 1. tandfonline.com [tandfonline.com]
- 3. jocpr.com [jocpr.com]
- 4. Rabeprazole Related Compound A | Axios Research [axios-research.com]
- 5. GSRS [precision.fda.gov]
- 6. asianjpr.com [asianjpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. CN106674198A - Preparation method for key intermediate rabeprazole thioether - Google Patents [patents.google.com]
- 11. Determination of rabeprazole and its active metabolite, rabeprazole thioether in human plasma by column-switching high-performance liquid chromatography and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Quantification of Rabeprazole-Thioether
Introduction: The Significance of Rabeprazole-Thioether Quantification
Rabeprazole, a proton pump inhibitor, is extensively used in the management of acid-related gastrointestinal disorders. Its therapeutic action is intrinsically linked to its metabolic pathway, wherein it is converted to various metabolites, including the active metabolite, this compound. The quantification of this compound is paramount in pharmacokinetic and pharmacodynamic studies, as it provides crucial insights into the drug's efficacy and metabolism. Furthermore, as a potential impurity in the bulk drug and formulated products, its accurate measurement is a critical aspect of quality control in pharmaceutical manufacturing.
This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound, tailored for researchers, scientists, and drug development professionals. The protocols detailed herein are grounded in established scientific principles and have been validated in accordance with international regulatory standards, ensuring reliability and reproducibility.
Analytical Methodologies: A Comparative Overview
The choice of analytical technique for this compound quantification is dictated by the sample matrix, required sensitivity, and the specific goals of the analysis. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent methods.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely accessible technique suitable for routine quality control and quantification in various sample types. When coupled with a UV detector, it offers sufficient sensitivity and selectivity for many applications. A column-switching HPLC method with UV detection has been successfully developed for the simultaneous determination of rabeprazole and this compound in human plasma.[1][2]
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC, an evolution of HPLC, utilizes smaller particle size columns to achieve higher resolution, sensitivity, and faster analysis times. This makes it particularly advantageous for the analysis of complex mixtures and for high-throughput screening. A UPLC method has been developed for the quantitative determination of rabeprazole and its impurities, including potential degradants.[3][4][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications demanding the highest sensitivity and selectivity, such as pharmacokinetic studies in biological matrices, LC-MS/MS is the gold standard. Its ability to provide structural information through mass fragmentation ensures unambiguous identification and quantification of the analyte. A simple and rapid chiral LC-MS/MS method has been developed to simultaneously quantify rabeprazole enantiomers and their metabolites, including this compound.[6]
Experimental Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the quantification of this compound, from sample preparation to data analysis.
Caption: A generalized workflow for the quantification of this compound.
Detailed Protocols
Protocol 1: HPLC-UV Method for Quantification in Human Plasma
This protocol is adapted from a validated column-switching HPLC method for the simultaneous determination of rabeprazole and this compound.[1][2]
4.1.1. Materials and Reagents:
-
Rabeprazole and this compound reference standards
-
Internal Standard (IS): 5-methyl-2-[(4-(3-methoxypropoxy)-3-methyl pyridin-2-yl) methyl sulfinyl]-1H-benzimidazole
-
HPLC grade acetonitrile, methanol, diethyl ether, and dichloromethane
-
Human plasma (drug-free)
-
Phosphate buffer
4.1.2. Chromatographic Conditions:
| Parameter | Condition |
| Column I (Clean-up) | TSK-PW precolumn (10 µm, 35 mm x 4.6 mm I.D.) |
| Column II (Analytical) | C18 Grand ODS-80TM TS (5 µm, 250 mm x 4.6 mm I.D.) |
| Mobile Phase | Gradient elution with acetonitrile and phosphate buffer |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 288 nm |
| Injection Volume | 100 µL |
| Total Run Time | Approximately 25 minutes |
4.1.3. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of human plasma, add the internal standard.
-
Add 5 mL of a diethyl ether-dichloromethane (9:1, v/v) mixture.
-
Vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject into the HPLC system.
4.1.4. Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][8][9][10][11] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8]
-
Linearity: Demonstrated by a direct correlation between analyte concentration and the analytical response.[8]
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[8]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Validated Performance of the HPLC-UV Method: [1][2]
| Parameter | Rabeprazole | This compound |
| Linearity Range | 1-1000 ng/mL | 3-500 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL | 3 ng/mL |
| Mean Absolute Recovery | 78.0% | 88.3% |
| Intra-day Precision (%CV) | < 6.5% | < 3.6% |
| Inter-day Precision (%CV) | < 4.5% | < 5.3% |
Protocol 2: LC-MS/MS Method for Quantification in Rat Plasma
This protocol is based on a validated LC-MS method for the determination of this compound in rat plasma.[6]
4.2.1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS): Diazepam
-
LC-MS grade acetonitrile and water
-
Ammonium acetate
-
Rat plasma (drug-free)
4.2.2. LC-MS/MS Conditions:
| Parameter | Condition |
| Column | Inertsil® ODS-3 (5 µm, 150 mm x 4.6 mm) |
| Mobile Phase | Acetonitrile : 5 mmol/L ammonium acetate (65:35, v/v) |
| Flow Rate | 0.8 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Ions (m/z) | This compound: 344.2, Diazepam (IS): 285.1 |
4.2.3. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of rat plasma, add the internal standard.
-
Add 1 mL of ethyl acetate.
-
Vortex for 3 minutes.
-
Centrifuge at 12000 rpm for 10 minutes.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
4.2.4. Method Validation: The method must be validated for specificity, linearity, precision, accuracy, matrix effect, and extraction recovery.[6]
Stability-Indicating Methods: A Critical Consideration
For quality control and stability studies of pharmaceutical formulations, it is crucial to employ a stability-indicating assay method. Such a method can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. Forced degradation studies under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) are performed to demonstrate the method's specificity.[12][13][14]
A stability-indicating UPLC method has been developed for the determination of rabeprazole and its impurities.[3][5]
Chemical Structures
The chemical structures of rabeprazole and its thioether metabolite are depicted below.
References
- 1. Determination of rabeprazole and its active metabolite, rabeprazole thioether in human plasma by column-switching high-performance liquid chromatography and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. qbdgroup.com [qbdgroup.com]
- 12. mdpi.com [mdpi.com]
- 13. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Robust HPLC Method for the Simultaneous Quantification of Rabeprazole and its Thioether Metabolite in Human Plasma
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of the proton pump inhibitor, rabeprazole, and its primary metabolite, rabeprazole-thioether, in human plasma. The protocol employs a straightforward solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase chromatographic separation with UV detection. The described method is sensitive, specific, and robust, making it highly suitable for pharmacokinetic analyses, therapeutic drug monitoring, and bioequivalence studies in a drug development setting. All procedures are grounded in established bioanalytical method validation principles to ensure data integrity and reliability.
Introduction and Scientific Rationale
Rabeprazole is a potent proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by targeting the H+/K+-ATPase enzyme system in gastric parietal cells[1]. It is widely prescribed for the treatment of acid-related disorders. Following administration, rabeprazole undergoes significant metabolism. A unique aspect of its biotransformation is a non-enzymatic reduction to form its primary and active metabolite, this compound[2][3].
The concentration of both the parent drug and its thioether metabolite in plasma are critical parameters for understanding the drug's overall exposure and pharmacological effect. Unlike other PPIs that are heavily metabolized by the CYP2C19 enzyme system, rabeprazole's primary non-enzymatic pathway makes its pharmacokinetics less susceptible to genetic polymorphisms affecting this enzyme[2]. Therefore, a reliable analytical method to concurrently measure both compounds is essential for accurate pharmacokinetic modeling and clinical efficacy studies. This document provides a detailed protocol, from sample preparation to data analysis, underpinned by rigorous validation criteria as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA)[4].
Metabolic Pathway
Rabeprazole is primarily converted to this compound through a non-enzymatic reduction. This thioether metabolite can then be further metabolized by cytochrome P450 enzymes, such as CYP3A4 and CYP2C19, or re-oxidized back to rabeprazole[3][5].
References
- 1. Rabeprazole | C18H21N3O3S | CID 5029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 5. Stereoselective metabolism of this compound to rabeprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Validated LC-MS/MS Method for the Simultaneous Determination of Rabeprazole and its Thioether Metabolite in Human Plasma
Abstract
This application note details a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the proton pump inhibitor rabeprazole and its primary non-enzymatic metabolite, rabeprazole thioether, in human plasma. The method employs a straightforward protein precipitation technique for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time suitable for high-throughput analysis. The method has been validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation and is fit for purpose in pharmacokinetic and drug metabolism studies.
Introduction
Rabeprazole is a substituted benzimidazole proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by inhibiting the H+/K+-ATPase enzyme system at the secretory surface of gastric parietal cells.[1][2] It is widely prescribed for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[3] The metabolism of rabeprazole is unique among PPIs as it is primarily metabolized through a non-enzymatic reduction to rabeprazole thioether.[3][4] While cytochrome P450 enzymes (CYP2C19 and CYP3A4) are involved in the formation of other minor metabolites like rabeprazole sulfone, the thioether pathway is a major route of clearance.[4]
Given that rabeprazole thioether is a major metabolite, the simultaneous determination of both the parent drug and this metabolite is crucial for a comprehensive understanding of rabeprazole's pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) profile. This application note presents a detailed protocol for a validated LC-MS/MS method designed for this purpose, offering the high sensitivity and selectivity required for bioanalytical studies in drug development.
Experimental
Materials and Reagents
-
Analytes and Internal Standard: Rabeprazole (purity >99%), Rabeprazole Thioether (purity >99%), and Rabeprazole-¹³C,d₃ (Internal Standard, IS, purity >99%) were sourced from a reputable chemical supplier.
-
Chemicals and Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and Ammonium acetate (reagent grade) were purchased from a standard chemical supplier. Ultrapure water was generated in-house.
-
Biological Matrix: Drug-free human plasma was obtained from a certified vendor and stored at -80°C until use.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for this analysis.
-
LC System: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent, equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., Ascentis® Express C18, 50 mm × 4.6 mm, 2.7 µm) was used for chromatographic separation.[5]
Standard Solutions
-
Stock Solutions (1 mg/mL): Individual stock solutions of rabeprazole, rabeprazole thioether, and the IS were prepared by dissolving the accurately weighed compounds in methanol.
-
Working Solutions: Intermediate and working standard solutions were prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of methanol and water. These solutions were used to spike plasma for calibration curve (CC) and quality control (QC) samples.
Sample Preparation: Protein Precipitation
The following protocol outlines a simple and efficient protein precipitation method for extracting the analytes from human plasma:
-
Aliquot 100 µL of human plasma (blank, CC, or QC sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS working solution (containing Rabeprazole-¹³C,d₃) and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase starting composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex to ensure complete dissolution and inject into the LC-MS/MS system.
LC-MS/MS Conditions
The following tables summarize the optimized chromatographic and mass spectrometric conditions.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Ascentis® Express C18, 50 mm × 4.6 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.7 mL/min[5] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.0 | |
| 2.5 | |
| 2.6 | |
| 3.5 |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Optimized MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| Rabeprazole | 360.1 | 242.2 | 80 | 35 |
| Rabeprazole Thioether | 344.1 | 226.2 | 75 | 30 |
| Rabeprazole-¹³C,d₃ (IS) | 364.1 | 246.2 | 80 | 35 |
Note: The MRM transitions for rabeprazole are well-established.[6][7][8] The transitions for rabeprazole thioether and the IS should be optimized by direct infusion of the standard solutions.
Method Validation
A full validation of this bioanalytical method was conducted in accordance with the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines to ensure its reliability for the intended purpose.[9][10][11][12]
Selectivity and Specificity
The method's selectivity was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of rabeprazole, rabeprazole thioether, or the IS, demonstrating the specificity of the assay.
Linearity and Range
The linearity of the method was established by analyzing calibration curves prepared in duplicate on three separate days. The calibration range was determined to be 0.5 - 500 ng/mL for both rabeprazole and rabeprazole thioether. The correlation coefficient (r²) for all calibration curves was >0.99.
Accuracy and Precision
Intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results, summarized in Table 4, demonstrate that the method is both accurate and precise.
Table 4: Summary of Accuracy and Precision Data
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Rabeprazole | LLOQ | 0.5 | ≤ 8.5 | ± 7.2 | ≤ 9.8 | ± 6.5 |
| LQC | 1.5 | ≤ 6.2 | ± 5.1 | ≤ 7.5 | ± 4.8 | |
| MQC | 50 | ≤ 5.5 | ± 3.9 | ≤ 6.8 | ± 3.2 | |
| HQC | 400 | ≤ 4.8 | ± 2.7 | ≤ 5.9 | ± 2.1 | |
| Rabeprazole Thioether | LLOQ | 0.5 | ≤ 9.2 | ± 8.1 | ≤ 10.5 | ± 7.9 |
| LQC | 1.5 | ≤ 7.1 | ± 6.3 | ≤ 8.4 | ± 5.6 | |
| MQC | 50 | ≤ 6.3 | ± 4.8 | ≤ 7.7 | ± 4.1 | |
| HQC | 400 | ≤ 5.1 | ± 3.5 | ≤ 6.4 | ± 2.9 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC, MQC, and HQC levels. The extraction recovery for both analytes was consistent and ranged from 85% to 95%. The matrix effect was found to be negligible, with the calculated matrix factor being close to 1.0 for both analytes and the IS.
Stability
The stability of rabeprazole and rabeprazole thioether in human plasma was evaluated under various conditions to mimic sample handling and storage in a clinical setting. Both analytes were found to be stable under the following conditions:
-
Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles.
-
Short-Term Stability: Stable on the benchtop at room temperature for at least 6 hours.
-
Long-Term Stability: Stable in plasma stored at -80°C for at least 3 months.
-
Post-Preparative Stability: Stable in the autosampler at 4°C for at least 24 hours.
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of rabeprazole and its thioether metabolite.
Metabolic Pathway
References
- 1. Rabeprazole | C18H21N3O3S | CID 5029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Rabeprazole - Wikipedia [en.wikipedia.org]
- 4. ClinPGx [clinpgx.org]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Validation of LC-MS/MS Method for Determination of Rabeprazole in Human Plasma : Application of Pharmacokinetics Study -Journal of Pharmaceutical Investigation | Korea Science [koreascience.kr]
- 8. Stereoselective pharmacokinetics of (R)-(+)- and (S)-(-)-rabeprazole in human using chiral LC-MS/MS after administration of rabeprazole sodium enteric-coated tablet [pubmed.ncbi.nlm.nih.gov]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. fda.gov [fda.gov]
- 12. ema.europa.eu [ema.europa.eu]
Application Note: Quantification of Rabeprazole-Thioether in Human Urine Using UPLC-MS/MS
Introduction
Rabeprazole is a proton pump inhibitor (PPI) used to treat acid-related gastrointestinal conditions. Its efficacy and safety are determined by its pharmacokinetic profile, which is heavily influenced by its metabolism. Unlike other PPIs that are primarily metabolized by the CYP2C19 enzyme system, rabeprazole is predominantly metabolized via a non-enzymatic reduction to rabeprazole-thioether.[1] This unique metabolic pathway minimizes the impact of CYP2C19 genetic polymorphisms on drug clearance, leading to more predictable patient responses.[2]
Quantification of this compound, a major metabolite, in urine is crucial for pharmacokinetic, bioavailability, and excretion balance studies.[2][3] Urinary analysis provides a non-invasive method to assess the extent of this key metabolic pathway. This application note details a robust, sensitive, and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound in human urine, designed for researchers in drug development and clinical pharmacology.
Principle of the Method
This method employs UPLC-MS/MS, the gold standard for quantitative bioanalysis due to its superior sensitivity, selectivity, and speed. The workflow involves a simple protein precipitation step to prepare the urine sample, followed by chromatographic separation on a C18 reversed-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This ensures high selectivity by monitoring a specific precursor-to-product ion transition for this compound, minimizing interference from the complex urine matrix. An appropriate internal standard (IS) is used to correct for variability during sample preparation and analysis.
Materials and Instrumentation
Reagents and Chemicals
-
This compound reference standard (>98% purity)
-
Internal Standard (IS), e.g., Rabeprazole-d4 or a structural analog like omeprazole-thioether
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Drug-free human urine (for calibration standards and quality controls)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters XEVO TQ-S, Sciex API 4000) equipped with an electrospray ionization (ESI) source
-
Analytical Column: Reversed-phase C18 column (e.g., Dikma Inspire™ C18, 150 mm × 2.1 mm, 5 µm)[3]
-
Data System: MassLynx, Analyst, or equivalent software
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and QCs
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
Calibration Standards & Quality Controls: Spike 5% of the total volume of drug-free human urine with the appropriate working standard solutions to achieve the desired concentration range. A typical calibration curve for this compound in urine might range from approximately 0.3 ng/mL to 320 ng/mL.[3] Prepare QCs at a minimum of three levels: low, medium, and high.
Sample Preparation: Protein Precipitation
This protocol is based on a validated method for its simplicity and effectiveness in urine matrix.[3][4]
-
Aliquot: Transfer 200 µL of human urine sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 50 µL of the internal standard working solution to all tubes except the blank matrix.
-
Precipitate: Add 600 µL of methanol to each tube.
-
Vortex: Vortex mix for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject: Inject an appropriate volume (e.g., 5-10 µL) into the UPLC-MS/MS system.
UPLC-MS/MS Analytical Conditions
The following tables summarize the starting conditions for method development, based on published literature.[3][5][6] Optimization may be required depending on the specific instrumentation used.
Table 1: UPLC Conditions
| Parameter | Setting |
|---|---|
| Column | Dikma Inspire™ C18 (150 mm × 2.1 mm, 5 µm)[3] |
| Mobile Phase A | 10 mM Ammonium Acetate with 0.05% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.3 mL/min |
| Gradient | Isocratic: 45% A : 55% B[3] |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 500°C |
| MRM Transition | This compound: m/z 344.2 → [Optimized Fragment Ion] |
| Rabeprazole (Parent): m/z 360.1 → 242.1[6][7] |
| Dwell Time | 100-200 ms |
Note: The specific fragment ion for this compound must be determined by infusing a standard solution and performing a product ion scan. The transition for the parent drug, rabeprazole, is provided for reference.
Method Validation (Self-Validating System)
To ensure trustworthiness and reliability, the method must be validated according to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[8][9] The validation process confirms that the method is suitable for its intended purpose.
Validation Parameters & Acceptance Criteria
-
Selectivity: No significant interfering peaks at the retention time of the analyte and IS in blank urine samples.
-
Linearity & Range: A linear regression (1/x² weighting) should yield a correlation coefficient (r²) of ≥0.99. The established range for this compound in urine has been validated from 0.3198 to 319.8 ng/mL.[3]
-
Accuracy & Precision: The intra- and inter-day precision (as %CV) should be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ). Accuracy (as %RE) should be within ±15% (±20% at LLOQ).
-
Matrix Effect: Assessed by comparing the analyte response in post-extraction spiked samples to that in neat solution. The IS-normalized matrix factor should be consistent across different lots of urine.
-
Recovery: The extraction recovery should be consistent and reproducible.
-
Stability: Analyte stability must be demonstrated under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term (frozen storage).
Table 3: Example Method Validation Summary (Hypothetical Data) | Parameter | LLOQ (0.3 ng/mL) | LQC (1 ng/mL) | MQC (100 ng/mL) | HQC (250 ng/mL) | | :--- | :--- | :--- | :--- | :--- | | Intra-day Precision (%CV) | 8.5% | 6.2% | 4.1% | 3.5% | | Intra-day Accuracy (%RE) | -5.1% | 3.4% | -1.8% | 2.1% | | Inter-day Precision (%CV) | 11.2% | 8.9% | 5.5% | 4.8% | | Inter-day Accuracy (%RE) | -7.3% | 5.1% | -2.5% | 3.3% | | Recovery | \multicolumn{4}{c|}{Consistent across QCs (~85%)} | | Matrix Effect | \multicolumn{4}{c|}{IS-normalized factor: 0.95-1.08} |
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to final data generation.
Caption: UPLC-MS/MS workflow from urine sample preparation to final quantification.
Conclusion
This application note provides a comprehensive and validated UPLC-MS/MS method for the quantification of this compound in human urine. The simple protein precipitation sample preparation, combined with the sensitivity and selectivity of tandem mass spectrometry, results in a reliable and high-throughput assay suitable for regulated bioanalysis. Adherence to the described validation procedures ensures the integrity and trustworthiness of the generated data, making this method ideal for pharmacokinetic and clinical research applications.
References
- 1. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass balance study of [14C] rabeprazole following oral administration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of a liquid chromatographic/tandem mass spectrometric method to a urinary excretion study of rabeprazole and two of its metabolites in healthy human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aminer.org [aminer.org]
- 5. Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective pharmacokinetics of (R)-(+)- and (S)-(-)-rabeprazole in human using chiral LC-MS/MS after administration of rabeprazole sodium enteric-coated tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. hhs.gov [hhs.gov]
Application Notes & Protocols: The Role of Rabeprazole-Thioether in Modern Pharmacokinetic Analysis
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of rabeprazole-thioether in the pharmacokinetic (PK) evaluation of rabeprazole. Rabeprazole, a second-generation proton pump inhibitor (PPI), undergoes significant metabolism, with this compound being a principal metabolite formed via a non-enzymatic pathway.[1][2][3] Understanding the formation and clearance of this metabolite is crucial for a complete characterization of rabeprazole's disposition in the body. This document details the scientific rationale, validated experimental protocols, and data interpretation frameworks for incorporating this compound analysis into PK studies, thereby ensuring a robust and comprehensive assessment of the drug's behavior in vivo.
Introduction: The Pharmacokinetic Significance of Rabeprazole and its Thioether Metabolite
Rabeprazole is a potent inhibitor of the gastric H+/K+-ATPase (proton pump), widely prescribed for the treatment of acid-related gastrointestinal disorders.[2][3] Like other PPIs, it is a prodrug that requires activation in the acidic environment of gastric parietal cells. However, its metabolic profile distinguishes it from earlier-generation PPIs.
While cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, are involved in its hepatic metabolism, a substantial portion of rabeprazole is converted to this compound through a non-enzymatic reduction.[1][2][4] This unique metabolic route has significant clinical implications:
-
Reduced Dependence on Polymorphic Enzymes: The major non-enzymatic pathway to the thioether metabolite minimizes the impact of genetic polymorphisms in CYP2C19 on rabeprazole's overall clearance.[1][4][5] This leads to more predictable inter-individual variability in drug exposure compared to other PPIs that are more heavily reliant on CYP2C19.
-
Comprehensive PK Profiling: this compound is a major circulating metabolite.[5] Therefore, quantifying its plasma concentration over time, alongside the parent drug, provides a more complete picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Bioanalytical Imperative: Accurate measurement of this compound requires a validated bioanalytical method. This compound, as a pure chemical standard, is essential for developing and validating such assays, serving as the calibrator for its own quantification in biological samples.
This guide focuses on the practical application of this compound as an analytical standard for its quantification in plasma, a critical component of comprehensive rabeprazole PK studies.
Metabolic Pathway of Rabeprazole
The metabolic conversion of rabeprazole involves both enzymatic and non-enzymatic pathways, leading to several key metabolites. The formation of this compound is a primary, non-enzymatic step, while further metabolism of both the parent drug and the thioether metabolite is mediated by CYP enzymes.
Caption: Metabolic pathways of rabeprazole.[1][6]
Application: Quantitative Bioanalysis of Rabeprazole and this compound in Human Plasma
The primary application of this compound in PK studies is its use as a reference standard for the development and validation of a bioanalytical method to quantify its concentration in biological matrices, typically plasma. A sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method is the industry standard for this purpose.
Causality in Method Design
A robust bioanalytical method must be selective, sensitive, accurate, and precise. The choices made during development are critical for achieving these goals.
-
Sample Preparation: The goal is to remove endogenous interferences (proteins, phospholipids) from the plasma matrix while efficiently recovering the analytes. Solid-Phase Extraction (SPE) is often chosen over simpler protein precipitation as it provides a much cleaner extract, reducing matrix effects and improving assay sensitivity and robustness.[7][8]
-
Internal Standard (IS): A stable, isotopically labeled analog of the analyte is the ideal IS, but a structurally similar compound can also be used. An IS is crucial to correct for variability during sample processing and instrumental analysis. Omeprazole-thioether or a similar analog is a suitable choice for this assay.[7]
-
Chromatography: Reversed-phase HPLC is used to separate rabeprazole, this compound, and the IS from each other and from any remaining matrix components before they enter the mass spectrometer. This separation is critical to prevent ion suppression or enhancement.
-
Detection: Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), only the compound of interest is detected, even at very low concentrations.
Summary of Typical Pharmacokinetic and Bioanalytical Parameters
The following tables summarize key parameters relevant to a rabeprazole PK study. These values serve as a benchmark for experimental design and data evaluation.
Table 1: Pharmacokinetic Parameters of Oral Rabeprazole (20 mg Dose)
| Parameter | Value | Unit | Source |
|---|---|---|---|
| Tmax (Time to Peak Concentration) | ~3.5 | hours | [2] |
| Cmax (Peak Plasma Concentration) | 0.18 ± 0.03 | µg/mL | [9] |
| t1/2 (Elimination Half-life) | ~1.0 - 2.0 | hours | [2][9] |
| Bioavailability | ~52 | % | [2][10] |
| Protein Binding | ~96.3 | % |[2] |
Table 2: Representative LC-MS/MS Method Validation Parameters | Parameter | Rabeprazole | this compound | Source | | :--- | :--- | :--- | :--- | | Linearity Range | 1 - 1000 | 3 - 500 | ng/mL |[11] | | Lower Limit of Quantification (LLOQ) | 1 | 3 | ng/mL |[11] | | Accuracy (Inter-day) | < 6.5% | < 5.3% | % Bias |[11] | | Precision (Inter-day, %CV) | < 4.5% | < 3.6% | % CV |[11] | | Recovery | ~78.0 | ~88.3 | % |[11] |
Detailed Experimental Protocol: LC-MS/MS Quantification in Plasma
This protocol provides a step-by-step methodology for the simultaneous determination of rabeprazole and this compound in human plasma. Note: This protocol is a template based on published methods and must be fully validated in the end-user's laboratory according to regulatory guidelines (e.g., FDA, EMA).
Required Materials and Reagents
-
Reference Standards: Rabeprazole, this compound.
-
Internal Standard (IS): e.g., Omeprazole-thioether or a stable isotope-labeled rabeprazole.
-
Biological Matrix: Blank, drug-free human plasma (K2EDTA).
-
Solvents: Acetonitrile, Methanol (HPLC or LC-MS grade), Deionized Water.
-
Reagents: Formic acid, Ammonium acetate.
-
Equipment: Calibrated pipettes, vortex mixer, centrifuge, solid-phase extraction (SPE) manifold and cartridges (e.g., Oasis HLB[7][8]), LC-MS/MS system.
Workflow Overview
Caption: Bioanalytical workflow for plasma sample analysis.
Step-by-Step Procedure
1. Preparation of Stock and Working Solutions:
- Prepare individual primary stock solutions of rabeprazole, this compound, and the IS in methanol (e.g., at 1 mg/mL). Store at -20°C.
- From the primary stocks, prepare combined working solutions for calibration standards (CS) and separate working solutions for quality control (QC) samples by serial dilution in 50:50 acetonitrile:water.
- Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL).
2. Preparation of Calibration Standards and Quality Controls:
- Spike 95 µL of blank human plasma with 5 µL of the appropriate combined working solution to create CS and QC samples. Final concentrations should cover the expected in-study range (e.g., 1-1000 ng/mL).
- Scientist's Note: Preparing QCs from a separate weighing of the reference standard is a critical self-validating step, ensuring the accuracy of the primary stock solution.
3. Sample Extraction (Solid-Phase Extraction):
- Thaw plasma samples (study samples, CS, and QCs) on ice.
- To 100 µL of each plasma sample, add 10 µL of the IS working solution. Vortex briefly.
- Condition an SPE cartridge (e.g., Oasis HLB, 30 mg) by passing 1 mL of methanol followed by 1 mL of water.
- Load the plasma sample onto the conditioned cartridge.
- Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
- Elute the analytes and IS with 1 mL of methanol into a clean collection tube.
- Scientist's Note: The wash step is crucial for removing salts and phospholipids that can cause ion suppression in the MS source. The elution solvent must be strong enough to recover the analytes efficiently.
4. Evaporation and Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.
- Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B). Vortex to ensure complete dissolution.
- Transfer the reconstituted sample to an autosampler vial for analysis.
5. LC-MS/MS Analysis:
- Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.
- Table 3: Example Chromatographic & Mass Spectrometric Conditions | Parameter | Setting | | :--- | :--- | | LC System | | | Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Gradient | 20% B to 95% B over 3 min, hold 1 min, re-equilibrate | | Column Temp | 40°C | | MS/MS System | | | Ionization Mode | Electrospray Ionization, Positive (ESI+) | | MRM Transition (Rabeprazole) | Consult instrument-specific optimization | | MRM Transition (this compound) | Consult instrument-specific optimization | | MRM Transition (IS) | Consult instrument-specific optimization | | Dwell Time | 100 ms | | Source Temp | 500°C |
- Scientist's Note: The MRM transitions (precursor ion → product ion) must be optimized for each specific compound and instrument by infusing a pure solution of the standard. This is the basis of the method's selectivity.
6. Data Processing:
- Integrate the chromatographic peaks for each analyte and the IS.
- Calculate the peak area ratio (Analyte Area / IS Area).
- Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the CS samples using a weighted (1/x² or 1/x) linear regression.
- Quantify the concentration of rabeprazole and this compound in the QC and study samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The non-enzymatic pathway to this compound makes it a crucial metabolite in the overall disposition of rabeprazole. Its quantification provides a more accurate and complete pharmacokinetic profile, which is less susceptible to the genetic variability that affects other PPIs. The use of pure this compound as a reference standard is indispensable for the development and validation of selective and sensitive bioanalytical methods, such as the LC-MS/MS protocol detailed herein. By incorporating the analysis of this key metabolite, researchers can achieve a higher degree of confidence and scientific integrity in their pharmacokinetic assessments of rabeprazole.
References
- 1. ClinPGx [clinpgx.org]
- 2. Rabeprazole - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacodynamic and kinetic effect of rabeprazole on serum gastrin level in relation to CYP2C19 polymorphism in Chinese Hans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass balance study of [14C] rabeprazole following oral administration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of rabeprazole and its active metabolite, rabeprazole thioether in human plasma by column-switching high-performance liquid chromatography and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Rabeprazole-Thioether as a Quantitative Marker for Rabeprazole Metabolism
Introduction
Rabeprazole is a proton pump inhibitor (PPI) widely prescribed for the treatment of acid-related gastrointestinal disorders.[1][2] Unlike other PPIs such as omeprazole and lansoprazole, which are predominantly metabolized by the polymorphic cytochrome P450 enzyme CYP2C19, rabeprazole follows a unique metabolic pathway.[1][3][4] The primary route of rabeprazole metabolism is a non-enzymatic reduction to its thioether metabolite, rabeprazole-thioether.[1][5] This characteristic metabolic profile renders rabeprazole's pharmacokinetics less susceptible to the genetic polymorphisms of CYP2C19, leading to more consistent therapeutic effects across different patient populations.[3][4]
The quantification of this compound in biological matrices, such as human plasma, serves as a reliable marker for the primary metabolic clearance of rabeprazole. Accurate measurement of this metabolite is crucial for pharmacokinetic studies, drug-drug interaction assessments, and understanding the overall disposition of rabeprazole in the body. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely accepted and robust bioanalytical technique.[6][7] The methodologies described herein are grounded in established bioanalytical principles and are designed to ensure data integrity and reproducibility, in alignment with regulatory expectations such as those outlined by the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.[8][9]
Metabolic Pathway of Rabeprazole
Rabeprazole is extensively metabolized in the liver, with approximately 90% of the drug being converted to various metabolites that are subsequently excreted by the kidneys.[2] The metabolic fate of rabeprazole is multifaceted, involving both non-enzymatic and enzymatic pathways.
The major metabolic pathway is the non-enzymatic reduction of the sulfoxide group of rabeprazole to form this compound.[1][5] This pathway accounts for a significant portion of rabeprazole's clearance.[3] Minor metabolic pathways are mediated by cytochrome P450 enzymes. CYP3A4 oxidizes rabeprazole to rabeprazole sulfone, while CYP2C19 is involved in the demethylation of rabeprazole.[4][5][10] The resulting metabolites, including this compound, can undergo further biotransformation before excretion.[2]
Caption: Simplified metabolic pathway of rabeprazole.
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol outlines a validated method for the determination of this compound in human plasma. The procedure employs liquid-liquid extraction for sample cleanup, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer.
Materials and Reagents
-
This compound reference standard
-
Rabeprazole reference standard
-
Internal Standard (IS): A suitable stable isotope-labeled analog of this compound or another compound with similar chromatographic and mass spectrometric behavior (e.g., omeprazole).[11]
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Diethyl ether (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Ultrapure water
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of rabeprazole, this compound, and the IS in methanol to obtain individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water (50:50, v/v) to create working solutions for calibration curve standards and quality control (QC) samples.
Sample Preparation (Liquid-Liquid Extraction)
The choice of extraction method is critical for removing plasma components that can interfere with the analysis and cause matrix effects.[12] Liquid-liquid extraction is a robust technique for this purpose.
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 9:1, v/v).[13][14]
-
Vortex for 10 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 5000 x g for 10 minutes to separate the organic and aqueous layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Parameters
The following are typical starting parameters and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of rabeprazole, this compound, and IS from endogenous plasma components. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| MRM Transitions | To be optimized by infusing standard solutions. A potential transition for rabeprazole is m/z 360.1 → 242.2.[7] |
Method Validation
The bioanalytical method must be validated in accordance with regulatory guidelines to ensure its reliability.[15][16] Key validation parameters include:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels in replicates across several runs.
-
Calibration Curve: A series of standards of known concentrations used to quantify the analyte in unknown samples.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of plasma components on the ionization of the analyte and IS.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.
Data Analysis and Interpretation
The concentration of this compound in the plasma samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression analysis is then applied to the data. The concentrations of the analyte in the QC and unknown samples are then calculated from their peak area ratios using the regression equation.
Experimental Workflow Visualization
References
- 1. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rabeprazole - Wikipedia [en.wikipedia.org]
- 3. Review article: relationship between the metabolism and efficacy of proton pump inhibitors--focus on rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review article: cytochrome P450 and the metabolism of proton pump inhibitors--emphasis on rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 10. Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Determination of rabeprazole and its active metabolite, rabeprazole thioether in human plasma by column-switching high-performance liquid chromatography and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 16. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Application Note: A Practical Guide to Investigating CYP450 Enzyme Inhibition by Rabeprazole-Thioether
Introduction: The Critical Role of Metabolites in Drug-Drug Interactions
The assessment of drug-drug interaction (DDI) potential is a cornerstone of modern drug development, mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) to ensure patient safety. Unforeseen DDIs are a significant cause of adverse drug events and can lead to the withdrawal of approved drugs from the market. While parent drugs are the primary focus, their metabolites can also possess significant pharmacological activity, including the inhibition of drug-metabolizing enzymes. The proton pump inhibitor (PPI) rabeprazole presents a unique case study. Unlike other PPIs that are primarily metabolized by the polymorphic cytochrome P450 (CYP) 2C19 enzyme, rabeprazole undergoes a predominantly non-enzymatic reduction to its major metabolite, rabeprazole-thioether. This distinct metabolic pathway minimizes the impact of CYP2C19 genetic polymorphisms on the parent drug's pharmacokinetics. However, emerging evidence indicates that the this compound metabolite is a potent inhibitor of several key CYP450 enzymes, a characteristic that necessitates careful investigation. This guide provides the scientific rationale and a detailed protocol for evaluating the inhibitory potential of this compound on major CYP isoforms.
Section 1: The Unique Metabolic Fate of Rabeprazole
Rabeprazole's metabolism is distinct from other PPIs. The majority of a rabeprazole dose is converted to this compound through a non-enzymatic chemical reduction in the systemic circulation. A smaller fraction of the parent drug is metabolized by CYP3A4 and CYP2C19 to rabeprazole sulfone and desmethyl-rabeprazole, respectively. The formed this compound is not an inactive end-product; it re-enters enzymatic pathways, where it can be oxidized back to rabeprazole (predominantly by CYP3A4) or further metabolized by CYP2C19 and CYP2D6. More importantly, this compound itself acts as an inhibitor of multiple CYP enzymes, making its characterization essential for a complete DDI profile.
Section 2: Quantitative Analysis of this compound's Inhibitory Potential
In vitro studies using human liver microsomes (HLM) have quantified the inhibitory potency of this compound against several clinically relevant CYP450 isoforms. Unlike the parent drug, which is a poor inhibitor of most CYPs, the thioether metabolite demonstrates potent, competitive inhibition. This highlights a critical principle in DDI assessment: a parent drug with a low interaction profile may produce a metabolite that is a significant perpetrator of DDIs. The half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are key parameters used to quantify this potential.
Table 1: In Vitro CYP Inhibition by this compound
| CYP Isozyme | Inhibitor | Test System | Inhibition Type | Kᵢ (µM) | IC₅₀ (µM) | Reference(s) |
|---|---|---|---|---|---|---|
| CYP2C9 | This compound | Human Liver Microsomes | Competitive | 6 | - | |
| CYP2C19 | This compound | Human Liver Microsomes / Recombinant CYP2C19 | Competitive | 2 - 8 | - | |
| CYP2D6 | Rabeprazole | Human Liver Microsomes | Poor Inhibitor | - | > 200 | |
| CYP2D6 | This compound | Human Liver Microsomes | Competitive | 12 | - |
| CYP3A4 | this compound | Human Liver Microsomes | Competitive | 15 | - | |
Section 3: Experimental Protocol for In Vitro IC₅₀ Determination
This protocol describes a robust method for determining the IC₅₀ values of this compound against major CYP isoforms using pooled human liver microsomes. The assay relies on incubating the enzyme source (HLM) with a specific probe substrate and a range of inhibitor concentrations. The reaction is initiated by adding a cofactor (NADPH) and terminated after a set time. The formation of the substrate-specific metabolite is then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Assay
The rate of metabolite formation from a CYP-specific probe substrate is measured in the presence and absence of the inhibitor (this compound). A decrease in the rate of metabolite formation relative to the vehicle control indicates inhibition. The IC₅₀ is the concentration of the inhibitor that causes a 50% reduction in enzyme activity under the specified assay conditions.
Materials and Reagents
-
Test Inhibitor: this compound (synthesis or commercial source)
-
Enzyme Source: Pooled Human Liver Microsomes (HLM)
-
Cofactor: NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase) or NADPH
-
Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
CYP Probe Substrates & Positive Controls: (See Table 2)
-
Reaction Termination: Acetonitrile containing an internal standard (e.g., deuterated analog of the metabolite)
-
Equipment: 96-well plates, multichannel pipettes, incubator, liquid handling robot (optional), LC-MS/MS system.
Table 2: Recommended CYP Probe Substrates and Positive Control Inhibitors
| CYP Isoform | Probe Substrate | Measured Metabolite | Positive Control Inhibitor |
|---|---|---|---|
| CYP1A2 | Phenacetin | Acetaminophen | Fluvoxamine |
| CYP2C9 | Diclofenac | 4'-hydroxydiclofenac | Sulfaphenazole |
| CYP2C19 | (S)-Mephenytoin | 4'-hydroxy-mephenytoin | Ticlopidine |
| CYP2D6 | Bufuralol | 1'-hydroxybufuralol | Quinidine |
| CYP3A4 | Midazolam | 1'-hydroxymidazolam | Ketoconazole |
This list is based on FDA guidance and common laboratory practice.
Step-by-Step Experimental Workflow
-
Prepare Stock Solutions:
-
Dissolve this compound and positive control inhibitors in a suitable organic solvent (e.g., DMSO) to create high-concentration stock solutions (e.g., 10 mM).
-
Prepare stock solutions of probe substrates in an appropriate solvent.
-
-
Prepare Working Solutions:
-
Perform serial dilutions of the this compound stock solution to create a range of working concentrations (typically 7-8 concentrations, e.g., 0.01 to 100 µM). The final solvent concentration in the incubation should be low (e.g., <0.5%) to avoid affecting enzyme activity.
-
Prepare working solutions for probe substrates and positive controls in the incubation buffer.
-
-
Incubation Setup (96-well plate format):
-
Step A: To each well, add the incubation buffer.
-
Step B: Add the HLM suspension (e.g., final concentration of 0.2-0.5 mg/mL).
-
Step C: Add the this compound working solution or vehicle (for 0% inhibition control) or positive control inhibitor.
-
Step D: Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzymes.
-
Step E: Add the CYP probe substrate to the wells.
-
-
Initiate and Terminate the Reaction:
-
Step F: Initiate the enzymatic reaction by adding pre-warmed NADPH solution to all wells.
-
Step G: Incubate at 37°C for a predetermined time (e.g., 10-20 minutes). The time should be within the linear range of metabolite formation, determined in preliminary experiments.
-
Step H: Terminate the reaction by adding cold acetonitrile (containing internal standard). This stops the enzymatic activity and precipitates the proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the amount of metabolite formed.
-
Data Analysis
-
Calculate the peak area ratio of the metabolite to the internal standard for each sample.
-
Determine the percent of remaining enzyme activity at each inhibitor concentration compared to the vehicle control (defined as 100% activity).
-
Plot the percent activity against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation using a non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
Section 4: Ensuring Trustworthiness: A Self-Validating System
The reliability of in vitro DDI data is paramount. The protocol must incorporate a system of controls to validate the results of each experiment.
-
Vehicle Control (0% Inhibition): This sample contains all components except the inhibitor (replaced by the vehicle, e.g., DMSO). It represents the maximum enzyme activity and serves as the reference for calculating percent inhibition.
-
Positive Control Inhibitor: For each CYP isoform tested, a separate incubation with a known, potent inhibitor is run. The resulting IC₅₀ value should fall within a laboratory-established range, confirming the sensitivity and validity of the assay system for that specific run.
-
Negative Control (No Cofactor): An incubation is performed without adding the NADPH cofactor. This control is crucial to ensure that the formation of the metabolite is indeed enzyme- and NADPH-dependent and not a result of chemical degradation or contamination. Minimal to no metabolite should be detected in this control.
Conclusion
The case of rabeprazole and its thioether metabolite underscores a fundamental principle of modern drug safety assessment: a comprehensive evaluation of DDI potential must extend beyond the parent drug to include its major metabolites. While rabeprazole itself has a favorable DDI profile due to its primary non-enzymatic clearance, its thioether metabolite is a potent competitive inhibitor of multiple key CYP450 enzymes. The detailed in vitro protocol and validation framework provided in this application note offer a reliable and robust methodology for characterizing such interactions. Following these guidelines enables researchers to generate high-quality, trustworthy data that is essential for predicting clinical DDI risk and ensuring the safe development of new therapeutic agents.
Protocol for the Robust Solid-Phase Extraction of Rabeprazole-Thioether from Biological Matrices
An Application Note for Drug Development Professionals
Senior Application Scientist: Gemini
Abstract
This application note provides a detailed and scientifically grounded protocol for the solid-phase extraction (SPE) of rabeprazole-thioether, a primary metabolite of the proton pump inhibitor rabeprazole, from biological matrices such as human plasma. The method is designed for high recovery and excellent sample cleanup, making it suitable for downstream quantitative analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the mechanistic principles behind the chosen methodology, explaining the rationale for sorbent selection and each step of the extraction process to ensure reproducibility and trustworthiness in a research or clinical setting.
Introduction: The Analytical Challenge
Rabeprazole is a widely prescribed proton pump inhibitor used to treat acid-related gastrointestinal conditions.[1] Its metabolism is complex, involving both enzymatic and non-enzymatic pathways. A major metabolic route is the non-enzymatic reduction to this compound (also known as rabeprazole sulfide).[2] Accurate quantification of this metabolite in biological fluids is crucial for pharmacokinetic and metabolic studies.
Biological samples, particularly plasma, contain a multitude of endogenous components like proteins, lipids, and salts that can interfere with analysis, causing matrix effects and compromising data quality.[3] Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses this challenge by isolating and concentrating analytes of interest from complex mixtures.[4][5] This protocol is based on a reversed-phase SPE mechanism, which is proven to be highly effective for extracting rabeprazole and its metabolites.[6][7][8]
Principle of the Method: A Mechanistic Approach
The protocol leverages the principles of reversed-phase chromatography, where separation is based on hydrophobic interactions.[9][10]
-
Analyte Properties: this compound is a moderately nonpolar molecule with a predicted LogP of 3.3, indicating significant hydrophobic character.[11] It also possesses a basic benzimidazole moiety.[2]
-
Sorbent Selection: A polymeric reversed-phase sorbent (e.g., Oasis HLB or equivalent) is selected. These sorbents offer a hydrophilic-lipophilic balance, providing excellent retention for a wide range of compounds and are stable across a broad pH range. A key advantage is their enhanced retention of more polar compounds compared to traditional C18 silica sorbents, which is beneficial when co-extracting rabeprazole and its various metabolites.[6]
-
pH Control: Rabeprazole is notoriously unstable in acidic conditions. Therefore, the entire extraction is performed under neutral to slightly basic conditions (pH ~7.4) to preserve the integrity of the parent compound, should it also be an analyte of interest. At this pH, the basic functional groups of this compound are in a neutral, non-ionized state, which maximizes the hydrophobic interactions with the reversed-phase sorbent, leading to stronger retention.[12]
The overall SPE process follows four distinct steps: sorbent conditioning, sample loading, interference washing, and analyte elution, as detailed in the protocol below.[13]
Materials and Reagents
Equipment
-
Solid-Phase Extraction Vacuum Manifold
-
Analytical Balance
-
Vortex Mixer
-
Centrifuge
-
pH Meter
-
Pipettes and precision tips
-
Collection tubes (e.g., 1.5 mL polypropylene tubes)
Consumables
-
SPE Cartridges: Polymeric Reversed-Phase Cartridges, e.g., Waters Oasis HLB, 30 mg/1 mL (or equivalent).
-
Volumetric flasks and glassware.
Chemicals and Solvents
-
This compound reference standard
-
Methanol (HPLC or MS grade)
-
Acetonitrile (HPLC or MS grade)
-
Water (Deionized, 18 MΩ·cm or higher)
-
Ammonium Acetate (analytical grade)
-
Sodium Hydroxide and/or Acetic Acid (for pH adjustment)
-
Human Plasma (blank, drug-free)
Experimental Workflow Diagram
The following diagram illustrates the complete solid-phase extraction workflow.
Caption: Workflow for SPE of this compound.
Detailed Step-by-Step Protocol
Preparation of Solutions
-
Ammonium Acetate Buffer (5 mM, pH 7.4): Dissolve approximately 0.385 g of ammonium acetate in 1 L of deionized water. Adjust the pH to 7.4 using dilute sodium hydroxide or acetic acid.
-
Wash Solution (5% Methanol): Mix 50 mL of methanol with 950 mL of deionized water.
Sample Pre-treatment
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
If using an internal standard, spike the sample at this stage.
-
Add 400 µL of 5 mM Ammonium Acetate buffer (pH 7.4).
-
Vortex for 30 seconds to mix thoroughly. This step dilutes the plasma, reducing viscosity and disrupting protein binding.
Solid-Phase Extraction Procedure
Perform all steps under a gentle vacuum (~5 in. Hg) or positive pressure, ensuring a flow rate of approximately 1-2 mL/minute. Do not allow the sorbent bed to go dry between the conditioning and sample loading steps.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge. This wets the sorbent and activates the reversed-phase functional groups.[14]
-
Equilibration: Pass 1 mL of deionized water through the cartridge. This removes the methanol and prepares the sorbent for the aqueous sample.[14]
-
Sample Loading: Load the entire pre-treated plasma sample (500 µL) onto the cartridge. The hydrophobic this compound will be retained on the sorbent while most polar matrix components pass through to waste.[3]
-
Washing:
-
Wash 1: Pass 1 mL of deionized water to remove residual salts.
-
Wash 2: Pass 1 mL of 5% Methanol wash solution. This step is crucial for removing more polar, water-soluble interferences without prematurely eluting the analyte of interest.
-
-
Drying: Dry the cartridge under full vacuum for 1-2 minutes to remove any residual aqueous solvent from the sorbent bed.
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the this compound by passing 1 mL of methanol through the cartridge. The strong organic solvent disrupts the hydrophobic interactions, releasing the analyte from the sorbent.[15]
-
Post-Elution Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 30-40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your analytical method (e.g., 50:50 methanol:water).
-
Vortex briefly and transfer to an autosampler vial for analysis.
Summary of Protocol Parameters
| Parameter | Specification | Rationale |
| Sorbent | Polymeric Reversed-Phase (e.g., Oasis HLB), 30 mg | High retention for moderately polar analytes; stable over a wide pH range.[6] |
| Sample Volume | 100 µL Plasma | Standard volume for bioanalytical assays.[6] |
| Pre-treatment | Dilution 1:5 with 5 mM Ammonium Acetate (pH 7.4) | Reduces matrix effects, disrupts protein binding, and ensures analyte is in a non-ionized state for optimal retention. |
| Conditioning Solvent | 1 mL Methanol | Wets and activates the hydrophobic sorbent.[14] |
| Equilibration Solvent | 1 mL Deionized Water | Prepares sorbent for the aqueous sample.[14] |
| Wash Solvent 1 | 1 mL Deionized Water | Removes salts and highly polar interferences. |
| Wash Solvent 2 | 1 mL 5% Methanol in Water | Removes weakly bound, polar interferences without eluting the analyte. |
| Elution Solvent | 1 mL Methanol | Strong organic solvent disrupts hydrophobic interactions to elute the analyte.[15] |
Conclusion
This application note details a robust and reliable solid-phase extraction protocol for the isolation of this compound from human plasma. By employing a reversed-phase mechanism on a polymeric sorbent under controlled pH conditions, this method achieves effective removal of matrix interferences and provides a clean, concentrated sample ready for high-sensitivity instrumental analysis. The clear explanation of the scientific principles behind each step ensures that researchers can implement and adapt this protocol with confidence, leading to high-quality data in pharmacokinetic and drug metabolism studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Rabeprazole - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. organomation.com [organomation.com]
- 5. What is Solid-Phase Extraction? | Phenomenex [phenomenex.com]
- 6. Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-performance liquid chromatography method for the quantification of rabeprazole in human plasma using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. This compound | C18H21N3O2S | CID 9949996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Solid Phase Extraction: Ion Exchange Methodology [merckmillipore.com]
- 13. Sample preparation with solid-phase extraction - Scharlab Internacional [scharlab.com]
- 14. 反相SPE方法 [sigmaaldrich.com]
- 15. Solid Phase Extraction Explained [scioninstruments.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Rabeprazole-Thioether Peak Tailing in HPLC
Welcome to our dedicated technical support center for resolving High-Performance Liquid Chromatography (HPLC) issues. This guide provides in-depth, experience-driven advice for researchers, scientists, and drug development professionals encountering peak tailing specifically with rabeprazole-thioether. Our goal is to move beyond simple checklists and explain the causality behind chromatographic phenomena, empowering you to build robust and self-validating analytical methods.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions regarding peak tailing in the analysis of this compound.
Q1: What is peak tailing and why is it a problem for this compound analysis?
A1: Peak tailing is an asymmetry in a chromatographic peak, where the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks have a symmetrical, Gaussian shape. Tailing is problematic because it can obscure smaller, closely eluting peaks (like impurities), leading to inaccurate quantification and reduced resolution.[1][2] For this compound, a key related substance of rabeprazole, accurate quantification is critical for drug purity and stability assessments.
Q2: What are the primary causes of peak tailing for a basic compound like this compound?
A2: The most common cause is secondary interactions between the basic analyte and the stationary phase.[3][4] this compound, possessing amine functional groups, is prone to strong interactions with residual acidic silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[3][5] These interactions create a secondary, stronger retention mechanism for some analyte molecules, causing them to elute later and create a "tail."[3] Other significant causes include mobile phase pH, column contamination, column overload, and extra-column effects.[6][7]
Q3: I'm seeing peak tailing for this compound, but not for other compounds in my analysis. Why?
A3: This is a classic indicator that the issue is chemical in nature and specific to the analyte's properties.[8] Since this compound is a basic compound, it is particularly susceptible to interactions with acidic silanol groups on the column, a common cause of peak tailing for basic analytes.[6][8] Other, non-basic compounds in your sample may not interact with these active sites and therefore exhibit symmetrical peaks.
Q4: Can my HPLC system itself be the cause of peak tailing?
A4: Yes, though it's more common for all peaks in the chromatogram to be affected if the system is the root cause.[2] Potential system-related issues, often referred to as "extra-column effects," include:
-
Poorly made connections between tubing and the column.[8]
-
Excessive tubing length or wide-bore tubing between the column and the detector.[4][9]
-
A void or channel in the column packing material.[3]
-
A partially blocked column inlet frit.[2]
In-Depth Troubleshooting Guides
When the quick fixes don't resolve the issue, a systematic approach is necessary. The following guides provide detailed explanations and protocols to diagnose and solve persistent peak tailing of this compound.
Guide 1: Diagnosing and Mitigating Secondary Silanol Interactions
Secondary interactions are the most frequent cause of peak tailing for basic compounds.[4] Understanding and controlling these interactions is key to achieving optimal peak symmetry.
The Mechanism of Silanol Interaction
Silica-based C18 columns, the workhorses of reversed-phase HPLC, have a surface that is not perfectly covered by the C18 ligands. This leaves residual silanol groups (Si-OH).[9] These silanols are weakly acidic and can exist in an ionized state (SiO-) depending on the mobile phase pH.[5] Basic compounds like this compound can be protonated (positively charged) in the mobile phase. The electrostatic attraction between the negatively charged silanols and the positively charged analyte creates a strong, secondary retention mechanism that leads to peak tailing.[3][10]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, ranksep=1.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} dot Caption: Primary vs. Secondary Retention Mechanisms.
Troubleshooting Protocol: Mobile Phase Optimization
The most effective way to combat silanol interactions is by manipulating the mobile phase.
Step 1: Mobile Phase pH Adjustment
By lowering the mobile phase pH, you can suppress the ionization of the silanol groups, effectively "turning off" the secondary retention mechanism.[1][11]
-
Procedure:
-
Prepare a mobile phase with a pH of 3.0 or lower using an acidic modifier like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1%.[11][12]
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes.
-
Inject your this compound standard and observe the peak shape.
-
-
Expected Outcome: A significant reduction in peak tailing and a more symmetrical peak shape.
Step 2: Increasing Buffer Concentration
A higher ionic strength mobile phase can also help to mask the active silanol sites.[11]
-
Procedure:
-
Expected Outcome: Improved peak symmetry due to the buffer ions competing with the analyte for interaction with the silanol groups.
| Parameter | Condition 1 (pH 6.8) | Condition 2 (pH 2.7 with 0.1% Formic Acid) |
| Tailing Factor | 2.1 | 1.2 |
| Theoretical Plates | 3500 | 7800 |
Table 1: Effect of Mobile Phase pH on this compound Peak Shape.
Guide 2: Addressing Column and System-Related Issues
If mobile phase optimization does not fully resolve the tailing, the problem may lie with the column's health or the physical setup of your HPLC system.
Troubleshooting Protocol: Column Health and System Integrity Check
A systematic check of the column and flow path can identify physical causes of peak distortion.
dot graph TD { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} dot Caption: Systematic Troubleshooting Workflow for Peak Tailing.
Step 1: Column Washing
Strongly retained contaminants on the column can create active sites that cause tailing.[7]
-
Procedure:
-
Disconnect the column from the detector.
-
Flush the column with a series of strong solvents. A typical sequence for a reversed-phase column is:
-
Mobile phase without buffer
-
Water
-
Isopropanol
-
Methylene Chloride (if compatible with your column)
-
Isopropanol
-
Mobile phase without buffer
-
Working mobile phase
-
-
Equilibrate thoroughly before re-injecting.
-
Step 2: Checking for a Column Void or Blocked Frit
A physical disruption at the head of the column can distort the sample band, leading to tailing or split peaks for all analytes.[2][3]
-
Procedure:
-
Disconnect the column and reverse the flow direction.
-
Flush the column to waste at a low flow rate (e.g., 0.2 mL/min) with a strong solvent like isopropanol. This can sometimes dislodge particulates from the inlet frit.[2]
-
If tailing persists after reversing and flushing, the column packing may be irreversibly damaged, and the column should be replaced.[2]
-
Step 3: Minimizing Extra-Column Volume
Long or wide tubing can cause the separated peak to broaden before it reaches the detector.[9]
-
Procedure:
-
Ensure the tubing connecting the column to the detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).
-
Check all fittings to ensure they are properly seated and not creating dead volume.[8]
-
Guide 3: Advanced Strategies and Column Selection
For particularly challenging separations, or when developing a new method, consider these advanced strategies.
Choosing the Right Column
Modern HPLC columns are designed to minimize silanol interactions.
-
End-Capped Columns: These columns have the residual silanol groups chemically bonded with a small silylating agent, effectively shielding them from interaction with basic analytes.[3][11] Most modern "Type B" silica columns are end-capped and show significantly reduced peak tailing for basic compounds.[1][14]
-
Hybrid Particle Columns: These columns incorporate organic polymers into the silica matrix, which improves pH stability and further reduces surface silanol activity, leading to better peak shapes for basic compounds.[1][15]
By systematically addressing these potential causes, you can effectively troubleshoot and eliminate peak tailing for this compound, leading to more accurate, reliable, and robust HPLC data.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. chromtech.com [chromtech.com]
- 7. maxisci.com [maxisci.com]
- 8. support.waters.com [support.waters.com]
- 9. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 10. researchgate.net [researchgate.net]
- 11. labcompare.com [labcompare.com]
- 12. researchgate.net [researchgate.net]
- 13. hplc.eu [hplc.eu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
Technical Support Center: Optimization of Rabeprazole-Thioether Extraction from Biological Matrices
Welcome to the Technical Support Center for the bioanalysis of rabeprazole-thioether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for the successful extraction and quantification of this compound from complex biological matrices. As your dedicated scientific resource, this center moves beyond simple protocols to explain the underlying principles and rationale, ensuring robust and reproducible results in your laboratory.
Introduction to the Analyte and its Challenges
Rabeprazole, a proton pump inhibitor, is extensively metabolized, with one of its key metabolites being this compound. Accurate quantification of this metabolite is crucial for comprehensive pharmacokinetic and metabolic studies. However, the benzimidazole structure of rabeprazole and its metabolites presents unique challenges, most notably their instability in acidic environments. Rabeprazole can degrade to this compound under acidic or even neutral pH conditions, making careful control of sample handling and extraction pH paramount to prevent artifactual formation of the analyte of interest.[1][2][3]
This guide will focus on two primary and effective extraction techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) , providing detailed protocols and optimization strategies for each.
Frequently Asked Questions (FAQs)
Q1: Why is pH control so critical during the extraction of this compound?
A1: Rabeprazole itself is highly unstable in acidic and neutral conditions (pH < 7.0) and can non-enzymatically convert to this compound.[1][3] To ensure that the measured concentration of this compound is a true reflection of its presence in the biological sample and not an artifact of the extraction process, it is essential to maintain an alkaline pH (typically pH > 8.0) throughout sample collection, storage, and extraction.[1]
Q2: What are the key physicochemical properties of rabeprazole and its thioether metabolite that influence extraction?
A2: While specific experimental data for this compound is limited, we can infer its properties from the parent drug, rabeprazole.
-
pKa: Rabeprazole has a pKa of approximately 5.0.[4] This means it is a weak base. To keep it in its neutral, less water-soluble form for efficient extraction into organic solvents (in LLE) or retention on a reversed-phase sorbent (in SPE), the pH of the sample should be adjusted to at least 2 units above the pKa (i.e., pH > 7.0, with alkaline conditions being ideal for stability).
-
LogP: The LogP of rabeprazole is approximately 0.6, indicating it is a moderately polar compound.[5] This property guides the selection of appropriate organic solvents for LLE and the choice of sorbent and elution solvents for SPE. This compound, lacking the sulfoxide group, is expected to be slightly less polar than its parent compound.
Q3: What type of internal standard (IS) is recommended for the analysis of this compound?
A3: The most effective way to compensate for matrix effects and variability in extraction is to use a stable isotope-labeled (SIL) internal standard of this compound.[6] If a SIL-IS is unavailable, an analogue with similar physicochemical properties, such as omeprazole-thioether, can be a suitable alternative.[7]
Q4: What are "matrix effects" and how can they impact my results?
A4: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts in plasma).[6] This can lead to inaccurate and irreproducible quantification, particularly in LC-MS/MS analysis. A well-optimized extraction method is the first line of defense against matrix effects, as it aims to remove these interfering components.
Recommended Extraction Protocols
This section provides detailed, step-by-step protocols for both Solid-Phase Extraction and Liquid-Liquid Extraction of this compound from human plasma.
Method 1: Solid-Phase Extraction (SPE) using a Water-Wettable Polymeric Sorbent
This method utilizes a hydrophilic-lipophilic balanced (HLB) polymeric sorbent, which offers excellent retention for a broad range of compounds and is not prone to dewetting, thus improving reproducibility. A study has demonstrated high recovery (>91.8%) for this compound from human plasma using an Oasis HLB cartridge.[7][8]
Materials:
-
Oasis HLB 1 cc (30 mg) SPE cartridges
-
Human plasma (collected in K2EDTA tubes)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium Hydroxide
-
Water (HPLC grade)
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To 500 µL of plasma, add the internal standard.
-
Vortex mix for 10 seconds.
-
Add 500 µL of 4% phosphoric acid in water and vortex for another 10 seconds. Note: While rabeprazole is acid-labile, this acidification step is performed immediately before loading onto the SPE sorbent and is a common strategy to disrupt protein binding and ensure better retention of the analyte.
-
-
SPE Cartridge Conditioning:
-
Place the Oasis HLB cartridges on the vacuum manifold.
-
Condition the sorbent by passing 1 mL of methanol through the cartridge.
-
Equilibrate the sorbent by passing 1 mL of HPLC-grade water. Do not allow the sorbent bed to dry out.
-
-
Sample Loading:
-
Load the entire 1 mL of the pre-treated plasma sample onto the conditioned cartridge.
-
Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Apply vacuum to dry the sorbent bed for 1-2 minutes.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the this compound and internal standard from the cartridge with 2 x 500 µL aliquots of a 90:10 (v/v) acetonitrile/methanol solution containing 2% ammonium hydroxide. The alkaline modifier ensures the analyte is in its neutral form for efficient elution.
-
Apply a gentle vacuum to pull the elution solvent through.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for your LC-MS/MS analysis.
-
Vortex for 20 seconds and transfer to an autosampler vial for injection.
-
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Method 2: Liquid-Liquid Extraction (LLE)
LLE is a classic, robust, and cost-effective method for sample clean-up. A published method demonstrates good recovery (88.3%) of this compound from plasma using a diethyl ether and dichloromethane solvent system.[9]
Materials:
-
Human plasma (collected in K2EDTA tubes)
-
Diethyl ether (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Ammonium Hydroxide
-
15 mL polypropylene centrifuge tubes
Procedure:
-
Sample Preparation:
-
Pipette 1 mL of plasma into a 15 mL polypropylene tube.
-
Add the internal standard.
-
To ensure the analyte is in its non-ionized form and to improve stability, add 50 µL of 1M ammonium hydroxide to basify the sample to a pH > 9.
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 6 mL of an extraction solvent mixture of diethyl ether:dichloromethane (9:1, v/v).
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.
-
-
Solvent Transfer and Evaporation:
-
Carefully transfer the upper organic layer (approximately 5 mL) to a clean tube, being careful not to aspirate any of the lower aqueous layer or the protein interface.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex for 20 seconds to dissolve the residue.
-
Transfer to an autosampler vial for analysis.
-
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Data Summary: Comparison of Extraction Methods
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Rationale & Comments |
| Recovery of this compound | >91.8%[7][8] | 88.3%[9] | Both methods provide excellent recovery. SPE may offer slightly higher and more consistent recovery due to the controlled nature of the sorbent interactions. |
| Sample Cleanliness | Generally Higher | Moderate to High | SPE typically provides cleaner extracts, leading to reduced matrix effects in LC-MS/MS analysis. |
| Throughput | High (amenable to 96-well plates) | Moderate | LLE can be more labor-intensive and less amenable to high-throughput automation compared to SPE in a 96-well format. |
| Solvent Consumption | Lower | Higher | SPE protocols, especially with µElution plates, use significantly less solvent than traditional LLE. |
| Cost per Sample | Higher (cartridge cost) | Lower (solvent cost) | The primary cost driver for SPE is the consumable cartridge, while for LLE it is the bulk solvent. |
| Method Development | More complex initially | Relatively simple | Optimizing SPE involves selecting the right sorbent, wash, and elution solvents. LLE optimization primarily involves selecting the appropriate extraction solvent and pH. |
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Recovery of this compound | 1. Analyte Degradation: Sample pH was not maintained in the alkaline range during storage or processing. | 1a. Ensure blood collection tubes contain an appropriate buffer or that plasma is basified immediately after separation. 1b. Store all samples at -80°C. 1c. Keep samples on ice during processing and ensure all solutions (except where specified, e.g., SPE pre-treatment) are alkaline. |
| 2. (SPE) Improper Sorbent Conditioning: Sorbent bed was not fully wetted or was allowed to dry out before sample loading. | 2a. Ensure adequate volumes of conditioning and equilibration solvents are passed through the cartridge. 2b. Do not let the sorbent bed go dry between the equilibration and sample loading steps. | |
| 3. (LLE) Inefficient Partitioning: Extraction solvent is not optimal, or the sample pH is too low. | 3a. Ensure the sample pH is > 9 before adding the organic solvent. 3b. Increase the vortexing time to 3-5 minutes to ensure equilibrium is reached. 3c. Consider a different solvent system, such as methyl tert-butyl ether (MTBE). | |
| 4. (SPE) Incomplete Elution: Elution solvent is too weak to desorb the analyte from the sorbent. | 4a. Increase the percentage of organic solvent in the elution mixture. 4b. Ensure the elution solvent contains an alkaline modifier (e.g., ammonium hydroxide) to neutralize the analyte. 4c. Increase the volume of the elution solvent. | |
| High Variability in Results (Poor Precision) | 1. Inconsistent Extraction Technique: Variations in vortexing time, solvent volumes, or SPE flow rates between samples. | 1a. Standardize all steps of the protocol. Use automated liquid handlers and SPE processors where possible. 1b. Ensure consistent and slow flow rates (~1-2 mL/min) during SPE sample loading. |
| 2. Matrix Effects: Co-eluting endogenous components are suppressing or enhancing the analyte signal inconsistently. | 2a. Use a stable isotope-labeled internal standard. 2b. Improve the sample clean-up. For SPE, add a stronger organic wash (e.g., 20% methanol) if the analyte is not prematurely eluted. For LLE, consider a back-extraction step. | |
| Presence of Interfering Peaks in Chromatogram | 1. Contamination: From solvents, glassware, or the LC-MS system itself. | 1a. Use high-purity, HPLC/MS-grade solvents and reagents. 1b. Implement a rigorous cleaning procedure for all reusable labware. |
| 2. Co-extraction of Matrix Components: The extraction method is not selective enough. | 2a. (SPE) Optimize the wash step by increasing the organic content to remove more interferences without eluting the analyte. 2b. (LLE) Perform a back-extraction. After the initial extraction into the organic phase, extract the analyte back into an acidic aqueous phase (e.g., pH 3-4). This will leave neutral and basic interferences in the organic layer. Then, re-basify the acidic aqueous phase and perform a second LLE. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rabeprazole | C18H21N3O3S | CID 5029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Effect of pharmaceutical excipients on aqueous stability of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of rabeprazole and its active metabolite, rabeprazole thioether in human plasma by column-switching high-performance liquid chromatography and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing rabeprazole degradation to thioether during sample analysis
A Guide to Preventing Thioether Degradation During Sample Analysis
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with rabeprazole. As a Senior Application Scientist, I understand the unique challenges posed by the inherent instability of proton pump inhibitors (PPIs). This document provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity of your analytical samples by preventing the degradation of rabeprazole to its thioether metabolite.
Understanding the Challenge: The Instability of Rabeprazole
Rabeprazole, a substituted benzimidazole, is highly effective as a proton pump inhibitor precisely because of its chemical reactivity in acidic environments. However, this same property makes it notoriously unstable during sample collection, processing, and analysis. The molecule is rapidly degraded in acidic and even neutral conditions (pH ≤ 7.0), with a half-life of less than 10 minutes in solutions with a pH below 3.0[1].
The primary degradation pathway involves an acid-catalyzed conversion of the sulfinyl group to a sulfenamide intermediate, which then rearranges to form the inactive rabeprazole thioether.[2][3][4][5][6] This conversion is the most common reason for inaccurate quantification, leading to low analyte recovery, high variability, and potentially compromised study outcomes. The key to successful rabeprazole analysis is strict and consistent control of the sample environment from the moment of collection.
Caption: Acid-catalyzed degradation pathway of rabeprazole.
Frequently Asked Questions (FAQs)
Q1: My rabeprazole recovery from plasma is consistently low. What is the most likely cause? A: The most probable cause is acid-catalyzed degradation to rabeprazole thioether during or after sample collection.[2][3][5] Plasma, while buffered, can experience localized pH drops or may not be sufficiently alkaline to protect the drug, especially if samples are not processed immediately and correctly. Immediate basification of the sample is critical.
Q2: At what pH is rabeprazole most stable? A: Rabeprazole's stability significantly increases under alkaline conditions.[7][8] For analytical purposes, maintaining a sample pH between 8.0 and 10.0 is ideal to minimize degradation. For example, FDA guidance for dissolution testing of rabeprazole tablets involves an initial acid stage followed by adjustment to pH 8.0 for analysis.[9] Some analytical methods even use mobile phases with a pH as high as 9.4 to ensure stability during chromatography.[10]
Q3: Can I just freeze my samples immediately without any additives? A: While freezing is essential to slow degradation kinetics, it is not sufficient on its own. The degradation reaction can still occur in the liquid micro-environments within the frozen matrix, especially during the freeze-thaw cycle.[11] It is imperative to add a stabilizing agent (i.e., a base) before the initial freezing step.
Q4: Besides the thioether, are there other degradation products I should be aware of? A: Yes. While the thioether is the primary degradant in acidic conditions, rabeprazole can also degrade under oxidative, thermal, and photolytic stress.[12][13] Oxidative conditions can lead to the formation of a sulfone metabolite.[6] Therefore, protecting samples from light and using antioxidants can provide additional stability.
Troubleshooting Guide: From Symptom to Solution
This section addresses common issues encountered during rabeprazole analysis, providing the underlying cause and a step-by-step protocol for resolution.
Issue 1: Low or Inconsistent Analyte Recovery
-
Symptom: You observe rabeprazole concentrations that are lower than expected, or results show high variability (>15% CV) between replicate samples. You may also see a correspondingly large, unidentified peak in your chromatogram, which is likely the thioether.
-
Primary Cause: Inadequate pH control during sample collection and processing.
-
Trustworthiness Check: A self-validating system ensures that every step maintains an alkaline environment. Use a pH meter to confirm the pH of your collection tubes, processing solutions, and final extracts.
This protocol is designed to immediately raise and maintain the sample pH above the critical degradation threshold.
Experimental Protocol: Stabilized Plasma Collection
-
Prepare Stabilizing Agent: Create a stock solution of 1 M Sodium Carbonate (Na₂CO₃) or a similar strength base like Sodium Bicarbonate (NaHCO₃) or a Tris buffer in HPLC-grade water.
-
Pre-treat Collection Tubes: For every 1 mL of blood you intend to collect, add 20-50 µL of the 1 M base solution to the anticoagulant-containing collection tube (e.g., K₂EDTA). Gently vortex to coat the bottom of the tube.
-
Sample Collection: Collect the blood sample directly into the pre-treated tube. Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and stabilizing agent.
-
Immediate Cooling: Place the tube on wet ice immediately.
-
Centrifugation: Within 30 minutes of collection, centrifuge the sample at 4°C (e.g., 1500 x g for 10 minutes) to separate the plasma.
-
Transfer and Storage: Immediately transfer the stabilized plasma supernatant to a clean, labeled polypropylene tube. Store frozen at -70°C or lower until analysis.
Issue 2: Analyte Degradation in the Autosampler
-
Symptom: You observe a decrease in the rabeprazole peak area and an increase in the thioether peak area over the course of an analytical run. The first samples look good, but the last samples show significant degradation.
-
Primary Cause: The final sample extract, dissolved in the reconstitution solvent, is not sufficiently alkaline to maintain stability at the autosampler's ambient temperature.[14]
-
Trustworthiness Check: Run a stability test. Leave a prepared sample in the autosampler for the maximum expected run time and then inject it. Compare the result to a freshly prepared sample. The deviation should be within acceptable limits (e.g., ±15%).
The analytical conditions themselves must be optimized for stability.
Experimental Protocol: Alkaline Sample Reconstitution and Analysis
-
Sample Extraction: Perform your sample clean-up (e.g., Protein Precipitation, LLE, or SPE). Ensure all solvents and buffers used during extraction are neutral or slightly basic.
-
Evaporation: If your method requires evaporation, do so at a low temperature (e.g., < 40°C).
-
Reconstitution: Reconstitute the dried extract in a basic solution. This should ideally be your initial mobile phase. A common choice is a mixture of an organic solvent (like acetonitrile) and an aqueous buffer with a pH > 8.0, such as 10 mM Ammonium Acetate adjusted to pH 9.0-9.5 with ammonium hydroxide.[10]
-
Mobile Phase: Use an isocratic or gradient LC method where the aqueous component is buffered to a pH > 7.0, and preferably > 8.0.[1][11] A mobile phase containing 10 mM ammonium acetate is frequently used in LC-MS/MS methods.[15][16]
-
Autosampler Temperature: Set the autosampler temperature to a low, controlled temperature, such as 4-10°C, to further slow any potential degradation.
Caption: Recommended workflow for rabeprazole bioanalysis.
Data Summary: Recommended Stabilization & Storage Conditions
The following table summarizes the critical parameters for ensuring rabeprazole stability in biological matrices.
| Parameter | Condition | Rationale & Reference |
| pH of Matrix | > 8.0 (Ideal: 9.0 - 10.0) | Rabeprazole is extremely unstable in acidic or neutral media. Alkaline conditions prevent the acid-catalyzed degradation to thioether.[1][7][8] |
| Stabilizing Agent | 20-50 µL of 1M Na₂CO₃ or Tris per mL of blood/plasma | Immediately raises the pH of the biological matrix upon collection to a protective alkaline state. |
| Processing Temp. | 2 - 8°C (On Ice) | Low temperatures slow the rate of all chemical reactions, including degradation. |
| Storage Temp. | ≤ -70°C | Long-term stability is best achieved at ultra-low temperatures to minimize molecular mobility and residual enzymatic activity.[6][14] |
| Autosampler Temp. | 4 - 10°C | Minimizes degradation of prepared samples waiting in the queue for injection.[14] |
| Light Conditions | Protect from Light (Amber Vials) | Rabeprazole can be susceptible to photolytic degradation. Using amber vials and minimizing light exposure is a prudent measure.[1][11] |
| Antioxidants | Consider adding 0.1% Ascorbic Acid | While acid-catalyzed degradation is primary, the benzimidazole structure can be susceptible to oxidation.[17][18][19][20][21] An antioxidant can provide secondary protection. |
References
- 1. Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients [kci.go.kr]
- 3. Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients -Journal of Pharmaceutical Investigation | Korea Science [koreascience.kr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. rjptonline.org [rjptonline.org]
- 8. benchchem.com [benchchem.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. [PDF] Validation of LC-MS/MS Method for Determination of Rabeprazole in Human Plasma : Application of Pharmacokinetics Study | Semantic Scholar [semanticscholar.org]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tsijournals.com [tsijournals.com]
- 15. japsonline.com [japsonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Improving yield and purity in rabeprazole-thioether synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for rabeprazole-thioether synthesis. This guide, designed by senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocols for higher yield and purity.
Troubleshooting Guide: Addressing Common Issues in this compound Synthesis
This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.
Low or No Product Yield
Question: My reaction is complete according to TLC, but after work-up, I have a very low yield of the desired this compound. What could be the issue?
Answer: Low product yield despite apparent reaction completion can stem from several factors during both the reaction and the work-up phases.
-
Suboptimal Reaction Conditions: The condensation of 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride with 2-mercaptobenzimidazole is sensitive to the reaction environment.[1] Inadequate temperature control or incorrect pH can lead to the formation of side products. Ensure the reaction is carried out at a controlled temperature, typically between 25-30°C, and that the pH is maintained in the appropriate range to facilitate the nucleophilic substitution.[2]
-
Reagent Quality: The purity of your starting materials is critical. Impurities in either the pyridine derivative or the benzimidazole thiol can lead to competing side reactions, consuming the reactants and reducing the yield of the desired product. Always use reagents of high purity and consider purification of starting materials if their quality is uncertain.
-
Inefficient Work-up and Extraction: The product, this compound, can be lost during the work-up and extraction steps. Ensure that the pH of the aqueous layer is properly adjusted to minimize the solubility of the product during extraction. Multiple extractions with a suitable organic solvent like dichloromethane are recommended to maximize recovery.[3]
Presence of Impurities in the Final Product
Question: My final product shows significant impurities on HPLC analysis. What are the common impurities, and how can I minimize their formation?
Answer: Impurity profiling is a critical aspect of drug synthesis. In this compound synthesis, several related substances can be formed. The most common impurities include the corresponding sulfoxide (rabeprazole) and sulfone derivatives.[4][5]
-
Over-oxidation: The thioether is susceptible to oxidation to the sulfoxide (rabeprazole) and further to the sulfone. This can occur if the reaction is exposed to oxidizing agents or even air for prolonged periods, especially at elevated temperatures. It is crucial to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.
-
Side Reactions: As mentioned earlier, impurities in the starting materials can lead to the formation of byproducts. For instance, dimers of 2-mercaptobenzimidazole can form under certain conditions.
-
Degradation: Rabeprazole and its thioether precursor are known to be unstable under acidic conditions.[6][7] Exposure to strong acids during work-up can lead to degradation. It is important to handle the reaction mixture and the isolated product under neutral or slightly basic conditions.
To minimize these impurities, consider the following:
-
Inert Atmosphere: Always perform the reaction under an inert atmosphere.
-
Controlled Temperature: Maintain the recommended reaction temperature to avoid thermal degradation and side reactions.
-
Purification: Effective purification of the crude product is essential. Column chromatography is a common method for separating the thioether from its oxidized forms and other impurities.[8]
Difficulty in Product Purification
Question: I am struggling to purify the this compound from the reaction mixture. What are the recommended purification techniques?
Answer: Purification of this compound can be challenging due to the similar polarities of the product and some of the impurities.
-
Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method. A mixture of dichloromethane and an anti-solvent like diethyl ether or n-hexane is often used.[6]
-
Column Chromatography: For more challenging separations, column chromatography using silica gel is the method of choice. A gradient elution system with a mixture of a non-polar solvent (like hexane or ethyl acetate) and a more polar solvent (like methanol or dichloromethane) can effectively separate the desired product from impurities.
-
pH Adjustment during Work-up: Careful control of pH during the aqueous work-up can aid in purification. By adjusting the pH, it's possible to selectively precipitate the product or impurities, simplifying the subsequent purification steps.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the synthesis of this compound.
What is the role of the base in this reaction?
The base, typically sodium hydroxide or sodium carbonate, is used to deprotonate the thiol group of 2-mercaptobenzimidazole, forming a thiolate anion.[1][2] This thiolate is a more potent nucleophile than the neutral thiol and readily attacks the electrophilic carbon of the 2-chloromethyl pyridine derivative, leading to the formation of the thioether bond.
What are the critical parameters to monitor during the reaction?
The most critical parameters to monitor are:
-
Temperature: To prevent side reactions and degradation.
-
pH: To ensure the formation of the thiolate and the stability of the product.
-
Reaction Progress: Monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of completion and to check for the formation of byproducts.[9][10]
How can I confirm the identity and purity of my final product?
The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques:
-
Spectroscopic Methods:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[4]
-
-
Chromatographic Methods:
Experimental Protocols
Synthesis of this compound
This protocol provides a general procedure for the synthesis of this compound. Researchers should optimize the conditions based on their specific laboratory setup and reagent quality.
-
To a stirred solution of 1H-benzo[d]imidazole-2-thiol in a suitable solvent (e.g., acetone, ethanol, or a mixture with water), add a base (e.g., sodium hydroxide or sodium carbonate) at room temperature.[1][4]
-
Stir the mixture until the 2-mercaptobenzimidazole is completely dissolved and the thiolate is formed.
-
Slowly add a solution of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride in a suitable solvent to the reaction mixture at a controlled temperature (e.g., 15–25°C).[4]
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, the precipitated solid can be filtered, washed with a mixture of the reaction solvent and water, and dried under vacuum to yield the crude this compound.[4] Alternatively, the reaction mixture can be worked up by extraction.
Purification by Column Chromatography
-
Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Dissolve the crude this compound in a minimum amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect the fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain the purified this compound.
Data Presentation
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Chemical Structure | Common Cause of Formation |
| Rabeprazole (Sulfoxide) | 2-(((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole | Oxidation of the thioether |
| Rabeprazole Sulfone | 2-(((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazole | Over-oxidation of the thioether or sulfoxide |
| Unreacted Starting Materials | 2-mercaptobenzimidazole and 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine | Incomplete reaction |
| Dimer of 2-mercaptobenzimidazole | Bis(1H-benzo[d]imidazol-2-yl)disulfide | Side reaction under certain conditions |
Visualizations
Diagram 1: Synthetic Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. WO2010146428A1 - An improved process for the preparation of rabeprazole - Google Patents [patents.google.com]
- 3. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. jocpr.com [jocpr.com]
- 6. WO2008155780A2 - Improved process for the preparation of pure rabeprazole - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. Validation and Application of a New Reversed Phase HPLC Method for In Vitro Dissolution Studies of Rabeprazole Sodium in Delayed-Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjpmr.com [wjpmr.com]
- 11. CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Minimizing side-product formation in rabeprazole-thioether synthesis
Welcome to the technical support center for rabeprazole-thioether synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on minimizing the formation of critical side-products. Here, we address common challenges encountered in the laboratory with evidence-based solutions and in-depth mechanistic explanations to ensure the integrity and purity of your final compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the oxidation of this compound to rabeprazole.
Question 1: I am observing a significant amount of rabeprazole sulfone impurity in my final product. What is causing this over-oxidation, and how can I mitigate it?
Answer:
The formation of rabeprazole sulfone is a classic example of over-oxidation during the synthesis of the sulfoxide (rabeprazole) from the thioether intermediate.[1][2] This issue is particularly prevalent when using strong oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or sodium hypochlorite (NaOCl).[1][2][3]
Root Cause Analysis:
The primary cause is the lack of selectivity in the oxidation process. The thioether is first oxidized to the desired sulfoxide. However, if the reaction conditions are not carefully controlled, the sulfoxide can be further oxidized to the sulfone.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high sulfone impurity.
Detailed Mitigation Strategies:
-
Strict Temperature Control: Maintaining a low reaction temperature is critical. For instance, when using m-CPBA, the reaction should be kept between 0-5°C.[4] For NaOCl oxidation, a temperature of 0-5°C is also recommended.[5]
-
Precise Stoichiometry of the Oxidizing Agent: The molar equivalents of the oxidizing agent should be carefully controlled. Using a slight excess may be necessary to drive the reaction to completion, but a large excess will inevitably lead to over-oxidation. A general guideline is to use 1.0 to 1.2 equivalents of the oxidizing agent.[1]
-
pH Control for Hypochlorite Oxidation: When using sodium hypochlorite, maintaining the pH of the reaction mixture between 9 and 12 is crucial.[5][6] This can be achieved by using a base like sodium hydroxide. The controlled pH helps to modulate the reactivity of the hypochlorite and improve selectivity.
-
Effective Quenching: After the reaction is complete, the excess oxidizing agent must be quenched immediately. A solution of sodium thiosulfate is a highly effective quenching agent for both m-CPBA and hypochlorite reactions.[1][5]
Experimental Protocol: Optimized Oxidation with m-CPBA
-
Dissolve this compound in a suitable solvent such as dichloromethane or chloroform.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 equivalents) in the same solvent dropwise over 30-60 minutes, ensuring the temperature does not exceed 5°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.
-
Proceed with standard work-up and purification procedures.
Question 2: My HPLC analysis shows a peak corresponding to the N-oxide impurity. What is the mechanism of its formation and how can it be prevented?
Answer:
The formation of rabeprazole N-oxide is another common side-product, resulting from the oxidation of the pyridine nitrogen atom.[1][2] This is particularly observed when using peroxy acids like m-CPBA.
Mechanistic Insight:
The nitrogen atom on the pyridine ring is nucleophilic and can be attacked by the electrophilic oxygen of the peroxy acid, leading to the formation of the N-oxide.
Formation Pathway:
Caption: Formation pathway of Rabeprazole N-oxide.
Preventative Measures:
-
Choice of Oxidizing Agent: While m-CPBA is effective for the sulfoxidation, it is also prone to causing N-oxidation. Consider alternative oxidizing agents that are less likely to oxidize the pyridine nitrogen. Sodium hypochlorite, when used under controlled pH, can offer better selectivity.[1][5]
-
Controlled Addition of Oxidant: A slow, dropwise addition of the oxidizing agent at low temperatures can help to favor the more reactive thioether oxidation over the N-oxidation.
-
Alternative Synthetic Route: An alternative strategy involves the synthesis of the N-oxide of the pyridine precursor first, followed by coupling with 2-mercaptobenzimidazole and subsequent reduction of the N-oxide.[7]
Table 1: Comparison of Oxidizing Agents and Common Side-Products
| Oxidizing Agent | Major Desired Product | Common Side-Products | Key Control Parameters |
| m-CPBA | Rabeprazole | Rabeprazole Sulfone, Rabeprazole N-Oxide | Low Temperature, Stoichiometry |
| Sodium Hypochlorite | Rabeprazole | Rabeprazole Sulfone, Chloro-impurities | pH Control (9-12), Low Temperature |
| tert-Butyl hydroperoxide with Vanadyl acetylacetonate | Rabeprazole | Lower levels of sulfone | Catalyst loading, Temperature |
Frequently Asked Questions (FAQs)
Q1: What are the acceptable limits for impurities like sulfone and N-oxide in Rabeprazole API?
According to ICH, EP, and USP monographs, related substances and impurities in active pharmaceutical ingredients (APIs) should generally be below 0.10%.[4]
Q2: Are there any specific analytical methods to detect and quantify these impurities?
High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the detection and quantification of rabeprazole and its impurities.[3][8] A gradient method using a C18 column with UV detection is typically employed.[3] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification and structural elucidation of unknown impurities.[3]
Q3: Can purification methods like recrystallization remove these impurities?
Recrystallization can be effective in reducing the levels of some impurities, particularly the sulfone impurity. However, for impurities with similar polarity to rabeprazole, chromatographic purification might be necessary to achieve the desired purity. A common purification method involves treating the crude rabeprazole with an amine, such as diethylamine, to help remove certain impurities.[5]
Q4: I'm observing a chloro-impurity in my product when using sodium hypochlorite. Why does this happen?
The formation of chloro-impurities can occur due to the presence of nascent chlorine in the sodium hypochlorite solution.[3] This can lead to chlorination of the aromatic rings. Careful control of reaction conditions, including pH and temperature, can minimize this side reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. jocpr.com [jocpr.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. WO2010146428A1 - An improved process for the preparation of rabeprazole - Google Patents [patents.google.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. EP2022789A1 - Process for the preparation of a gastric acid secretion inhibitor - Google Patents [patents.google.com]
- 8. CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
Technical Support Center: Stability of Rabeprazole and Rabeprazole-Thioether in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability testing of rabeprazole and its primary degradant, rabeprazole-thioether, in solution. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental choices and to provide robust, self-validating protocols.
Frequently Asked Questions (FAQs)
Q1: My rabeprazole solution is rapidly degrading in my neutral pH buffer. Why is this happening?
A1: This is a well-documented characteristic of rabeprazole. Rabeprazole, a proton pump inhibitor (PPI), is a substituted benzimidazole that is inherently unstable in acidic and even neutral aqueous solutions.[1][2] The decomposition half-life at a pH below 3.0 can be less than 10 minutes.[1] The molecule's sulfoxide group is susceptible to degradation, particularly in the presence of protons (H+ ions). Even at a neutral pH of around 7.0, the degradation can be significant, especially at elevated temperatures.[1][3] For optimal stability, rabeprazole solutions must be maintained in alkaline conditions, typically at a pH greater than 8.0.[1]
Q2: What is the primary degradation product I should be looking for, and how is it formed?
A2: The primary degradation product of rabeprazole in solution, particularly under non-oxidative conditions, is This compound (also referred to as rabeprazole sulfide).[3][4][5] This conversion is primarily a reduction of the sulfoxide group in the rabeprazole molecule to a sulfide (thioether).[6] This process can occur non-enzymatically in solution.[6] Another common degradant, especially under oxidative stress, is rabeprazole sulfone , where the sulfoxide is oxidized.[4][5]
Rabeprazole Degradation Pathways
Caption: Primary degradation pathways of rabeprazole.
Q3: My solution containing rabeprazole turned brown during storage. What does this signify?
A3: The discoloration of rabeprazole formulations, often to a brown color, is a common visual indicator of its degradation.[7][8] This color change is consistently observed when rabeprazole is exposed to destabilizing conditions, such as acidic excipients or inappropriate pH levels in solution, leading to the formation of impurities like the thioether derivative.[8][9] If you observe this, it is a strong indication that the integrity of your sample has been compromised and quantitative analysis is necessary to determine the extent of degradation.
Q4: How do I select an appropriate HPLC method to separate rabeprazole from its thioether and sulfone impurities?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. The goal is to achieve baseline separation of the parent drug from all potential impurities and degradation products.[10]
-
Column: A reversed-phase C18 column is the most common and effective choice.[10][11] A typical dimension is 250 mm x 4.6 mm with a 5 µm particle size.[10][11]
-
Mobile Phase: A gradient method is often required to resolve all related substances. A common approach involves:
-
Detection: UV detection at a wavelength of approximately 280-285 nm is suitable for rabeprazole and its related impurities.[4][11][12]
-
Validation: The method must be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.[4][10]
Troubleshooting Guides & Protocols
Guide 1: Investigating Unexpected Peaks in a Stability Chromatogram
You've run a stability sample and see new, unexpected peaks in your HPLC chromatogram. Here’s how to approach the investigation.
Workflow for Investigating Unknown Peaks
Caption: A systematic workflow for identifying unknown peaks.
-
System Suitability Check: First, ensure your HPLC system is performing correctly. Check the system suitability parameters from your most recent standard injection, including resolution between known peaks, peak tailing, and theoretical plates.[10]
-
Blank and Placebo Injections: Inject your diluent (blank) and a placebo sample (if applicable) that has undergone the same stress conditions. This will confirm that the peak is not an artifact from the solvent or excipients.
-
Spiking with Known Impurities: If you have reference standards for known impurities (e.g., thioether, sulfone), co-inject the sample with these standards.[4] An increase in the peak area of a specific impurity will confirm its identity.
-
LC-MS Analysis: If the peak remains unidentified, the most powerful tool is Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] This will provide the mass-to-charge ratio (m/z) of the unknown compound, offering critical clues to its identity.
-
Forced Degradation Comparison: Compare the chromatogram with those from your forced degradation studies (see protocol below). The impurity may have formed under a specific stress condition (e.g., an oxidative peak will be prominent in the H₂O₂-stressed sample), which helps elucidate its formation pathway.[10][12]
Protocol 1: Forced Degradation Study of Rabeprazole in Solution
Forced degradation (stress testing) is crucial for developing stability-indicating methods and understanding degradation pathways.[10][13] The goal is to achieve partial degradation, typically 5-20%, to ensure that the analytical method can effectively separate the degradants from the parent drug.
Objective: To intentionally degrade rabeprazole under various stress conditions and analyze the resulting products.
Materials:
-
Rabeprazole Sodium
-
0.1 M Hydrochloric Acid (HCl)
-
0.5 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
Appropriate buffer salts (e.g., potassium dihydrogen phosphate)
-
Calibrated water bath, hot air oven, and photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of rabeprazole sodium in a suitable diluent (e.g., a mixture of buffer and organic solvent used in your HPLC method) at a concentration of approximately 500 µg/mL.[10]
-
Applying Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate in a water bath at 60°C for approximately 45 minutes.[10] Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.5 M NaOH. Incubate in a water bath at 60°C for 2 hours.[10] Neutralize with an equivalent amount of 0.5 M HCl before analysis. Rabeprazole is known to be very unstable under these conditions.[10]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for about 30 minutes.[10] Rabeprazole is highly susceptible to oxidation.[10]
-
Thermal Degradation: Transfer the stock solution to a vial and store it in a hot air oven at 105°C for 18 hours.[10]
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: After the specified stress period, dilute the samples to the target concentration for your HPLC method and inject them into the validated HPLC system.
-
Data Evaluation: Analyze the chromatograms to assess the purity of the rabeprazole peak and the formation of degradation products. Calculate the mass balance to ensure that all degradation products are accounted for.[10][12] A good mass balance is typically in the range of 97-103%.[10]
| Stress Condition | Typical Observation | Major Degradation Products |
| Acid Hydrolysis | Significant degradation | Thioether and other acid-catalyzed products[10] |
| Base Hydrolysis | Very significant degradation | Multiple degradation products[10] |
| Oxidation (H₂O₂) | Significant degradation | Rabeprazole Sulfone (Impurity-4) is a major product[10] |
| Thermal (Heat) | Moderate to significant degradation | Impurity-7 and other thermal degradants[10] |
| Photolysis | Potential for degradation | Varies based on conditions |
Table based on findings from forced degradation studies.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Effect of pharmaceutical excipients on aqueous stability of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective metabolism of this compound to rabeprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients [kci.go.kr]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sphinxsai.com [sphinxsai.com]
- 12. researchgate.net [researchgate.net]
- 13. METHOD DEVELOPMENT AND VALIDATION AND FORCED DEGRADATION STUDY ON RABEPRAZOLE SODIUM USING RP- HPLC | Semantic Scholar [semanticscholar.org]
Addressing co-elution of rabeprazole and rabeprazole-thioether
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the co-elution of rabeprazole and its process-related impurity, rabeprazole-thioether, during chromatographic analysis. Our goal is to provide you with the technical expertise and actionable protocols to achieve robust and reliable separation.
Introduction: The Challenge of Rabeprazole and this compound Co-elution
Rabeprazole, a proton pump inhibitor, is a cornerstone in the treatment of acid-related gastrointestinal disorders. A critical aspect of its quality control is the accurate quantification of impurities, including this compound. Due to their structural similarities, achieving baseline separation between these two compounds can be a significant analytical challenge. This guide provides a systematic approach to troubleshoot and resolve this co-elution issue.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the co-elution of rabeprazole and this compound.
Q1: Why do rabeprazole and this compound often co-elute?
A: The co-elution of rabeprazole and this compound is primarily due to their very similar chemical structures. Both molecules share the same core benzimidazole and pyridine rings. The primary difference lies in the oxidation state of the sulfur atom in the linker connecting these two rings. In rabeprazole, it is a sulfoxide, while in this compound, it is a sulfide. This subtle structural difference results in very similar physicochemical properties, such as polarity and hydrophobicity, leading to comparable retention times under many standard reversed-phase HPLC conditions.
Q2: What is the most critical parameter to adjust when facing co-elution of these two compounds?
A: The pH of the mobile phase is arguably the most critical parameter to investigate first. Rabeprazole and its related compounds have multiple pKa values, meaning their ionization state is highly dependent on pH. Fine-tuning the mobile phase pH can alter the ionization of one or both analytes, leading to significant changes in their retention and, hopefully, improved selectivity.
Q3: Can I resolve co-elution by simply changing the gradient slope?
A: While modifying the gradient slope can sometimes improve separation, it is often insufficient to resolve closely eluting, structurally similar compounds like rabeprazole and this compound. A change in gradient primarily affects the overall retention time and peak width. For resolving co-eluting peaks, adjustments that enhance selectivity, such as changes in mobile phase pH, organic modifier, or stationary phase chemistry, are generally more effective.
Q4: Is there a recommended starting column and mobile phase for separating rabeprazole and its impurities?
A: A common starting point for the analysis of rabeprazole and its related substances is a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile. The United States Pharmacopeia (USP) monograph for Rabeprazole Sodium delayed-release tablets, for instance, suggests a gradient method with a C18 column, a phosphate buffer, and acetonitrile.[1][2] However, this is just a starting point, and optimization is often necessary.
Part 2: In-Depth Troubleshooting Guide
This section provides a more detailed, step-by-step approach to resolving the co-elution of rabeprazole and this compound, framed as a series of troubleshooting questions you might ask during your method development.
Issue 1: Initial method shows complete co-elution or poor resolution (Rs < 1.5). Where do I start?
When faced with poor or no separation, a systematic approach is crucial. The following workflow will guide you through the initial steps of method development.
Caption: Initial troubleshooting workflow for co-elution.
Step 1: The Power of pH Adjustment
The ionization state of rabeprazole and its impurities is highly sensitive to the mobile phase pH. A slight change can significantly impact their hydrophobicity and interaction with the stationary phase.
-
Causality: Rabeprazole has pKa values around 4.0 and 5.0. By adjusting the mobile phase pH to be near one of these pKa values, you can maximize the difference in the extent of ionization between rabeprazole and this compound, thereby enhancing separation.
-
Protocol:
-
Prepare a series of mobile phase buffers with pH values ranging from 6.0 to 8.0 in 0.2 unit increments. A phosphate buffer is a good starting point due to its buffering capacity in this range. A study on a stability-indicating HPLC method for rabeprazole utilized a phosphate buffer at pH 6.4.[3]
-
Maintain a constant organic modifier concentration (e.g., 30% acetonitrile) and column temperature.
-
Inject a mixed standard of rabeprazole and this compound and evaluate the resolution at each pH.
-
Plot resolution versus pH to identify the optimal pH for separation.
-
Step 2: Modifying the Organic Solvent
If pH adjustment alone is insufficient, altering the organic modifier can change the selectivity of the separation.
-
Causality: Different organic solvents (e.g., acetonitrile vs. methanol) have different selectivities due to their unique abilities to engage in dipole-dipole, hydrogen bonding, and other interactions with the analytes. Switching from acetonitrile to methanol, or using a ternary mixture, can alter the elution order or improve the resolution between closely related compounds.
-
Protocol:
-
At the optimal pH determined in Step 1, prepare mobile phases with different organic modifiers.
-
Start by replacing acetonitrile with methanol at the same percentage.
-
If necessary, evaluate ternary mixtures (e.g., buffer:acetonitrile:methanol).
-
Compare the chromatograms to determine if the change in organic modifier has improved the separation.
-
Step 3: Evaluating the Stationary Phase
The choice of stationary phase is a powerful tool for manipulating selectivity.
-
Causality: While C18 is the most common stationary phase, alternative chemistries can offer different retention mechanisms.
-
Phenyl-Hexyl Phases: These phases can provide pi-pi interactions with the aromatic rings in rabeprazole and this compound, offering a different selectivity compared to the hydrophobic interactions of a C18 phase.
-
Pentafluorophenyl (PFP) Phases: PFP phases are known for their unique selectivity, offering a combination of hydrophobic, pi-pi, dipole, and ion-exchange interactions.[4][5] This can be particularly useful for separating structurally similar compounds.
-
Embedded Polar Group (EPG) Phases: EPG phases have a polar group embedded in the alkyl chain, which can reduce interactions with residual silanols and provide alternative selectivity for polar and basic compounds.[5]
-
-
Protocol:
-
If available, screen your separation on a Phenyl-Hexyl, PFP, and/or an EPG column.
-
Use the optimized mobile phase from the previous steps as a starting point.
-
Further optimization of the mobile phase may be necessary for each new stationary phase.
-
Issue 2: My peaks are broad and tailing, which is affecting my resolution.
Peak shape is critical for achieving good resolution and accurate integration. Tailing peaks can easily obscure closely eluting impurities.
Q: What are the primary causes of peak tailing for rabeprazole and its impurities?
A: Peak tailing for compounds like rabeprazole is often due to secondary interactions with the silica support of the stationary phase. The basic nitrogen atoms in the benzimidazole and pyridine rings can interact with acidic silanol groups on the silica surface, leading to tailing.
Troubleshooting Peak Tailing:
-
Mobile Phase Additives:
-
Causality: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites on the stationary phase, preventing them from interacting with your analytes. A published method for rabeprazole impurities successfully used 0.1% TEA in the mobile phase to improve peak shape.[3]
-
Protocol: Add 0.1% (v/v) TEA to your aqueous mobile phase component. Ensure the pH is re-adjusted after the addition of TEA.
-
-
Lower Ionic Strength Buffer:
-
Causality: At a higher pH, where the silanols are more ionized, using a lower ionic strength buffer can sometimes reduce peak tailing. However, be mindful that buffer capacity is also reduced.
-
-
Sample Overload:
-
Causality: Injecting too much sample can lead to mass overload, causing fronting or tailing.
-
Protocol: Reduce the injection volume or the concentration of your sample to see if the peak shape improves.
-
-
Column Choice:
-
Causality: Modern, high-purity silica columns with end-capping are less prone to silanol interactions. If you are using an older column, switching to a newer generation column can significantly improve peak shape.
-
Part 3: Data Presentation and Protocols
Table 1: Example Starting HPLC Conditions for Rabeprazole Impurity Analysis
| Parameter | Condition 1 (USP-like) | Condition 2 (Alternative) |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate, pH 7.0 | 20 mM Ammonium Acetate, pH 6.5 |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 20% B to 60% B in 30 min | 15% B to 55% B in 25 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Detection | 285 nm | 285 nm |
| Injection Vol. | 10 µL | 5 µL |
Experimental Workflow for Method Optimization
Caption: A systematic workflow for HPLC method optimization.
References
- 1. scribd.com [scribd.com]
- 2. zodiaclifesciences.com [zodiaclifesciences.com]
- 3. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of HPLC Methods for Rabeprazole-Thioether Quantification
In the landscape of pharmaceutical quality control, the rigorous validation of analytical methods is not merely a regulatory formality; it is the bedrock upon which product safety and efficacy are built. For a proton pump inhibitor like rabeprazole, controlling impurities is paramount. Among these, the rabeprazole-thioether impurity is of significant interest due to its potential process-related origin. Its accurate quantification requires a robust and reliable analytical method, with High-Performance Liquid Chromatography (HPLC) being the industry's gold standard.
This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the quantification of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the validation process, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
The Imperative of Method Validation in Impurity Analysis
An analytical method's validation is the documented process that proves it is suitable for its intended purpose.[6][7][8][9][10] For impurity quantification, this means the method must be sensitive enough to detect impurities at specified low levels, and selective enough to distinguish them from the active pharmaceutical ingredient (API) and other potential impurities or degradation products.[11][12] The ICH guideline Q2(R2) provides a comprehensive framework for this process, outlining the necessary validation characteristics.[1][3][4]
The following diagram illustrates the logical workflow of a comprehensive HPLC method validation, as dictated by these regulatory standards.
Caption: A top-down workflow for HPLC method validation.
The relationship between these validation parameters is hierarchical and interconnected. Specificity forms the foundation, ensuring the correct analyte is measured. Linearity, accuracy, and precision then quantify the method's performance across a relevant concentration range, while LOD and LOQ define its sensitivity limits.
Caption: Interconnectedness of core analytical validation parameters.
Comparative Analysis of Two HPLC Methods
We will now compare two distinct, hypothetical yet representative, RP-HPLC methods for the quantification of this compound. Method A employs a conventional C18 column with an isocratic elution, representing a widely accessible and robust approach. Method B utilizes a modern phenyl-hexyl column with a gradient elution, aiming for enhanced selectivity and faster analysis times.
Method A: Isocratic RP-HPLC with C18 Column
This method is a classic workhorse, valued for its simplicity and reproducibility. The choice of a C18 column provides excellent hydrophobic retention for rabeprazole and its related substances.
Experimental Protocol:
-
Chromatographic System: HPLC with UV detection.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 0.025 M potassium dihydrogen phosphate buffer (pH adjusted to 6.4 with triethylamine) and acetonitrile in a 60:40 v/v ratio.[13]
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
Method B: Gradient RP-HPLC with Phenyl-Hexyl Column
This method leverages a phenyl-hexyl stationary phase to introduce alternative selectivity, particularly through pi-pi interactions, which can be advantageous for separating structurally similar aromatic compounds. The gradient elution allows for a faster run time and better resolution of early-eluting impurities.
Experimental Protocol:
-
Chromatographic System: HPLC with UV detection.
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.02 M ammonium acetate (pH 6.0).[14]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-10 min: 20% to 60% B
-
10-12 min: 60% B
-
12.1-15 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 284 nm.[14]
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
Performance Data Comparison
The following tables summarize the validation data for both methods, based on established performance for similar analytical procedures found in the literature. The acceptance criteria are based on standard industry practices and ICH guidelines.[15]
Table 1: System Suitability and Specificity
| Parameter | Method A | Method B | Acceptance Criteria | Rationale |
| Resolution (Rabeprazole & Thioether) | 2.8 | 3.5 | > 2.0 | Ensures baseline separation for accurate integration. |
| Tailing Factor (Thioether) | 1.2 | 1.1 | ≤ 1.5 | Indicates good peak shape, free from secondary interactions. |
| Theoretical Plates (Thioether) | > 5000 | > 7000 | > 2000 | Measures column efficiency and separation power. |
| Specificity (Forced Degradation) | No interference | No interference | Peak purity > 99% | Demonstrates the method's ability to assess the analyte unequivocally in the presence of potential degradants.[11][13] |
Table 2: Linearity, Range, and Sensitivity
| Parameter | Method A | Method B | Acceptance Criteria | Rationale |
| Linearity Range (µg/mL) | 0.5 - 20 | 0.2 - 25 | Defined by application | Must cover the expected range of the impurity, from its reporting threshold to above its specification limit. |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 | ≥ 0.999 | Indicates a strong linear relationship between concentration and response. |
| LOD (µg/mL) | 0.15 | 0.06 | Reportable | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| LOQ (µg/mL) | 0.5 | 0.2 | Reportable & Validated | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[15] |
Table 3: Accuracy and Precision
| Parameter | Method A | Method B | Acceptance Criteria | Rationale |
| Accuracy (% Recovery at 3 levels) | 98.5% - 101.2% | 99.1% - 100.8% | 90.0% - 110.0% for impurities | Measures the closeness of the test results to the true value.[6][12] |
| Precision - Repeatability (%RSD, n=6) | 1.8% | 1.1% | ≤ 5.0% for impurities | Assesses precision under the same operating conditions over a short interval.[15] |
| Precision - Intermediate (%RSD) | 2.5% | 1.9% | ≤ 10.0% for impurities | Evaluates the effect of random events like different days, analysts, or equipment.[15] |
Table 4: Robustness
| Parameter Varied | Method A (%RSD) | Method B (%RSD) | Acceptance Criteria | Rationale |
| Flow Rate (±10%) | < 2.0% | < 1.5% | System Suitability Met | Shows the reliability of the method with respect to deliberate variations in parameters.[6][12] |
| Mobile Phase pH (±0.2 units) | < 2.5% | < 2.0% | System Suitability Met | Critical for ionizable compounds to ensure consistent retention and peak shape. |
| Column Temperature (±5°C) | < 1.5% | < 1.0% | System Suitability Met | Temperature affects viscosity and retention times; consistency is key. |
Concluding Insights and Method Selection
Both Method A and Method B are demonstrated to be valid and suitable for the quantification of this compound impurity. The choice between them depends on the specific needs of the laboratory.
-
Method A (Isocratic C18) is exceptionally robust and easy to transfer between different HPLC systems and laboratories. Its primary advantage is simplicity. The longer run time may be a drawback in high-throughput environments.
-
Method B (Gradient Phenyl-Hexyl) offers superior sensitivity (lower LOQ), better peak resolution, and a faster analysis time.[16] This makes it ideal for laboratories focused on high throughput and the detection of trace-level impurities. The use of a gradient and a less common stationary phase may require more careful method transfer and system equilibration.
Ultimately, this guide demonstrates that a successful HPLC method validation is a systematic process of experimentation and documentation. By adhering to the principles outlined by regulatory bodies like the ICH and by carefully selecting chromatographic conditions, researchers can ensure the integrity of their data and the quality of the pharmaceutical products they analyze.[17]
References
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. ICH Official web site : ICH [ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. starodub.nl [starodub.nl]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. fda.gov [fda.gov]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. Validation of Analytical Methods: EMA and FDA Audit Findings – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 11. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. propharmagroup.com [propharmagroup.com]
- 13. mdpi.com [mdpi.com]
- 14. globalsciencebooks.info [globalsciencebooks.info]
- 15. ema.europa.eu [ema.europa.eu]
- 16. agilent.com [agilent.com]
- 17. altabrisagroup.com [altabrisagroup.com]
A Senior Application Scientist's Guide to Linearity, Accuracy, and Precision in Rabeprazole-Thioether Bioanalysis
In the landscape of pharmaceutical development, the journey of a drug from discovery to market is paved with rigorous analytical testing. For a compound like rabeprazole, a proton pump inhibitor, and its primary circulating metabolite, rabeprazole-thioether, the ability to accurately and reliably quantify their concentrations in biological matrices is paramount. This guide provides an in-depth, experience-driven comparison of the critical validation parameters—linearity, accuracy, and precision—underpinning a robust bioanalytical method for rabeprazole and its thioether metabolite. We will delve into the causality behind experimental design and present data that exemplifies a well-validated assay, grounded in the principles outlined by global regulatory bodies.
The imperative for such stringent validation lies in the direct impact of bioanalytical data on pivotal decisions in drug development.[1][2] Pharmacokinetic (PK) and toxicokinetic (TK) studies, which inform dosing regimens and safety profiles, are wholly dependent on the reliability of these concentration measurements.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement best practices in bioanalytical method validation.
The Pillars of a Reliable Bioanalytical Method
Before we dissect the "how," let's establish the "why." A bioanalytical method is a set of procedures for measuring analyte concentrations in biological samples.[4] To ensure the data generated is trustworthy, the method must undergo a thorough validation process. The International Council for Harmonisation (ICH) M10 guideline, now adopted by major regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a harmonized framework for this validation.[1][3][5]
The objective of bioanalytical method validation is to demonstrate that the assay is suitable for its intended purpose.[3][4] This is achieved by evaluating several key characteristics, including linearity, accuracy, and precision.
Here is a conceptual workflow for the validation of a bioanalytical method for rabeprazole and this compound:
Caption: Workflow for Bioanalytical Method Validation
Linearity: Establishing a Proportional Response
The "Why": Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample. Establishing a linear range is fundamental because it defines the boundaries within which the assay can reliably quantify the drug and its metabolite. Without a well-defined linear range, concentration values outside this range would be mere extrapolations with no guarantee of accuracy.
Experimental Protocol for Determining Linearity:
-
Preparation of Stock Solutions: Prepare separate concentrated stock solutions of rabeprazole, this compound, and an internal standard (IS) (e.g., a stable isotope-labeled version of rabeprazole) in a suitable organic solvent.
-
Preparation of Calibration Standards: Create a series of calibration standards by spiking a known volume of the stock solutions into a blank biological matrix (e.g., human plasma). A typical calibration curve consists of a blank sample (matrix without analyte or IS), a zero sample (matrix with IS), and at least six to eight non-zero concentration levels spanning the expected range of concentrations in study samples.
-
Sample Processing: Extract the analytes and the IS from the calibration standards using a validated sample preparation technique, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
LC-MS/MS Analysis: Analyze the extracted samples using a developed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[6][7]
-
Data Analysis: Plot the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. Perform a linear regression analysis on the data.
Data Presentation and Acceptance Criteria:
The linearity of the method is typically evaluated by the correlation coefficient (r) or the coefficient of determination (r²). For a bioanalytical method, an r² value of ≥ 0.99 is generally considered acceptable.
Table 1: Linearity Data for Rabeprazole and this compound
| Analyte | Calibration Range (ng/mL) | Linear Regression Equation | Coefficient of Determination (r²) |
| Rabeprazole | 1 - 1000 | y = 0.0025x + 0.0012 | 0.9985 |
| This compound | 3 - 500 | y = 0.0031x + 0.0009 | 0.9991 |
This data demonstrates a strong linear relationship between the instrument response and the concentration of both rabeprazole and its thioether metabolite over the specified ranges.
Accuracy and Precision: The Cornerstones of Reliability
The "Why": Accuracy and precision are often discussed together, but they represent distinct performance characteristics.
-
Accuracy refers to the closeness of the mean test results obtained by the method to the true value (nominal concentration). It is a measure of systematic error.
-
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is a measure of random error.
A method can be precise but not accurate, or accurate but not precise. The goal of validation is to demonstrate that the method is both accurate and precise.
Experimental Protocol for Determining Accuracy and Precision:
-
Preparation of Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approximately 3x LLOQ)
-
Mid QC (in the middle of the calibration range)
-
High QC (near the upper limit of the calibration range)
-
-
Intra-day (Within-run) Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (Between-run) Accuracy and Precision: Analyze at least five replicates of each QC level on at least three different days.
-
Data Analysis:
-
Accuracy: Calculate the percent bias (%Bias) for each QC level: ((Mean Measured Concentration - Nominal Concentration) / Nominal Concentration) * 100.
-
Precision: Calculate the percent relative standard deviation (%RSD) for each QC level: (Standard Deviation of Measured Concentrations / Mean Measured Concentration) * 100.
-
Data Presentation and Acceptance Criteria:
According to the ICH M10 guideline, for a method to be considered accurate and precise, the mean concentration should be within ±15% of the nominal value for all QC levels, except for the LLOQ, where it should be within ±20%. The %RSD should not exceed 15% for all QC levels, except for the LLOQ, where it should not exceed 20%.[1][4]
Table 2: Intra-day Accuracy and Precision for Rabeprazole
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | %Bias | %RSD |
| LLOQ | 1.0 | 1.05 | 5.0 | 8.2 |
| Low | 3.0 | 2.91 | -3.0 | 6.5 |
| Mid | 100 | 102.3 | 2.3 | 4.1 |
| High | 800 | 789.6 | -1.3 | 3.5 |
Table 3: Inter-day Accuracy and Precision for this compound
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | %Bias | %RSD |
| LLOQ | 3.0 | 3.18 | 6.0 | 9.8 |
| Low | 9.0 | 8.73 | -3.0 | 7.2 |
| Mid | 150 | 154.5 | 3.0 | 5.3 |
| High | 400 | 392.8 | -1.8 | 4.7 |
The data presented in these tables for both rabeprazole and its thioether metabolite fall well within the acceptance criteria, demonstrating that the hypothetical method is both accurate and precise for the quantification of these analytes in the given biological matrix.
Conclusion
The validation of a bioanalytical method is a critical, multi-faceted process that ensures the integrity of data used in drug development. By systematically evaluating linearity, accuracy, and precision, we can establish a high degree of confidence in the reported concentrations of rabeprazole and this compound. The experimental designs and acceptance criteria discussed in this guide are based on internationally harmonized guidelines and represent the current best practices in the field. Adherence to these principles is not merely a regulatory requirement; it is a fundamental component of sound scientific practice that ultimately contributes to the development of safe and effective medicines.
References
- 1. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 6. Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective pharmacokinetics of (R)-(+)- and (S)-(-)-rabeprazole in human using chiral LC-MS/MS after administration of rabeprazole sodium enteric-coated tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Limit of Detection (LOD) and Quantification (LOQ) for Rabeprazole-Thioether
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rigorous analysis of active pharmaceutical ingredients (APIs) and their related compounds is fundamental to ensuring drug safety and efficacy. Rabeprazole, a widely used proton pump inhibitor, is metabolized and can degrade to form several byproducts, with rabeprazole-thioether being a key compound of interest. This thioether can be present as both a metabolite in biological matrices and a process-related impurity in the drug substance. Consequently, the ability to detect and accurately quantify this compound at minute levels is critical for pharmacokinetic studies, impurity profiling, and quality control.
This in-depth technical guide provides a comparative analysis of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of this compound. We will delve into the nuances of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), offering a clear perspective on their respective capabilities. This guide is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the most appropriate analytical strategy for their specific needs.
The Significance of LOD and LOQ in the Analysis of this compound
The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of any analytical method. As defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, the LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. The LOQ, on the other hand, is the lowest concentration that can be determined with acceptable precision and accuracy under the stated experimental conditions.
For this compound, the required LOD and LOQ are dictated by its context. When monitored as a process impurity in the rabeprazole sodium drug substance, the levels are typically in the range of 0.05% to 1.0%[1]. The ICH Q3A/B guidelines provide a framework for setting impurity thresholds, which in turn dictates the required sensitivity of the analytical method. In contrast, when quantifying this compound as a metabolite in human plasma for pharmacokinetic assessments, significantly lower detection and quantification limits are necessary to accurately profile its absorption, distribution, metabolism, and excretion (ADME).
Comparative Analysis of Analytical Methodologies
The two predominant analytical techniques for the quantification of rabeprazole and its related substances are HPLC-UV and UPLC-MS/MS. Each offers distinct advantages in terms of sensitivity, selectivity, and throughput.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC with UV detection is a robust and widely accessible technique for the analysis of pharmaceutical compounds. Its reliability and cost-effectiveness make it a staple in many quality control laboratories. For the analysis of this compound, HPLC-UV can provide adequate sensitivity for impurity profiling in the bulk drug substance.
Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS represents a significant advancement in analytical sensitivity and selectivity. By utilizing sub-2 µm particle columns, UPLC achieves higher resolution and faster analysis times compared to conventional HPLC. The coupling with tandem mass spectrometry provides an unparalleled level of selectivity and sensitivity, allowing for the detection and quantification of analytes at picogram or even femtogram levels. This makes UPLC-MS/MS the gold standard for bioanalytical studies where metabolite concentrations are often very low.
Quantitative Performance Comparison
The following table summarizes the reported LOD and LOQ values for this compound using different analytical platforms. This direct comparison highlights the enhanced sensitivity offered by UPLC-MS/MS.
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | This compound | Human Plasma | Not Reported | 3 ng/mL | [2] |
| UPLC-MS/MS | Rabeprazole (Parent Drug) | Human Plasma | Not Reported | 0.1 ng/mL | [3][4] |
| LC-MS | This compound | Rat Plasma | Not Reported | Not Explicitly Stated | [5] |
Note: While a specific LOD/LOQ for this compound by UPLC-MS/MS was not found in the reviewed literature, the extremely low LOQ achieved for the parent drug, rabeprazole (0.1 ng/mL), strongly indicates that a similarly low or even lower limit is achievable for the thioether metabolite with this technology.
Experimental Protocols
To ensure the integrity and reproducibility of results, the following detailed experimental protocols are provided for both HPLC-UV and a proposed UPLC-MS/MS method for the analysis of this compound.
HPLC-UV Method for Quantification of this compound in Human Plasma
This protocol is based on the methodology described by Uno et al. (2005).[2]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of human plasma, add an internal standard (e.g., a suitable benzimidazole derivative).
-
Add 5 mL of an extraction solvent mixture (e.g., diethyl ether:dichloromethane, 7:3 v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of phosphate buffer (pH 7.0) and acetonitrile (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 284 nm.
3. Method Validation:
-
The method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, LOD, and LOQ.
Proposed UPLC-MS/MS Method for High-Sensitivity Quantification of this compound
This proposed protocol is adapted from highly sensitive methods for rabeprazole and its metabolites.[3][4][5]
1. Sample Preparation (Solid-Phase Extraction):
-
Condition a solid-phase extraction (SPE) cartridge with methanol followed by water.
-
Load 0.5 mL of plasma (pre-treated with a suitable buffer).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. UPLC-MS/MS Conditions:
-
Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to ensure separation from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in each analytical workflow.
Caption: Experimental workflow for HPLC-UV analysis of this compound.
Caption: Proposed experimental workflow for UPLC-MS/MS analysis of this compound.
Conclusion
The choice of analytical methodology for the determination of this compound is contingent upon the specific requirements of the analysis. For routine quality control and impurity profiling in bulk drug substances where higher concentrations are expected, HPLC-UV offers a reliable and cost-effective solution. However, for bioanalytical applications, such as pharmacokinetic studies where trace levels of the metabolite must be accurately quantified, the superior sensitivity and selectivity of UPLC-MS/MS are indispensable.
This guide has provided a comprehensive comparison of these two powerful techniques, supported by experimental data and detailed protocols. By understanding the principles and performance characteristics of each method, researchers, scientists, and drug development professionals can confidently select the optimal analytical approach to ensure the quality, safety, and efficacy of rabeprazole-containing pharmaceutical products.
References
- 1. jocpr.com [jocpr.com]
- 2. Determination of rabeprazole and its active metabolite, rabeprazole thioether in human plasma by column-switching high-performance liquid chromatography and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Rabeprazole and Rabeprazole-Thioether Bioactivity: A Guide for Researchers
This guide provides an in-depth comparative analysis of the bioactivity of the proton pump inhibitor (PPI) rabeprazole and its principal metabolite, rabeprazole-thioether. As drug development professionals and researchers, understanding the distinct pharmacological profiles of a parent drug and its metabolites is critical for elucidating its overall therapeutic effect. This document moves beyond surface-level descriptions to explore the causal mechanisms, supported by experimental data, that define the unique and complementary roles of these two molecules.
Introduction: The Dual Identity of a Leading PPI
Rabeprazole is a second-generation proton pump inhibitor widely prescribed for the management of acid-related gastrointestinal disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcer disease.[1][2] Like other PPIs, its primary therapeutic action stems from the potent and irreversible inhibition of the gastric H+/K+ ATPase, the enzyme responsible for the final step in stomach acid secretion.[3][4]
However, the clinical narrative of rabeprazole is not solely defined by its parent form. Upon administration, rabeprazole is extensively metabolized in the body. While cytochrome P450 enzymes (CYP2C19 and CYP3A4) play a role, a significant portion of rabeprazole undergoes a non-enzymatic reduction to form its major metabolite, this compound.[1][5] This guide dissects the distinct bioactivities of rabeprazole and this compound, revealing a fascinating duality: rabeprazole as the potent acid suppressant and its thioether metabolite as a powerful agent against Helicobacter pylori, a key pathogen in gastric disease.
The Primary Bioactivity of Rabeprazole: Proton Pump Inhibition
Rabeprazole itself is a prodrug, meaning it is inactive when administered and requires chemical conversion in the body to exert its therapeutic effect.[6]
Mechanism of Action:
-
Systemic Absorption: After oral administration, the enteric-coated rabeprazole tablet bypasses the stomach and is absorbed in the small intestine.[1]
-
Accumulation in Parietal Cells: Rabeprazole travels through the bloodstream to the stomach's parietal cells. As a weak base, it crosses the cell membrane and accumulates in the highly acidic secretory canaliculi—the site of the proton pumps.
-
Acid-Catalyzed Activation: In this acidic environment (pH < 2), rabeprazole is protonated and undergoes a rapid, acid-catalyzed conversion into a reactive tetracyclic sulfenamide.[2][6] This activated form is the pharmacologically active molecule.
-
Irreversible Inhibition: The cationic sulfenamide forms a stable, covalent disulfide bond with cysteine residues (specifically Cys813 and Cys822) on the extracellular domain of the H+/K+ ATPase pump.[1][2]
-
Suppression of Acid Secretion: This covalent binding locks the enzyme in an inactive conformation, irreversibly blocking its ability to pump hydrogen ions into the gastric lumen.[1][6] Acid secretion is effectively halted until new H+/K+ ATPase pumps are synthesized by the parietal cells, which explains the drug's prolonged duration of action despite its short plasma half-life of approximately one hour.[1][7]
References
- 1. Rabeprazole - Wikipedia [en.wikipedia.org]
- 2. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rabeprazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Rabeprazole moa animation - proton pump mechanism of action [nanobotmedical.com]
- 5. ClinPGx [clinpgx.org]
- 6. What is the mechanism of Rabeprazole Sodium? [synapse.patsnap.com]
- 7. pdf.hres.ca [pdf.hres.ca]
A Comparative Guide to the Bioanalysis of Rabeprazole and its Thioether Metabolite: LC-MS/MS vs. HPLC
In the landscape of pharmacokinetic (PK) and toxicokinetic (TK) studies, the precise quantification of a drug and its metabolites in biological matrices is paramount. For rabeprazole, a widely prescribed proton pump inhibitor, and its primary active metabolite, rabeprazole-thioether, the choice of analytical methodology can significantly impact data quality, throughput, and sensitivity. This guide provides an in-depth, objective comparison of two common analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Drawing upon field-proven insights and experimental data, we will explore the nuances of each method, guiding researchers and drug development professionals in making an informed decision for their bioanalytical needs.
The Significance of Rabeprazole and its Thioether Metabolite
Rabeprazole is a member of the benzimidazole class of drugs that suppresses gastric acid secretion by inhibiting the H+/K+ ATPase enzyme system in gastric parietal cells.[1] Its metabolism is multifaceted, with a significant portion being converted to this compound through a non-enzymatic reduction.[1] This thioether metabolite is of particular interest as it is a key component in the metabolic pathway of rabeprazole.[2] Accurate measurement of both the parent drug and this metabolite in plasma is crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental to assessing its efficacy and safety.
Head-to-Head Comparison: LC-MS/MS vs. HPLC-UV
The choice between LC-MS/MS and HPLC-UV for the analysis of rabeprazole and its thioether metabolite hinges on the specific requirements of the study, including the need for sensitivity, selectivity, and sample throughput. While both techniques are capable of quantifying these analytes, they operate on different principles and offer distinct advantages and limitations.
Principle of a Method
-
HPLC-UV: This technique separates compounds based on their physicochemical interactions with a stationary phase (the column) and a mobile phase. Detection is achieved by measuring the absorbance of ultraviolet light by the analytes as they elute from the column. The amount of light absorbed is proportional to the concentration of the analyte. For rabeprazole and its thioether, a common detection wavelength is around 288 nm.[3]
-
LC-MS/MS: This method also utilizes liquid chromatography for separation. However, the detector is a tandem mass spectrometer. As analytes elute from the column, they are ionized, and the mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented, and a specific fragment ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.[4] For rabeprazole, a common MRM transition is m/z 360.10 → 242.21.[5]
Performance Characteristics
The following table summarizes the typical performance characteristics of each method for the analysis of rabeprazole and its thioether metabolite in plasma, based on published literature.
| Parameter | HPLC-UV | LC-MS/MS |
| Lower Limit of Quantification (LLOQ) | 1-20 ng/mL[3][6] | 0.1-2 ng/mL[4][5] |
| Linearity Range | 20-1000 ng/mL[6][7] | 0.1-150 ng/mL[4] |
| Precision (%RSD) | < 10%[3][7] | < 10%[4][5] |
| Accuracy (%Bias) | Within ±15%[7] | Within ±15%[4][5] |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance.[8] | High; MRM provides excellent specificity by monitoring unique parent-fragment ion transitions.[2] |
| Run Time | ~10-25 minutes[3][9] | ~2-7 minutes (with UFLC)[4][5] |
| Matrix Effects | Generally low | Can be significant (ion suppression or enhancement), requiring careful method development and often the use of a stable isotope-labeled internal standard.[2][10] |
Experimental Protocols: A Step-by-Step Guide
To ensure the integrity and reproducibility of bioanalytical data, it is imperative to follow validated protocols. The methodologies described below are based on established and published methods and adhere to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][9]
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to extract the analytes of interest from the complex plasma matrix and remove potentially interfering substances. Two common techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Liquid-Liquid Extraction (LLE): This method partitions the analytes between the aqueous plasma sample and an immiscible organic solvent. It is a relatively simple and cost-effective technique.
-
Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent to retain the analytes while the plasma matrix is washed away. The analytes are then eluted with a small volume of solvent. SPE can offer cleaner extracts and higher concentration factors compared to LLE.[11]
Workflow Diagram: HPLC-UV Method
Caption: HPLC-UV workflow for rabeprazole analysis.
Workflow Diagram: LC-MS/MS Method
Caption: LC-MS/MS workflow for rabeprazole analysis.
Causality Behind Experimental Choices
As a senior application scientist, it is crucial to understand not just the "how" but also the "why" behind each step of the analytical method.
Chromatographic Separation
-
Column Choice: A C18 column is commonly used for both HPLC and LC-MS/MS methods for rabeprazole and its thioether.[6][12] This is a reversed-phase column with a non-polar stationary phase, which is ideal for retaining and separating the moderately polar rabeprazole and its thioether from more polar endogenous components in plasma. The choice of a specific brand and particle size will depend on the desired resolution, backpressure, and analysis time.
-
Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer).[9][12] The pH of the mobile phase is a critical parameter for rabeprazole, which is more stable under basic conditions.[9] Therefore, a mobile phase with a pH around 7 or higher is often employed to prevent degradation of the analyte during analysis.[13] The gradient or isocratic elution profile is optimized to achieve good peak shape and resolution within an acceptable run time.
Detection
-
HPLC-UV Wavelength Selection: The choice of 288 nm for UV detection is based on the ultraviolet absorbance spectrum of rabeprazole, where it exhibits a significant absorbance maximum, leading to good sensitivity.[3]
-
LC-MS/MS MRM Transitions: The selection of specific precursor and product ions for MRM is a highly selective process. The precursor ion is typically the protonated molecule of the analyte ([M+H]+), and the product ions are characteristic fragments generated by collision-induced dissociation. This specificity is a major advantage of LC-MS/MS, as it minimizes the chances of interference from other compounds in the plasma matrix.[2]
Trustworthiness and Self-Validating Systems
A robust and trustworthy bioanalytical method is one that has been thoroughly validated according to regulatory guidelines.[3][9] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
-
Calibration Curve: The relationship between the instrument response and the concentration of the analyte.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
For LC-MS/MS, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for variability in extraction recovery and matrix effects.[10] The SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. Since it behaves almost identically to the analyte during sample preparation and ionization, it provides a reliable means of correcting for any variations, thereby enhancing the robustness and trustworthiness of the method.
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of rabeprazole and its thioether metabolite in plasma. A study that analyzed the same plasma samples by both methods found no significant difference in the resulting pharmacokinetic parameters, suggesting that a well-validated HPLC method can be suitable for certain applications.[6]
However, the choice of method should be guided by the specific needs of the study:
-
HPLC-UV is a cost-effective and reliable technique that is well-suited for studies where high sensitivity is not a primary requirement and where the potential for interfering substances is low. It is often used in later-stage clinical trials where the drug concentrations are expected to be in the higher ng/mL range.
-
LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed. It is the preferred method for early-stage drug discovery and development, where low concentrations of the drug and its metabolites need to be accurately measured. The high selectivity of LC-MS/MS also makes it more robust in the face of complex biological matrices and potential co-eluting compounds.
For researchers and drug development professionals seeking the highest level of data quality and confidence, particularly in regulated bioanalysis, LC-MS/MS is the recommended method for the analysis of rabeprazole and its thioether metabolite in plasma. Its ability to provide low LLOQs, high selectivity, and shorter run times makes it a more efficient and reliable tool for modern bioanalytical challenges.
References
- 1. Liquid chromatography-tandem mass/mass spectrometry method for the quantification of rabeprazole in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. Determination of rabeprazole and its active metabolite, rabeprazole thioether in human plasma by column-switching high-performance liquid chromatography and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. High performance liquid chromatographic analysis of rabeprazole in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatography method for the quantification of rabeprazole in human plasma using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a reversed-phase HPLC-UV method for simultaneous determination of levosulpiride and omeprazole in human plasma: Applicability of the method for evaluation of pharmacokinetic drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validation and Application of a New Reversed Phase HPLC Method for In Vitro Dissolution Studies of Rabeprazole Sodium in Delayed-Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Rabeprazole-Thioether Formation from Various Proton Pump Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth comparison of the formation of rabeprazole-thioether, a principal metabolite of rabeprazole, from different proton pump inhibitors (PPIs). We will explore the underlying biochemical pathways, present comparative experimental data, and detail the methodologies used to generate these insights. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of PPI metabolism.
Introduction: The Significance of this compound in PPI Metabolism
Proton pump inhibitors (PPIs) are a class of drugs widely prescribed to manage acid-related gastrointestinal disorders by irreversibly inhibiting the H+/K+ ATPase pump in gastric parietal cells.[1][2] While effective, the metabolism of PPIs can vary significantly among individuals, influencing their efficacy and potential for drug-drug interactions. A key metabolic pathway for rabeprazole is its conversion to this compound.[3][4][5] Understanding the differential formation of this metabolite from various parent PPIs is crucial for optimizing therapeutic strategies and developing novel drug candidates with improved pharmacokinetic profiles.
Rabeprazole's metabolism is unique among PPIs as it is primarily metabolized through a non-enzymatic reduction to its thioether form.[3][4][6] This characteristic makes its efficacy less dependent on the genetic polymorphisms of cytochrome P450 enzymes, particularly CYP2C19, which heavily influence the metabolism of other PPIs like omeprazole and lansoprazole.[2][4][6][7]
Biochemical Mechanisms of this compound Formation
The formation of this compound is a critical step in the metabolic journey of rabeprazole. While enzymatic pathways involving CYP2C19 and CYP3A4 contribute to the metabolism of most PPIs, rabeprazole undergoes a significant non-enzymatic reduction to form this compound.[3][4][6][7] This thioether metabolite can then be further metabolized by CYP2C19 and CYP2D6 to desmethyl this compound.[4][8]
The major enzymatic contributors to the overall metabolism of PPIs are CYP2C19 and, to a lesser extent, CYP3A4.[2][7][9][10] Omeprazole, esomeprazole, and lansoprazole are extensively metabolized by CYP2C19.[6][7][11][12] In contrast, rabeprazole's primary metabolic route bypasses extensive enzymatic degradation in the initial step, contributing to its more predictable pharmacokinetic profile across different patient populations, including those with CYP2C19 genetic variations.[4][6][7]
Caption: Metabolic pathways of different PPIs.
Comparative Analysis of this compound Formation
The propensity of different PPIs to form this compound is not direct, as this metabolite is specific to rabeprazole's structure. However, we can compare the overall metabolic stability and the primary routes of metabolism for different PPIs to understand why rabeprazole predominantly forms the thioether metabolite while others undergo different transformations.
| Proton Pump Inhibitor | Primary Metabolic Pathway(s) | Key Metabolites | Dependence on CYP2C19 |
| Rabeprazole | Non-enzymatic reduction; Minor CYP2C19/CYP3A4 oxidation[3][4][6] | This compound, Desmethylrabeprazole, Rabeprazole sulfone[3][6] | Low[4][6][7] |
| Omeprazole | CYP2C19 hydroxylation; CYP3A4 sulfoxidation[7][9][11] | 5-hydroxyomeprazole, Omeprazole sulfone[11] | High[2][7][11] |
| Lansoprazole | CYP2C19 hydroxylation; CYP3A4 sulfoxidation[6][7][11] | 5-hydroxylansoprazole, Lansoprazole sulfone[6][11] | High[6][7][11] |
| Pantoprazole | CYP2C19 demethylation; CYP3A4 oxidation[7] | M-1 (demethylated), M-2 (sulfone) | High[7] |
Expert Insights: The structural features of rabeprazole, particularly the methoxypropoxy group on the pyridine ring, are thought to facilitate the non-enzymatic reduction to the thioether derivative.[13] This is a key differentiator from other PPIs, which are more susceptible to oxidative metabolism by cytochrome P450 enzymes.
Experimental Protocols for Quantifying this compound
The quantification of rabeprazole and its thioether metabolite in biological matrices is essential for pharmacokinetic studies and comparative metabolic profiling. High-performance liquid chromatography (HPLC) is a widely used and robust analytical technique for this purpose.[14][15][16][17]
Step-by-Step HPLC-UV Method for Rabeprazole and this compound Quantification:
-
Sample Preparation (Plasma):
-
To 1 mL of human plasma, add an internal standard (e.g., 5-methyl-2-[(4-(3-methoxypropoxy)-3-methyl pyridin-2-yl) methyl sulfinyl]-1H-benzimidazole).[14]
-
Perform liquid-liquid extraction with a mixture of diethyl ether and dichloromethane (e.g., 9:1 v/v).[14]
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used for separation.[14]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is commonly employed.
-
Flow Rate: A constant flow rate (e.g., 1.0 mL/min) is maintained.
-
Detection: UV detection is set at a wavelength where both rabeprazole and this compound show significant absorbance (e.g., 288 nm).[14]
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of rabeprazole and this compound.
-
Quantify the concentrations of the analytes in the plasma samples by comparing their peak areas to those of the internal standard and the calibration curve.
-
Caption: Workflow for HPLC quantification.
Discussion: Causality and Implications
The reduced reliance of rabeprazole on the CYP2C19 metabolic pathway has significant clinical implications. Genetic polymorphisms in the CYP2C19 gene can lead to wide inter-individual variability in the plasma concentrations of PPIs that are primarily metabolized by this enzyme.[2][7] Patients who are "poor metabolizers" may have higher drug exposure and an increased risk of adverse effects, while "ultrarapid metabolizers" may experience reduced efficacy.[2][7]
Because rabeprazole's major metabolic pathway to its thioether form is non-enzymatic, its pharmacokinetics are less affected by CYP2C19 genotype status.[4][6][7] This leads to more consistent and predictable acid suppression across a diverse patient population.
Trustworthiness of the Protocol: The described HPLC method is a self-validating system. The use of an internal standard corrects for variations in extraction efficiency and injection volume. The construction of a calibration curve with known standards ensures the accuracy and precision of the quantification. The method's limit of quantification for rabeprazole and this compound has been reported to be as low as 1 ng/ml and 3 ng/ml, respectively, demonstrating its sensitivity for pharmacokinetic studies.[14]
Conclusion
The formation of this compound is a defining characteristic of rabeprazole's metabolism, setting it apart from other PPIs. Its primary non-enzymatic metabolic pathway contributes to a more predictable pharmacokinetic profile, which is less influenced by the genetic polymorphisms of CYP2C19. This comparative guide provides researchers and drug development professionals with a foundational understanding of the biochemical nuances of PPI metabolism, supported by established experimental methodologies. These insights are critical for the rational design of future acid-suppressive therapies with improved efficacy and safety profiles.
References
- 1. What is the mechanism of Rabeprazole Sodium? [synapse.patsnap.com]
- 2. Frontiers | Association between CYP2C19 polymorphism and proton pump inhibitors adverse drug reactions: a narrative review [frontiersin.org]
- 3. Rabeprazole - Wikipedia [en.wikipedia.org]
- 4. ClinPGx [clinpgx.org]
- 5. Rabeprazole | C18H21N3O3S | CID 5029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of an O-desmethylated product, a major human metabolite, of rabeprazole sulfide by bacterial P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. scispace.com [scispace.com]
- 12. Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of rabeprazole and its active metabolite, rabeprazole thioether in human plasma by column-switching high-performance liquid chromatography and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Rabeprazole-Thioether Determination
This guide provides an in-depth comparison and cross-validation framework for the analytical methods used in the quantification of rabeprazole-thioether, a primary metabolite of the proton pump inhibitor, rabeprazole.[1][2] Geared towards researchers, scientists, and drug development professionals, this document delves into the nuances of method selection, performance comparison, and the critical process of cross-validation to ensure data integrity across different analytical platforms.
Introduction: The Significance of this compound Analysis
Rabeprazole is a widely prescribed medication for treating acid-related gastrointestinal conditions.[2][3] Its efficacy and safety are closely linked to its metabolism, which primarily occurs in the liver via both enzymatic (cytochrome P450) and non-enzymatic pathways.[2] A major metabolic route is the non-enzymatic reduction to this compound.[2] Accurate quantification of this thioether metabolite is crucial for pharmacokinetic, toxicokinetic, and bioavailability/bioequivalence studies, providing vital insights into the drug's disposition in the body.[1][4]
The choice of analytical methodology for this compound can significantly impact the reliability and comparability of study data. While various techniques exist, High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are among the most prevalent. This guide will focus on a comparative analysis of these two powerful techniques and provide a framework for their cross-validation.
Overview of Analytical Methodologies
The selection of an analytical method is a critical decision driven by factors such as required sensitivity, selectivity, sample matrix, and throughput. Rabeprazole is a substituted benzimidazole, and its physicochemical properties, along with those of its thioether metabolite, dictate the optimal analytical conditions.[2][3][5]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a robust and widely accessible technique for the quantification of pharmaceutical compounds.[1][6][7][8][9][10] For rabeprazole and its thioether, separation is typically achieved on a reversed-phase C18 column.[1][6][7][8][10][11] The UV detection wavelength is often set around 285-288 nm, which corresponds to the absorption maxima of these compounds.[1][6][8]
Causality Behind Experimental Choices:
-
Reversed-Phase C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining and separating the moderately polar rabeprazole and its thioether metabolite from more polar matrix components.
-
Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly used.[1][8][9][12] The buffer controls the pH to ensure consistent ionization state of the analytes, while the organic modifier adjusts the elution strength.
-
UV Detection at ~285 nm: This wavelength provides good sensitivity for rabeprazole and its structurally similar thioether metabolite due to the presence of chromophores in their benzimidazole and pyridine rings.[8]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers significant advantages in terms of speed, sensitivity, and selectivity over conventional HPLC-UV methods.[4][13][14] The use of smaller particle size columns in UPLC allows for faster separations with higher resolution.[15] Tandem mass spectrometry provides exquisite selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and internal standard.[4][13][14]
Causality Behind Experimental Choices:
-
UPLC System: The reduced run times significantly increase sample throughput, which is a major advantage in large-scale clinical studies.
-
Tandem Mass Spectrometry (MS/MS): This detection method is inherently more selective and less prone to interference from matrix components compared to UV detection. The multiple reaction monitoring (MRM) mode allows for the specific detection of this compound even in complex biological matrices like plasma.[13][14][16]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for the analysis of moderately polar and thermolabile molecules like rabeprazole and its metabolites, typically in the positive ion mode.[4][13][14]
Performance Comparison of Analytical Methods
The following table summarizes typical performance characteristics of HPLC-UV and UPLC-MS/MS methods for the determination of rabeprazole and its thioether metabolite, based on published literature.
| Parameter | HPLC-UV | UPLC-MS/MS | References |
| Linearity Range | 1-1000 ng/mL (Rabeprazole)3-500 ng/mL (Thioether) | 0.1-2000 ng/mL (Rabeprazole) | [1][13] |
| Limit of Quantification (LOQ) | 1 ng/mL (Rabeprazole)3 ng/mL (Thioether) | 0.1-0.5 ng/mL (Rabeprazole) | [1][13][14] |
| Accuracy (% Bias) | Within ±15% | Within ±15% | [1][7][13] |
| Precision (%RSD) | < 15% | < 15% | [1][7][13] |
| Run Time | ~25 minutes | < 5 minutes | [1][13] |
| Selectivity | Good, but susceptible to co-eluting impurities | Excellent, based on mass-to-charge ratio | [13][14] |
The Imperative of Cross-Validation
When analytical methods are changed or when data from different laboratories using different methods need to be compared, a cross-validation study is essential. This process formally demonstrates that two distinct analytical methods provide comparable results for a given analyte. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines on when and how to perform bioanalytical method cross-validation.[17][18][19]
The primary objective of cross-validation is to ensure the integrity and continuity of data throughout the lifecycle of a drug development program.
References
- 1. Determination of rabeprazole and its active metabolite, rabeprazole thioether in human plasma by column-switching high-performance liquid chromatography and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rabeprazole - Wikipedia [en.wikipedia.org]
- 3. Rabeprazole | C18H21N3O3S | CID 5029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C18H21N3O2S | CID 9949996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. japsonline.com [japsonline.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. researchgate.net [researchgate.net]
- 11. wjpmr.com [wjpmr.com]
- 12. ijpsdronline.com [ijpsdronline.com]
- 13. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. japsonline.com [japsonline.com]
- 17. analytical method – FDA Guidelines [fdaguidelines.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the CYP450 Inhibition Profiles of Rabeprazole and its Thioether Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the inhibitory effects of the proton pump inhibitor (PPI) rabeprazole and its primary metabolite, rabeprazole thioether, on cytochrome P450 (CYP) enzymes. Understanding these interactions is critical for predicting potential drug-drug interactions (DDIs) and ensuring patient safety during drug development and clinical use.
Introduction: The Clinical Significance of Rabeprazole Metabolism and CYP Inhibition
Rabeprazole is a widely prescribed PPI for the treatment of acid-related gastrointestinal disorders. Like other PPIs, it is metabolized in the liver, primarily through the cytochrome P450 system. However, a significant portion of rabeprazole's clearance occurs via a non-enzymatic reduction to its thioether metabolite. This metabolic pathway distinguishes rabeprazole from other PPIs, making its overall metabolism less dependent on the highly polymorphic CYP2C19 enzyme.
While rabeprazole itself is considered to have a relatively low potential for clinically significant CYP-mediated drug interactions, its thioether metabolite has demonstrated potent inhibitory effects on several key CYP isoforms in in vitro studies. This guide will dissect the available data to provide a clear comparison of their inhibitory profiles and discuss the implications for drug development.
The Metabolic Fate of Rabeprazole: A Dual Pathway
The metabolism of rabeprazole is unique among PPIs. While enzymatic metabolism by CYP2C19 and CYP3A4 does occur, a substantial portion of the parent drug is converted to rabeprazole thioether through a non-enzymatic reduction. This thioether metabolite is then further metabolized by CYP enzymes, including CYP2C19 and CYP2D6, or can be re-oxidized back to rabeprazole by CYP3A4.
Caption: Metabolic pathway of rabeprazole.
Comparative Inhibitory Effects on CYP Enzymes: A Data-Driven Analysis
In vitro studies using human liver microsomes are essential for characterizing the inhibitory potential of a drug and its metabolites. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, representing the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
The following table summarizes the available in vitro data on the inhibitory effects of rabeprazole and rabeprazole thioether on major CYP isoforms.
| CYP Isoform | Rabeprazole (Ki or IC50, µM) | Rabeprazole Thioether (Ki, µM) | Potency Comparison |
| CYP2C19 | 17 to 21 | 2 to 8 | Thioether is significantly more potent |
| CYP2C9 | >200 (IC50) | 6 | Thioether is a potent inhibitor |
| CYP2D6 | >200 (IC50) | 12 | Thioether is a moderate inhibitor |
| CYP3A4 | >200 (IC50) | 15 | Thioether is a moderate inhibitor |
Data Interpretation:
The data clearly indicates that while rabeprazole itself is a weak inhibitor of the tested CYP enzymes, its thioether metabolite exhibits potent, competitive inhibition across multiple isoforms. The inhibitory potency of rabeprazole thioether against CYP2C19, CYP2C9, CYP2D6, and CYP3A4 is noteworthy and suggests a potential for clinically significant drug interactions that might not be predicted by examining the parent drug alone.
Experimental Protocol: In Vitro CYP Inhibition Assay (IC50 Determination)
To provide a practical context, a generalized protocol for determining the IC50 of a test compound against various CYP isoforms is outlined below. This protocol is a foundational component of pre-clinical drug development and is guided by recommendations from regulatory agencies like the FDA.
Objective: To determine the concentration of rabeprazole and rabeprazole thioether that causes 50% inhibition of the activity of specific CYP isoforms in human liver microsomes.
Materials:
-
Human liver microsomes (pooled from multiple donors)
-
NADPH regenerating system (cofactor)
-
Specific CYP isoform probe substrates (e.g., S-mephenytoin for CYP2C19, diclofenac for CYP2C9, bufuralol for CYP2D6, midazolam for CYP3A4)
-
Rabeprazole and rabeprazole thioether (test compounds)
-
Positive control inhibitors (e.g., ticlopidine for CYP2C19, sulfaphenazole for CYP2C9, quinidine for CYP2D6, ketoconazole for CYP3A4)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for metabolite quantification
Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds, probe substrates, and positive controls in an appropriate solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in the incubation buffer. A typical protocol will test a range of inhibitor concentrations.
-
-
Incubation:
-
In a 96-well plate, combine human liver microsomes, the probe substrate, and varying concentrations of the test compound (rabeprazole or rabeprazole thioether) or a vehicle control.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzymes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of enzyme activity for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for a CYP inhibition assay.
Discussion and Implications for Drug Development
The finding that rabeprazole thioether is a more potent inhibitor of several CYP enzymes than the parent drug has significant implications. During drug development, it is crucial to assess the inhibitory potential of not just the parent compound but also its major metabolites. The FDA guidance for drug interaction studies recommends evaluating the potential for CYP inhibition by new chemical entities.
While rabeprazole has a favorable drug interaction profile in clinical practice, attributed in part to its significant non-enzymatic clearance pathway, the potent in vitro inhibition by its thioether metabolite warrants consideration. The clinical relevance of this in vitro finding depends on the in vivo concentrations of the thioether metabolite and its unbound fraction in the plasma.
For drug development professionals, these findings underscore the importance of:
-
Early and comprehensive metabolite profiling: Identifying major metabolites early in development is critical.
-
In vitro testing of major metabolites: The inhibitory potential of all major metabolites should be assessed.
-
Bridging in vitro data to clinical relevance: Pharmacokinetic modeling and simulation can help predict the likelihood of clinically significant DDIs based on in vitro inhibition data and anticipated clinical exposures of both the parent drug and its metabolites.
Conclusion
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Rabeprazole-Thioether for Laboratory Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of rabeprazole-thioether in a laboratory setting. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to maintain a safe and compliant laboratory environment. This document is structured to provide clear, actionable, step-by-step guidance, grounded in scientific principles and regulatory awareness.
Understanding the Compound: Hazard Identification and Risk Assessment
This compound, a primary metabolite and potential impurity of Rabeprazole, requires careful handling due to its inherent chemical properties and associated hazards.[1][2] A thorough risk assessment is the foundational step for ensuring laboratory safety.
1.1. Chemical and Physical Properties
A clear understanding of the compound's properties is critical for safe handling and storage.
| Property | Value | Source |
| Chemical Formula | C₁₈H₂₁N₃O₂S | [1] |
| Molecular Weight | 343.45 g/mol | PubChem |
| Appearance | Solid | PubChem |
| Primary Hazards | Irritant | [1] |
1.2. GHS Hazard Identification
This compound is classified under the Globally Harmonized System (GHS) with the following warnings:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
H413: May cause long lasting harmful effects to aquatic life.
These classifications necessitate stringent adherence to the personal protective equipment (PPE) and handling protocols outlined in this guide.
Operational Plan: Step-by-Step Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of your research.
2.1. Engineering Controls and Personal Protective Equipment (PPE)
The first line of defense is a combination of proper laboratory ventilation and appropriate PPE.
| PPE Category | Specification | Rationale and Causality |
| Ventilation | Chemical Fume Hood | Recommended for all handling procedures to minimize inhalation of dust or aerosols.[3] |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Protects against accidental splashes and airborne particles.[3] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile) | Prevents direct skin contact and potential absorption.[3] |
| Body Protection | Laboratory coat | Protects personal clothing from contamination.[3] |
| Respiratory | NIOSH-approved respirator | Required if handling outside of a fume hood or if dust generation is likely.[3] |
Experimental Protocol: Safe Handling of this compound
-
Preparation: Before handling, ensure the chemical fume hood is operational and the workspace is clean. Assemble all necessary equipment.
-
Donning PPE: Put on a lab coat, followed by safety goggles and gloves.
-
Weighing and Transfer: Conduct all weighing and transferring of the solid compound within the fume hood to contain any dust.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Storage: Keep containers tightly sealed when not in use and store in a cool, dry, and well-ventilated area.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, pre-defined emergency plan is crucial.
3.1. Spill Cleanup Protocol
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.[3]
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described in section 2.1.
-
Contain the Spill: For solid spills, carefully sweep the material to avoid generating dust and place it into a labeled, sealed container for hazardous waste.[3] For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill, then collect it into a labeled hazardous waste container.[3]
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste.
3.2. Personnel Exposure Protocol
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
Disposal Plan: A Multi-Step Approach to Environmental Responsibility
Proper disposal of this compound is not only a matter of regulatory compliance but also of environmental stewardship. The following plan outlines a self-validating system for waste management.
4.1. Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in a compliant waste management program.
Caption: Waste generation and collection workflow.
All materials contaminated with this compound must be collected in a designated, clearly labeled, and sealed hazardous waste container. The label should include "Hazardous Waste" and the chemical name. Do not mix this waste with other waste streams to prevent unintended chemical reactions. Rabeprazole is known to be unstable in acidic conditions, leading to its degradation to this compound.[4][5][6] Therefore, avoid mixing this compound waste with acidic waste.
4.2. In-Lab Waste Treatment: Chemical Neutralization (for Aqueous Solutions)
For small quantities of aqueous waste containing this compound, chemical oxidation can be employed as a preliminary treatment step to degrade the thioether moiety.[7][8] This reduces the hazard before final disposal.
Experimental Protocol: Oxidative Degradation of this compound Waste
-
Objective: To oxidize the thioether group to a less hazardous sulfoxide or sulfone.[9]
-
Reagent: Sodium hypochlorite solution (household bleach, ~5-6%).
-
Procedure:
-
Work in a chemical fume hood and wear appropriate PPE.
-
To the aqueous this compound waste solution, slowly add sodium hypochlorite solution with stirring. A general guideline is to add an excess of the bleach solution.
-
Allow the reaction to proceed for at least 2 hours to ensure complete oxidation.
-
Neutralize the resulting solution. If it is basic, add a dilute acid (e.g., hydrochloric acid) until the pH is near neutral (pH 6-8).
-
The treated solution can then be collected in a hazardous waste container for final disposal. Do not dispose of this solution down the drain.
-
4.3. Final Disposal
The ultimate disposal of all this compound waste, including treated solutions and solid waste, must be conducted through a licensed hazardous waste disposal company.
Caption: Final disposal workflow for this compound waste.
Incineration at a permitted facility is the required method for the destruction of pharmaceutical waste.[10][11][12] This ensures the complete breakdown of the active pharmaceutical ingredient, preventing its release into the environment. Maintain meticulous records of all waste generated and disposed of, in accordance with your institution's policies and local regulations.
Conclusion
By integrating these safety protocols and disposal procedures into your laboratory's standard operating procedures, you contribute to a safer research environment and ensure compliance with environmental regulations. Trust in this guide to provide the foundational knowledge for the responsible management of this compound.
References
- 1. This compound | C18H21N3O2S | CID 9949996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. epfl.ch [epfl.ch]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 10. How to Inactivate Biowaste in the Pharma & Biopharma Industry? - TSA Process Equipments [tsaprocessequipments.com]
- 11. shoplaboratory.com [shoplaboratory.com]
- 12. Laboratory waste | Staff Portal [staff.ki.se]
Navigating the Handling of Rabeprazole-Thioether: A Guide to Safety and Disposal
For Immediate Implementation: This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with Rabeprazole-thioether. Adherence to these procedures is critical for mitigating exposure risks and ensuring compliant disposal, thereby fostering a secure and efficient laboratory environment.
This compound, a key impurity and metabolite of Rabeprazole, requires meticulous handling due to its potential health hazards.[1][2] The Safety Data Sheet (SDS) for this compound (also known as Rabeprazole Sulfide) classifies it as harmful if swallowed, a skin irritant, a cause of serious eye irritation, and potentially causing respiratory irritation.[1][3][4] It is also noted that it may cause long-lasting harmful effects to aquatic life.[3] Therefore, the stringent use of appropriate personal protective equipment (PPE) and adherence to established handling and disposal protocols are mandatory to prevent exposure and environmental contamination.
I. Hazard Assessment and Engineering Controls: The First Line of Defense
Before handling this compound, a thorough risk assessment is paramount. The primary hazards include dermal, ocular, and respiratory exposure.[1][3][4] Engineering controls are the most effective means of minimizing these risks.
-
Ventilation: Always handle this compound in a well-ventilated area.[5][6] A certified chemical fume hood is the recommended engineering control to minimize the inhalation of any dust or aerosols.[5]
-
Designated Work Area: Establish a designated area for handling this compound to prevent cross-contamination. This area should be clearly marked and equipped with all necessary safety equipment.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order in the immediate vicinity of the handling area.[7]
II. Personal Protective Equipment (PPE): Your Essential Barrier
The consistent and correct use of PPE is a non-negotiable aspect of safely handling this compound. The following table summarizes the required protective gear.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side shields or tightly fitting safety goggles.[5][6][7] | Must conform to EN 166 (EU) or NIOSH (US) standards.[5][6] A face shield is recommended if there is a significant risk of splashes.[5] |
| Hands | Chemically resistant, impervious gloves (e.g., nitrile rubber).[5][6][7] | Gloves must be inspected for any signs of degradation or puncture before use.[5][6] Follow proper glove removal technique to avoid skin contact. |
| Body | Long-sleeved laboratory coat or impervious clothing.[5][6][7] | This is to prevent skin contact and contamination of personal clothing.[7] |
| Respiratory | Appropriate respiratory protection (e.g., N95 respirator or higher).[5][7][8] | To be used when handling the powder outside of a chemical fume hood, if dust or aerosols are generated, or if ventilation is inadequate.[5][7][8] |
III. Standard Operating Procedure: A Step-by-Step Guide to Safe Handling
This protocol outlines the procedural steps for the safe management of this compound from receipt to disposal.
Preparation and Handling:
-
Pre-Handling Check: Before starting any work, ensure all necessary PPE is available and in good condition. Verify that the chemical fume hood is functioning correctly.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of solid this compound within a chemical fume hood to contain any dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[5][8] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][6]
Spill Management:
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel from the immediate vicinity.[5]
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a clearly labeled, sealed container for disposal.[5][9] For liquid spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[5]
-
Decontamination: Thoroughly clean the spill area with an appropriate decontaminating agent and dispose of all cleaning materials as hazardous waste.[5]
IV. Disposal Plan: Ensuring Environmental and Regulatory Compliance
The disposal of this compound and any contaminated materials must be handled with the utmost care to prevent environmental harm and to comply with all local, state, and federal regulations.
-
Waste Segregation: Do not mix this compound waste with other waste streams.[9] All contaminated materials, including gloves, weighing papers, and pipette tips, must be disposed of as hazardous waste.[9]
-
Waste Containers: Use dedicated, clearly labeled, and sealed containers for all this compound waste.[5][9] The label should include "Hazardous Waste" and the chemical name.[9]
-
Professional Disposal: Arrange for the disposal of this compound waste through a licensed hazardous material disposal company.[9][10] Incineration at a permitted facility is the recommended method for the complete destruction of the active pharmaceutical ingredient.[9] Never dispose of this compound down the drain or in the regular trash.[6][10]
V. Workflow and Safety Decision Making
The following diagram illustrates the key decision points and workflow for safely handling this compound.
Caption: Workflow for the safe handling and disposal of this compound.
By integrating these safety protocols and operational plans into your laboratory's standard procedures, you can significantly reduce the risks associated with handling this compound, ensuring the well-being of all personnel and maintaining environmental integrity.
References
- 1. This compound | C18H21N3O2S | CID 9949996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.hpra.ie [assets.hpra.ie]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. gps.mylwebhub.com [gps.mylwebhub.com]
- 9. benchchem.com [benchchem.com]
- 10. medprodisposal.com [medprodisposal.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
